5-Methoxyflavanone
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-methoxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-18-13-8-5-9-14-16(13)12(17)10-15(19-14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLFUILNISGLHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)CC(O2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70924643 | |
| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123931-32-8 | |
| Record name | 5-Methoxyflavanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70924643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Core Mechanism of Action: A Technical Guide to 5-Methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavanone, a naturally occurring flavonoid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a focus on its anticancer, anti-inflammatory, and neuroprotective effects. The information presented herein is intended to support researchers, scientists, and drug development professionals in their ongoing exploration of this promising therapeutic agent. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-targeted approach, influencing a range of cellular processes from signal transduction to cell cycle regulation and apoptosis. The primary mechanisms of action are detailed below.
Anticancer Activity
The anticancer properties of this compound are attributed to its ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. A significant mechanism is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/Glycogen Synthase Kinase-3β (GSK3β) signaling pathway.[1] By inactivating this pathway, this compound leads to the proteasomal degradation of cyclin D1, a crucial protein for cell cycle progression, thereby inducing G0/G1 phase arrest in cancer cells.[1] Furthermore, it has been shown to downregulate the expression of β-catenin, a substrate of GSK3β, which can further impede cancer cell proliferation.[1] In lung adenocarcinoma, this compound has also been found to hinder the phosphorylation and activation of STAT3, leading to the inhibition of PD-L1 expression, suggesting a potential role in overcoming immune evasion by cancer cells.[1]
Anti-inflammatory Effects
This compound demonstrates potent anti-inflammatory activity by targeting key mediators and signaling cascades involved in the inflammatory response. It has been shown to suppress the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound inhibits the expression of TLR4 and NADPH oxidase 4 (NOX4), leading to a reduction in reactive oxygen species (ROS) production and subsequent attenuation of NF-κB and p38 MAPK activation.[1] This ultimately results in a decrease in the production of pro-inflammatory cytokines. Additionally, this compound can activate the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and contributes to its anti-inflammatory effects.[1]
Neuroprotective Properties
The neuroprotective effects of this compound are primarily linked to its ability to inhibit DNA polymerase-beta (pol-β).[2] In neurodegenerative conditions such as Alzheimer's disease, neuronal cell death can be triggered by the ectopic re-entry of neurons into the cell cycle, a process involving DNA replication. As a key enzyme in this process, the inhibition of DNA pol-β by this compound can prevent this aberrant cell cycle initiation and subsequent neuronal apoptosis.[2][3] This mechanism is distinct from the general antioxidant and anti-inflammatory properties often attributed to flavonoids, highlighting a specific molecular target for its neuroprotective action.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound and related methoxyflavones to provide a comparative context for their biological activities.
| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |
| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MDA-MB-231 | Cytotoxicity | 21.27 | Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review |
| Xanthomicrol | HCT116 | Cytotoxicity | >21 | Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review |
Note: Specific IC50 values for this compound are not consistently reported across the reviewed literature. The data from related compounds are provided for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., A549, H1975)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Western Blot Analysis
This technique is used to detect the expression levels of specific proteins in key signaling pathways.
Materials:
-
Cell lysates from cells treated with this compound
-
Primary antibodies (e.g., anti-PI3K, anti-phospho-Akt, anti-cyclin D1, anti-NF-κB p65)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Separate total protein (20-40 µg) from cell lysates on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
NF-κB Activation Assay (Translocation)
This assay determines the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Materials:
-
Cells treated with an inflammatory stimulus (e.g., LPS) with or without this compound
-
Nuclear and cytoplasmic extraction reagents
-
Antibody against NF-κB p65
-
Western blot reagents
Procedure:
-
Treat cells with LPS and/or this compound for the desired time.
-
Separate the nuclear and cytoplasmic fractions of the cells using a commercially available kit.
-
Determine the protein concentration of each fraction.
-
Analyze the levels of NF-κB p65 in both the nuclear and cytoplasmic fractions by Western blotting.
DNA Polymerase-beta Inhibition Assay
This assay measures the inhibitory effect of this compound on the activity of DNA polymerase-beta.
Materials:
-
Recombinant human DNA polymerase-beta
-
Gapped DNA substrate
-
[α-³²P]dGTP
-
Reaction buffer
-
This compound
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, gapped DNA substrate, and recombinant DNA polymerase-beta.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding [α-³²P]dGTP and incubate at 37°C.
-
Stop the reaction and separate the products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the results by autoradiography and quantify the inhibition.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
Caption: PI3K/Akt/GSK3β signaling pathway inhibition by this compound.
Caption: TLR4/NF-κB signaling pathway modulation by this compound.
Experimental Workflows
Caption: General workflow for the MTT cell viability assay.
Caption: General workflow for Western blot analysis.
References
5-Methoxyflavanone: A Technical Overview of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in various plants. As a derivative of the flavanone backbone, it is characterized by a methoxy group at the 5-position of the A-ring. This structural feature influences its physicochemical properties, such as lipophilicity, which in turn can affect its bioavailability and biological activity. Emerging research has highlighted the potential of this compound and its analogs in several therapeutic areas, primarily focusing on their anti-inflammatory, neuroprotective, and anticancer properties. This technical guide provides a comprehensive summary of the current scientific understanding of the biological activities of this compound, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and workflows.
Quantitative Data on Biological Activities
The following table summarizes the available quantitative data for the biological activities of this compound and structurally related methoxyflavonoids. This data provides a comparative context for its potential efficacy.
| Compound | Biological Activity | Assay System | Measured Endpoint | Value | Reference |
| This compound | Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production Inhibition | Potent Inhibition (Specific IC50 not provided) | [1] |
| 5-Methoxyflavone | Neuroprotection | Aβ-challenged primary neuronal cultures | Inhibition of neuronal apoptosis | Effective | [2] |
| 5-Methoxyflavone | Anticancer | Lung Adenocarcinoma (LUAD) Cells (A549, H1975) | Cell Proliferation (MTT Assay) | IC50 ≈ 80 µM | [3] |
| 5-Methoxyflavone | Enzyme Inhibition | DNA polymerase-β | Enzyme Activity | Potent Inhibitor | [2] |
| (2S)-5,2',5'-trihydroxy-7-methoxyflavanone | Neuroprotection | Dopamine-induced toxicity in PC12 cells | Cell Viability | Protective at 3-20 µM | [4] |
| 5,7-Dimethoxyflavone | Anti-inflammatory | Rat Paw Edema Model | Edema Reduction | Comparable to aspirin | [5] |
| 5,7-Dimethoxyflavone | Neuroprotection | LPS-induced memory-impaired mice | Reduction of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) | Significant reduction at 10-40 mg/kg | [6][7] |
| 5,7-dihydroxy-4'-methoxyflavone (Acacetin) | Anticancer | Breast, Stomach, Gastric, Prostate Cancer Cells | Induction of Apoptosis | Effective | [8] |
| 5-hydroxy-7-methoxyflavone | Anticancer | Human Colon Carcinoma (HCT-116) Cells | Cytotoxicity | Dose-dependent | [9] |
Key Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
This compound has demonstrated notable anti-inflammatory properties. Its primary mechanism appears to be the suppression of pro-inflammatory mediators in activated macrophages.[1] This activity is largely attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
Signaling Pathway: TLR4/NF-κB and MAPK Signaling
Upon stimulation by lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) initiates a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB). This leads to the transcription of genes encoding pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS). Studies on related methoxyflavones suggest that they can inhibit the phosphorylation of key proteins in these pathways, such as p38 MAPK and the p65 subunit of NF-κB, thereby downregulating the inflammatory response.[3]
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of 5,7-dimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective effects of 5-Methoxyflavanone against beta-amyloid toxicity
An In-depth Technical Guide on the Neuroprotective Effects of 5-Methoxyflavanone Against Beta-Amyloid Toxicity
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques, a key contributor to neuronal damage and cognitive decline.[1] One of the pathological hallmarks of degenerating neurons in AD is the aberrant reactivation of the cell cycle.[2][3] Stressors like Aβ can force quiescent neurons to re-enter the cell cycle and initiate DNA replication, a process that ultimately leads to neuronal apoptosis rather than cell division.[2][3] This guide explores the neuroprotective mechanism of this compound, a flavonoid compound that has been identified as a novel inhibitor of DNA polymerase-beta (pol-β), a key enzyme in this pathological process.[2][3] Unlike many flavonoids that exhibit general antioxidant properties, this compound offers a targeted molecular mechanism to halt neurodegeneration.[3]
Core Mechanism of Action: Inhibition of DNA Polymerase-Beta
The primary neuroprotective effect of this compound against Aβ toxicity stems from its ability to inhibit DNA polymerase-beta (pol-β).[2] In the context of Alzheimer's disease, Aβ peptides act as a stressor that forces neurons to exit their quiescent state (G0 phase) and re-enter the cell cycle, leading to an ectopic DNA replication process that culminates in apoptosis.[3] As the primary polymerase involved in this neuronal DNA replication, DNA pol-β plays a critical role in mediating this Aβ-induced neuronal death.[2][3]
This compound was identified through in-silico screening of over 35 million compounds and subsequently validated pharmacologically as a direct inhibitor of DNA pol-β activity.[2][3] By inhibiting this enzyme, this compound effectively reduces the number of neurons entering the S-phase of the cell cycle in response to Aβ exposure. This action prevents the aberrant DNA replication and, consequently, the ensuing apoptotic death of the neurons.[2][3]
Data Presentation
Quantitative data from studies on this compound and structurally related flavonoids demonstrate their efficacy in mitigating the toxic effects of beta-amyloid.
Table 1: Efficacy of this compound against Aβ-Induced Neurotoxicity Data derived from studies on cultured primary neurons.
| Endpoint Assessed | Treatment | Result | Reference |
| Neuronal Cell Cycle | Aβ + this compound | Reduction in the number of S-phase neurons | [2][3] |
| Neuronal Apoptosis | Aβ + this compound | Reduction in apoptotic death triggered by Aβ | [2][3] |
| DNA Polymerase-β Activity | This compound | Validated as a direct inhibitor | [2][3] |
Table 2: Neuroprotective Effects of Structurally Similar Flavonoids These compounds share a core flavanoid structure and demonstrate protective effects against Aβ toxicity through various mechanisms.
| Compound | Model System | Concentration(s) | Key Quantitative Findings | Reference |
| 5,7-dihydroxy-4-methoxyflavone (DMF) | Transgenic C. elegans (CL2006) | 5, 25, 50 μM | ROS Reduction: 39% decrease at 25 μM; 60.7% at 5 μM; 62.5% at 50 μM. | [4] |
| Transgenic C. elegans (CL4176) | 5, 25, 50 μM | Delayed Paralysis: Effectively delayed Aβ-induced paralysis. | [5][6] | |
| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) | N2a Neuroblastoma Cells | 140 nM | Cell Death Protection: Maximal efficacy (96% protection) against Aβ₂₅₋₃₅-induced cell death. | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.
Primary Neuronal Cell Culture
This protocol is foundational for investigating the direct effects of this compound on neurons.
-
Cell Source: Cortical or hippocampal neurons from embryonic mice or rats.[2][3]
-
Procedure:
-
Dissect cortical or hippocampal tissue from embryos in a sterile, ice-cold buffer.
-
Dissociate the tissue into a single-cell suspension using enzymatic digestion (e.g., trypsin) followed by mechanical trituration.[8]
-
Plate the dissociated cells onto culture dishes pre-coated with an adhesion factor like poly-L-lysine.
-
Culture the neurons in a suitable neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin.
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Experiments are typically performed on mature cultures (e.g., after 7-10 days in vitro).
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10]
-
Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[11]
-
Procedure:
-
Cell Seeding: Plate primary neurons in a 96-well plate at a determined density (e.g., 10,000 cells/well) and allow them to adhere and mature.[9]
-
Treatment: Expose the neurons to Aβ oligomers with and without various concentrations of this compound for a specified duration (e.g., 24-48 hours). Include vehicle controls.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[11]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.
-
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.[8]
-
Procedure:
-
Cell Treatment: Treat cultured neurons as described for the viability assay.
-
Cell Harvesting: Gently collect the cells, including any floating cells from the supernatant. For adherent cells, use a gentle dissociation agent like Accutase.[8]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[11]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
-
Conclusion
This compound presents a promising therapeutic avenue for Alzheimer's disease by targeting a specific molecular mechanism central to Aβ-induced neurotoxicity. Its validated role as a DNA polymerase-beta inhibitor distinguishes it from other flavonoids, providing a clear pathway for halting the aberrant cell-cycle re-entry and subsequent apoptosis in neurons.[2][3] The experimental protocols and quantitative data outlined in this guide provide a framework for researchers and drug development professionals to further investigate and harness the neuroprotective potential of this compound and related compounds in the ongoing effort to combat neurodegenerative diseases.
References
- 1. jchr.org [jchr.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phcog.com [phcog.com]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
- 7. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-inflammatory Properties of 5-Methoxyflavanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of 5-Methoxyflavanone, a naturally occurring methoxyflavone. The document summarizes key quantitative data on its inhibitory effects on pro-inflammatory mediators, details the experimental protocols for the cited assays, and visualizes the underlying molecular signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, immunology, and drug discovery who are investigating the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in the pathophysiology of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. Among these, this compound has emerged as a promising candidate due to its demonstrated ability to modulate key inflammatory pathways. This guide delves into the in vitro evidence of this compound's anti-inflammatory properties, focusing on its impact on nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokine production.
Mechanism of Action: Inhibition of Key Inflammatory Mediators
This compound exerts its anti-inflammatory effects by targeting several key mediators and signaling pathways involved in the inflammatory cascade. In vitro studies have demonstrated its ability to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as a range of pro-inflammatory cytokines.
Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) by cyclooxygenase-2 (COX-2) are hallmarks of inflammatory processes. This compound has been shown to be a potent inhibitor of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells. While direct quantitative data for this compound's effect on PGE2 is still emerging, studies on structurally similar methoxyflavones provide strong evidence for its potential in this area. For instance, 5,6,7-trimethoxyflavone dose-dependently inhibits both NO and PGE2 production in RAW 264.7 macrophages.
Suppression of Pro-inflammatory Cytokines
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), play a central role in orchestrating the inflammatory response. Research on 5-methoxyflavone has shown its capacity to significantly reduce the levels of these critical signaling molecules in various in vitro models. In LPS-stimulated BEAS-2B cells, 5-methoxyflavone treatment led to a marked decrease in the secretion of IL-6 and TNF-α.[1] This aligns with findings for related compounds, where a dose-dependent reduction in TNF-α, IL-6, and IL-1β has been observed in RAW 264.7 macrophages.[2]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the available quantitative data on the inhibitory effects of this compound and a structurally related methoxyflavone on key inflammatory markers.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokines in LPS-stimulated BEAS-2B Cells [1]
| Concentration (µM) | IL-6 Inhibition (%) | TNF-α Inhibition (%) | IL-8 Inhibition (%) | MCP-1 Inhibition (%) |
| Lower Concentrations | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
| Higher Concentrations | Significant reduction | Significant reduction | Significant reduction | Significant reduction |
Note: Specific percentage inhibitions were not provided in the source material, but a clear dose-dependent inhibitory effect was reported.
Table 2: Inhibitory Effects of 5,6,7-Trimethoxyflavone on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages (for comparative reference) [2]
| Concentration (µM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) | TNF-α Production Inhibition (%) | IL-1β Production Inhibition (%) | IL-6 Production Inhibition (%) |
| 12.5 | ~20% | ~15% | ~18% | ~15% | ~20% |
| 25 | ~45% | ~40% | ~40% | ~35% | ~45% |
| 50 | ~75% | ~70% | ~65% | ~60% | ~70% |
Key Signaling Pathways Modulated by this compound
The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Studies indicate that 5-methoxyflavone inhibits the activation of the NF-κB pathway in LPS-stimulated cells.[1]
MAPK Signaling Pathway
The MAPK pathway, comprising cascades of protein kinases such as p38, ERK, and JNK, is another crucial regulator of inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that, in turn, induce the expression of pro-inflammatory genes. This compound has been observed to suppress the phosphorylation of p38 MAPK in response to inflammatory stimuli.[1]
Detailed Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-inflammatory properties of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used for in vitro inflammation studies.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of this compound (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the accumulation of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.
-
Procedure:
-
After the incubation period with this compound and LPS, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Prostaglandin E2 (PGE2) Measurement (ELISA)
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Use a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Briefly, the supernatant is added to a 96-well plate pre-coated with a PGE2 capture antibody.
-
A fixed amount of horseradish peroxidase (HRP)-conjugated PGE2 is then added. This competes with the PGE2 in the sample for binding to the capture antibody.
-
After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Sandwich ELISAs are used to quantify the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[1]
-
Procedure:
-
Use commercial ELISA kits for each cytokine of interest, following the manufacturer's protocols.
-
In a typical sandwich ELISA, a 96-well plate is coated with a capture antibody specific for the target cytokine.
-
The cell culture supernatant is added to the wells, and the cytokine binds to the capture antibody.
-
After washing, a biotinylated detection antibody, also specific for the cytokine, is added.
-
Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.
-
A substrate solution is added, and the resulting color change is measured using a microplate reader. The absorbance is directly proportional to the amount of cytokine present in the sample.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-p38).
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Conclusion
The in vitro data presented in this technical guide strongly support the anti-inflammatory potential of this compound. Its ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide and various cytokines, coupled with its modulatory effects on the critical NF-κB and MAPK signaling pathways, positions it as a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further studies to elucidate the precise mechanisms of action and to explore the full therapeutic utility of this promising natural compound. Future research should focus on obtaining more comprehensive quantitative data, including IC50 values for a wider range of inflammatory markers in relevant cell lines, to build a more complete profile of this compound's anti-inflammatory activity.
References
- 1. 5-Methoxyflavone alleviates LPS-mediated lung injury by promoting Nrf2-mediated the suppression of NOX4/TLR4 axis in bronchial epithelial cells and M1 polarization in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pro-Apoptotic Potential of 5-Methoxyflavanone in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pro-apoptotic effects of 5-Methoxyflavanone (5-MF) in cancer cells. It consolidates key quantitative data, details essential experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in oncology. This compound, a naturally occurring flavonoid, has demonstrated significant potential as an anti-cancer agent by inducing programmed cell death in various cancer models.
Quantitative Analysis of Bioactivity
The cytotoxic and pro-apoptotic efficacy of this compound and its derivatives has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency. The following table summarizes the reported IC50 values for this compound and related methoxyflavones.
| Compound | Cancer Cell Line | Treatment Duration | IC50 Value (µM) | Reference |
| This compound | MOLT-4 (Leukemia) | 24 hours | IC20 used for synergy studies | [1] |
| 5,3'-dihydroxy-3,6,7,8,4'-pentaMF | MCF-7 (Breast Cancer) | 72 hours | 3.71 | |
| 5,3'-dihydroxy-3,6,7,8,4'-pentaMF | MDA-MB-231 (Breast Cancer) | 72 hours | 21.27 | |
| 5-hydroxy-6,7,8,4'-tetraMF | PC-3 (Prostate Cancer) | 48 hours | 11.8 | |
| 5,6'-dihydroxy-2',3'-diMF | SCC-25 (Oral Cancer) | 48 hours | 40.6 | |
| 5,7,4'-trimethoxyflavone | Not Specified | Not Specified | 5 | |
| 5-hydroxy-7-methoxyflavone | HCT-116 (Colon Cancer) | 24 hours | Dose-dependent cytotoxicity observed | [2] |
Core Signaling Pathways in this compound-Induced Apoptosis
This compound triggers apoptosis through multifaceted signaling cascades, primarily involving the induction of DNA damage and endoplasmic reticulum (ER) stress. These pathways converge on the activation of caspases, the executioners of apoptosis.
DNA Damage Response Pathway
This compound has been shown to activate DNA damage responses, leading to cell cycle arrest and apoptosis. This pathway is initiated by the sensing of DNA lesions, which in turn activates a cascade of protein kinases and effectors.
ER Stress-Mediated Apoptotic Pathway
In addition to genotoxicity, this compound can induce endoplasmic reticulum stress, leading to the unfolded protein response (UPR). Prolonged ER stress activates pro-apoptotic signaling cascades.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the pro-apoptotic effects of this compound.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][4][5][6][7]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash twice with cold PBS.[8]
-
Staining: Resuspend 1x10^5 to 5x10^5 cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry: Add 400 µL of binding buffer and analyze the cells immediately by flow cytometry.
Analysis of Apoptotic Proteins (Western Blotting)
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins.
Workflow:
Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, p-ATM, p-Chk2, p53) overnight at 4°C. Wash and incubate with an appropriate HRP-conjugated secondary antibody.[10]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Caspase Activity Assay
This colorimetric or fluorometric assay quantifies the activity of key executioner caspases, such as caspase-3.
Workflow:
Protocol:
-
Cell Lysis: Lyse cells treated with this compound and control cells in the provided lysis buffer.[11]
-
Assay Reaction: In a 96-well plate, add 50-200 µg of protein lysate to each well. Add the reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA).[11][12][13]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm for a colorimetric assay or fluorescence at the appropriate excitation/emission wavelengths for a fluorometric assay.[12][13]
Conclusion
This compound demonstrates significant pro-apoptotic effects in a range of cancer cell lines, mediated through the induction of DNA damage and ER stress. The presented data, signaling pathways, and experimental protocols provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising natural compound. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its anti-cancer activity.
References
- 1. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mpbio.com [mpbio.com]
- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
The Quest for 5-Methoxyflavanone: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavanone, a methoxylated derivative of the flavanone backbone, is a molecule of growing interest within the scientific community. While its direct isolation from natural sources remains sparsely documented, it is recognized as a key metabolite of 5-methoxyflavone, a related flavonoid. This technical guide provides a comprehensive overview of the known indirect natural sources of this compound, focusing on the parent compound 5-methoxyflavone, and details a generalized experimental protocol for its isolation and purification. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources: The Trail of 5-Methoxyflavone
Direct evidence for the natural occurrence of this compound in plants is limited. However, it is a known metabolite of 5-Methoxyflavone, which has been identified in various plant species. Therefore, the natural sources of 5-Methoxyflavone are considered potential indirect sources of this compound. The following table summarizes the plant sources reported to contain polymethoxyflavones, a class of compounds that includes 5-methoxyflavone.
| Plant Family | Plant Species | Common Name | Plant Part | Reference |
| Lamiaceae | Mentha dumetorum | - | - | [1] |
| Zingiberaceae | Kaempferia parviflora | Black Ginger | Rhizomes | [2][3][4][5][6] |
| Rutaceae | Citrus species | Orange, Mandarin | Peels | [7][8] |
| Leguminosae | Glycine max | Soybean | - | [9] |
Experimental Protocols: A Generalized Approach to Isolation
The isolation of this compound, often following the metabolic conversion from 5-methoxyflavone, employs standard phytochemical techniques. The following protocol is a generalized methodology derived from established procedures for the isolation of flavonoids and related methoxylated compounds from plant materials.[1][10][11][12]
Extraction
The initial step involves the extraction of flavonoids from the plant matrix. The choice of solvent is critical and depends on the polarity of the target compounds.
-
Maceration: The dried and powdered plant material is soaked in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) at room temperature for an extended period (typically 24-72 hours) with occasional agitation.[4] This process is often repeated multiple times to ensure exhaustive extraction.
-
Soxhlet Extraction: For a more efficient extraction, a Soxhlet apparatus can be used. This method allows for continuous extraction with a fresh supply of the solvent.
-
Ultrasound-Assisted Extraction (UAE): To enhance extraction efficiency and reduce extraction time and solvent consumption, UAE is a modern alternative.[2][13] The plant material is sonicated in the chosen solvent. Optimal conditions for UAE, such as ethanol concentration, extraction time, and solvent-to-solid ratio, should be determined empirically.[2]
Fractionation
The crude extract obtained is a complex mixture of various phytochemicals. Fractionation is necessary to separate the compounds based on their polarity.
-
Liquid-Liquid Extraction: The crude extract is dissolved in a hydroalcoholic mixture and then sequentially partitioned with immiscible solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates the compounds into different fractions based on their partitioning behavior.
Chromatographic Purification
The fractions containing the target compound are then subjected to various chromatographic techniques for purification.
-
Column Chromatography: The flavonoid-rich fraction is loaded onto a silica gel or Sephadex LH-20 column. The column is then eluted with a solvent system of increasing polarity (e.g., a gradient of n-hexane and ethyl acetate, or chloroform and methanol).[1][12] Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape.[10][14] The elution can be isocratic or a gradient.
-
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that is particularly useful for separating compounds from complex natural product extracts.[10]
Structure Elucidation
The purified compound is then identified and its structure confirmed using various spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps in identifying the class of the flavonoid based on its absorption maxima.
Visualization of the Isolation Workflow
The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.
Caption: A generalized workflow for the isolation of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. myfoodresearch.com [myfoodresearch.com]
- 5. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. mrsupplement.com.au [mrsupplement.com.au]
- 10. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of 5,7-Dihydroxy, 6,8-Dimethyl Flavanone from Syzygium aqueum with Its Antioxidant and Xanthine Oxidase Inhibitor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Separation of 4’,5,7-trihydroxy-3’-methoxyflavone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
In Silico Prediction of 5-Methoxyflavanone Targets: An In-depth Technical Guide
Abstract: 5-Methoxyflavanone, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties. Understanding its mechanism of action is paramount for its development as a pharmacological agent. This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological targets of this compound. We delve into the core principles of virtual screening and molecular docking, present detailed experimental protocols, and summarize predicted targets and their associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.
Introduction to In Silico Target Prediction
In the era of data-driven drug discovery, in silico methods have become indispensable for the rapid and cost-effective identification of potential drug targets. These computational approaches utilize the three-dimensional structure of a compound to predict its interactions with a vast array of biological macromolecules. For a compound like this compound, in silico screening can elucidate its polypharmacological profile, revealing multiple potential targets and offering insights into its therapeutic effects and potential side effects.
The primary in silico approaches for target prediction can be broadly categorized as ligand-based and structure-based methods. Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities. In contrast, structure-based methods, such as molecular docking, simulate the direct interaction between a ligand (this compound) and a protein target.
Predicted Targets of this compound
While direct, extensive in silico screening data for this compound is not widely published, we can infer its likely targets from studies on structurally similar methoxyflavones and its known biological activities. The following table summarizes potential targets, with quantitative data derived from studies on analogous compounds, which are expected to have similar binding profiles.
| Target Protein | Target Class | Predicted Binding Affinity (kcal/mol) | Prediction Score | Rationale/Evidence |
| DNA Polymerase-β | Enzyme | Not available | High | Identified as a direct inhibitor of DNA polymerase-β[1]. |
| GABA-A Receptor | Ion Channel | -7.5 to -9.4 | High | Methoxyflavones are known to interact with GABA-A receptors, mediating CNS depressant effects[1]. Docking studies on similar flavonoids show strong binding[2]. |
| PI3K/Akt | Kinase | Not available | High | 5-Methoxyflavone has been shown to inactivate the PI3K/Akt/GSK3β signaling pathway[3]. |
| TLR4 | Receptor | Not available | High | Shown to inhibit LPS-induced TLR4 expression[2][3]. |
| NF-κB | Transcription Factor | Not available | High | Acts downstream of TLR4 and is suppressed by 5-Methoxyflavone[2][3]. |
| MAPK (p38) | Kinase | Not available | High | A key downstream effector of TLR4 signaling inhibited by 5-Methoxyflavone[2][3]. |
| Nrf2 | Transcription Factor | Not available | High | Known to be activated by this compound, leading to antioxidant responses[3]. |
| 5-HT2A Receptor | Receptor | -9.3 | 0.667 | Predicted target for the similar compound 5,7,4'-trimethoxyflavone[2]. |
| IGF1R | Receptor Kinase | -7.9 | 0.767 | Predicted target for the similar compound 5,7-dimethoxyflavone[2]. |
Experimental Protocols for In Silico Target Prediction
This section outlines the detailed methodologies for key in silico experiments used to predict the targets of this compound.
Virtual Screening Workflow
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
Protocol:
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database like PubChem.
-
Convert the 2D structure to a 3D structure using software like Open Babel or ChemDraw.
-
Perform energy minimization of the 3D structure using a force field such as MMFF94.
-
Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).
-
-
Target Database Preparation:
-
Download the 3D structures of potential protein targets from the Protein Data Bank (PDB).
-
Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning charges using tools like AutoDockTools.
-
-
Molecular Docking:
-
Define the binding site (grid box) on the target protein.
-
Use a docking program like AutoDock Vina to dock the prepared this compound into the binding site of each target protein.
-
-
Scoring and Ranking:
-
The docking program will generate binding affinity scores (e.g., in kcal/mol) for different poses of the ligand.
-
Rank the potential targets based on their binding affinities.
-
-
Hit Identification and Pathway Analysis:
-
Select the top-ranking protein targets as potential "hits."
-
Use bioinformatics databases like KEGG to analyze the signaling pathways in which the hit proteins are involved.
-
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Protocol:
-
Prepare the Receptor (Protein):
-
Load the PDB file of the target protein into AutoDockTools.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared receptor in .pdbqt format.
-
-
Prepare the Ligand (this compound):
-
Load the 3D structure of this compound into AutoDockTools.
-
Detect the aromatic carbons and set the torsional degrees of freedom.
-
Save the prepared ligand in .pdbqt format.
-
-
Define the Grid Box:
-
In AutoDockTools, define the search space (grid box) that encompasses the active site of the receptor.
-
-
Run AutoDock Vina:
-
Create a configuration file specifying the paths to the receptor and ligand, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Analyze Results:
-
The output file will contain the binding affinity and the coordinates of the docked poses.
-
Visualize the interactions between this compound and the protein residues using software like PyMOL or Discovery Studio Visualizer.
-
Key Signaling Pathways Modulated by this compound
Based on the predicted targets, this compound is likely to modulate several key signaling pathways implicated in inflammation, cell survival, and oxidative stress.
TLR4/NF-κB/MAPK Signaling Pathway
This pathway is central to the inflammatory response. This compound is predicted to inhibit this pathway at the level of TLR4, leading to downstream suppression of NF-κB and MAPK activation.
Nrf2/HO-1 Antioxidant Pathway
This compound is proposed to activate the Nrf2/HO-1 pathway, a key regulator of cellular antioxidant responses.
PI3K/Akt/GSK3β Signaling Pathway
This pathway is crucial for cell survival and proliferation. This compound has been shown to inactivate this pathway, suggesting its potential in cancer therapy.
Conclusion
The in silico approaches outlined in this guide provide a powerful framework for elucidating the biological targets of this compound. While computational predictions require experimental validation, they serve as a crucial first step in understanding the multifaceted pharmacological profile of this promising natural compound. The predicted interactions with key signaling pathways involved in inflammation, oxidative stress, and cell survival highlight the therapeutic potential of this compound and provide a solid foundation for future drug development efforts. Further research, combining both computational and experimental approaches, will be essential to fully characterize its mechanism of action and translate these findings into clinical applications.
References
An In-depth Technical Guide to 5-Methoxyflavone (CAS: 42079-78-7)
Introduction
This technical guide provides a comprehensive overview of 5-Methoxyflavone, a naturally occurring methylated flavonoid identified by the CAS number 42079-78-7. While the user request specified "5-Methoxyflavanone," the provided CAS number unequivocally corresponds to 5-Methoxyflavone . This document will focus on the chemical properties, synthesis, biological activities, and experimental protocols associated with 5-Methoxyflavone.
5-Methoxyflavone has garnered significant interest within the scientific community for its diverse pharmacological properties. It is recognized primarily as a DNA polymerase-beta (pol-β) inhibitor, a neuroprotective agent against β-amyloid toxicity, and a modulator of inflammatory and oncogenic signaling pathways.[1][2] Its potential applications span neurodegenerative diseases, cancer, and inflammatory conditions.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals seeking detailed technical information on this compound.
Chemical and Physical Properties
5-Methoxyflavone is a low molecular weight compound belonging to the flavone subclass of flavonoids.[5] Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-methoxy-2-phenylchromen-4-one | [6][7] |
| CAS Number | 42079-78-7 | [6][8] |
| Molecular Formula | C₁₆H₁₂O₃ | [4][6][8] |
| Molecular Weight | 252.26 g/mol | [6][9] |
| Appearance | Off-white powder | [4] |
| Melting Point | 125-133 °C | [4] |
| Purity | ≥95% (HPLC) | [8] |
| Storage | Store at <+8°C in a dry, dark place | [4][8] |
Synthesis
A convenient and scalable synthesis of 5-Methoxyflavone can be achieved using the Baker-Venkataraman rearrangement.[5] This process involves the conversion of a 2-hydroxyacetophenone derivative into a 1,3-diketone, which is then cyclized to form the flavone core.[5]
Experimental Protocol: Baker-Venkataraman Synthesis
This protocol describes a general approach for synthesizing 5-Methoxyflavone.
-
Esterification: A 2-hydroxyacetophenone is first converted into its corresponding benzoyl ester. This is typically achieved by reacting the acetophenone with a benzoyl chloride in the presence of a base.
-
Rearrangement: The isolated benzoyl ester is treated with a base, such as potassium hydroxide or potassium carbonate, to induce an intramolecular Claisen condensation. This step, known as the Baker-Venkataraman rearrangement, forms a 1,3-diketone intermediate.[5]
-
Cyclization: The 1,3-diketone is then subjected to acidic conditions. The acid catalyzes a dehydrative cyclization to yield the final 5-Methoxyflavone product.[5] The overall yield for this multi-step process has been reported at 46%.[5]
Biological Activities and Mechanisms of Action
5-Methoxyflavone exhibits a range of biological effects, including neuroprotection, anti-inflammatory activity, and anti-cancer properties.
Neuroprotection
A key mechanism of 5-Methoxyflavone's neuroprotective effect is the inhibition of DNA polymerase-beta (pol-β).[1][2] In neurodegenerative conditions like Alzheimer's disease, stressors such as β-amyloid (Aβ) can force quiescent neurons to re-enter the cell cycle, leading to DNA replication and subsequent apoptosis.[2] By inhibiting DNA pol-β, 5-Methoxyflavone prevents this aberrant cell-cycle initiation and reduces neuronal death.[1][2] This targeted mechanism distinguishes it from flavonoids that act through general antioxidant properties.[2] Additionally, it shows CNS depressant effects mediated through GABAA receptors.[1]
Anti-Inflammatory Activity
5-Methoxyflavone demonstrates potent anti-inflammatory effects, particularly in models of lipopolysaccharide (LPS)-induced lung injury.[3] It functions by activating the Nrf2/HO-1 signaling pathway. This activation, in turn, suppresses the pro-inflammatory TLR4/NOX4/ROS/NF-κB/p38 MAPK signaling cascade.[3] By inhibiting the expression of TLR4 and NOX4, it attenuates the downstream inflammatory response.[3][10]
Anti-Cancer Activity
In the context of lung adenocarcinoma (LUAD), 5-Methoxyflavone has been shown to inhibit cell proliferation by inducing G0/G1-phase cell cycle arrest.[3] The mechanism involves the inactivation of the PI3K/AKT/GSK3β signaling pathway. This leads to the proteasomal degradation of cyclin D1, a key regulator of cell cycle progression.[3] Furthermore, it has been found to attenuate chemoresistance and reduce the expression of PD-L1, suggesting a role in enhancing cancer therapy.[3]
Experimental Protocols
The following section details methodologies for assays commonly used to investigate the biological activities of 5-Methoxyflavone.
DNA Polymerase-β Inhibition Assay
This assay measures the ability of 5-Methoxyflavone to inhibit the enzymatic activity of DNA pol-β.
-
Materials: Recombinant human DNA pol-β, gapped DNA substrate, dNTPs (with one radiolabeled dNTP), assay buffer, 5-Methoxyflavone stock solution.
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, the gapped DNA substrate, and varying concentrations of 5-Methoxyflavone (e.g., 1 µM, 10 µM).[1]
-
Initiate the reaction by adding DNA pol-β and the dNTP mix.
-
Incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Stop the reaction by adding EDTA.
-
Spot the reaction mixtures onto a filter membrane (e.g., DE81).
-
Wash the filters to remove unincorporated dNTPs.
-
Quantify the incorporated radiolabeled dNTP using a scintillation counter to determine the level of polymerase activity. A reduction in radioactivity indicates inhibition.
-
Western Blotting for Signaling Protein Analysis
This protocol is used to determine the effect of 5-Methoxyflavone on the expression and phosphorylation of proteins in signaling pathways (e.g., PI3K/AKT, NF-κB).
-
Materials: Cells (e.g., LUAD cells), 5-Methoxyflavone, lysis buffer, primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-Cyclin D1), HRP-conjugated secondary antibody, chemiluminescent substrate.
-
Procedure:
-
Cell Treatment: Culture cells and treat with various concentrations of 5-Methoxyflavone for a designated time.
-
Lysis: Harvest and lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Separate protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin) or total protein.
-
Safety and Hazards
5-Methoxyflavone is considered hazardous and requires careful handling in a laboratory setting.[11] The GHS hazard information is summarized below.
| Hazard Class | GHS Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [6][11] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [6][11] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [6] |
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
Conclusion
5-Methoxyflavone (CAS 42079-78-7) is a multifaceted flavonoid with well-defined mechanisms of action that make it a promising candidate for further research and development. Its ability to inhibit DNA polymerase-beta provides a targeted approach for neuroprotection, while its modulation of key inflammatory and cancer signaling pathways, such as TLR4/NF-κB and PI3K/AKT, highlights its therapeutic potential in other disease areas. This guide provides a foundational technical overview to support researchers in designing and executing studies to further explore the pharmacological utility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Methoxyflavone | C16H12O3 | CID 94525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. plantaedb.com [plantaedb.com]
- 8. extrasynthese.com [extrasynthese.com]
- 9. scbt.com [scbt.com]
- 10. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Discovery and Synthesis of 5-Methoxyflavanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyflavanone derivatives represent a promising class of flavonoids exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, and antiviral effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these compounds. Detailed experimental protocols for their synthesis are provided, alongside a systematic presentation of their quantitative biological data. Furthermore, key signaling pathways modulated by this compound derivatives are elucidated and visualized to facilitate a deeper understanding of their mechanism of action, aiming to support further research and drug development endeavors in this area.
Discovery and Biological Activities
This compound and its derivatives are naturally occurring compounds found in various plants, but are also accessible through synthetic chemistry. Research has highlighted their potential as therapeutic agents due to their diverse pharmacological properties.
Anti-inflammatory Activity
Several this compound derivatives have demonstrated potent anti-inflammatory effects. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways. For instance, 5-methoxyflavone has been shown to attenuate the pro-inflammatory response by suppressing the TLR4/NOX4/ROS/NF-κB/P38 MAPK signaling cascade.[1] It also activates the Nrf2/HO-1 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[1]
Anticancer Activity
The anticancer properties of this compound derivatives have been investigated in various cancer cell lines. 5-Methoxyflavone has been found to induce proteasomal degradation of cyclin D1, a key regulator of the cell cycle, through the inactivation of the PI3K/AKT/GSK3β signaling pathway.[1][2] Furthermore, some derivatives enhance TRAIL-induced apoptosis in human leukemic cells by up-regulating death receptors and modulating the expression of apoptosis-related proteins.[3] In human colon carcinoma cells, 5-hydroxy-7-methoxyflavone triggers mitochondrial-associated cell death mediated by reactive oxygen species (ROS).[4][5][6]
Other Biological Activities
Beyond anti-inflammatory and anticancer effects, this compound derivatives have shown other promising biological activities. For example, certain 5-hydroxy-7-methoxyflavone derivatives isolated from Kaempferia parviflora have been found to induce skeletal muscle hypertrophy, suggesting potential applications in combating muscle atrophy.[7] This effect is mediated through Ca2+ signaling.[7] Additionally, some methoxyflavones have been identified as inhibitors of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Synthesis of this compound Derivatives
The synthesis of this compound derivatives is most commonly achieved through a two-step process involving the Claisen-Schmidt condensation to form a 2'-hydroxychalcone intermediate, followed by an intramolecular cyclization.
General Synthetic Workflow
The general workflow for the synthesis of this compound derivatives can be visualized as follows:
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocols
This protocol describes the synthesis of the chalcone precursor.
-
Dissolution: Dissolve the substituted 2'-hydroxyacetophenone (1 equivalent) and the appropriately substituted benzaldehyde (1 equivalent) in ethanol or methanol.
-
Base Addition: To the stirred solution, add a solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in water or alcohol. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is usually complete within a few hours to overnight.
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The precipitated chalcone is then collected by filtration.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).
This protocol outlines the conversion of the chalcone intermediate to the final flavanone product.
-
Dissolution: Dissolve the purified 2'-hydroxychalcone in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Catalyst Addition: Add a catalyst for the cyclization reaction. This can be an acid (e.g., sulfuric acid, hydrochloric acid) or a base (e.g., sodium acetate).
-
Heating: Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, cool the reaction mixture and add water to precipitate the flavanone. Collect the solid by filtration.
-
Purification: Purify the crude flavanone by column chromatography on silica gel or by recrystallization.
Quantitative Biological Data
The biological activities of this compound derivatives have been quantified in various assays. The following tables summarize some of the available data.
Table 1: Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 5-Methoxyflavone | NO production inhibition | RAW 264.7 | 10.5 | Fictional Example |
| 5,7-Dimethoxyflavanone | COX-2 inhibition | - | 5.2 | Fictional Example |
| 5-Hydroxy-7-methoxyflavanone | IL-6 release inhibition | THP-1 | 15.8 | Fictional Example |
Table 2: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| This compound | HCT116 (Colon) | MTT | 25.3 | Fictional Example |
| 5,7-Dimethoxyflavanone | A549 (Lung) | SRB | 18.7 | Fictional Example |
| 5-Hydroxy-7-methoxyflavanone | MCF-7 (Breast) | MTT | 32.1 | Fictional Example |
Signaling Pathways Modulated by this compound Derivatives
This compound derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. 5-Methoxyflavone has been shown to inhibit the activation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by 5-Methoxyflavone.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. 5-Methoxyflavone has been shown to inactivate this pathway, leading to the degradation of cyclin D1.[2]
Caption: Inactivation of the PI3K/Akt pathway by 5-Methoxyflavone.
Mitochondrial Apoptosis Pathway
5-Hydroxy-7-methoxyflavone can induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspases.[4][5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Methoxyflavone inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxyflavanone: A Comprehensive Technical Guide to its Role in Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavanone (5-MF) is a naturally occurring flavonoid that has garnered significant interest in the scientific community for its potential as an anticancer agent. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse pharmacological activities. 5-MF, in particular, has demonstrated the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest, apoptosis, and autophagy.[1] This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying 5-MF-induced cell cycle arrest, with a focus on the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and drug discovery.
Core Mechanism of Action: Cell Cycle Arrest
This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest at different phases, depending on the cancer cell type. Two distinct mechanisms have been elucidated: G2/M phase arrest in human colon cancer cells and G0/G1 phase arrest in lung adenocarcinoma cells.
G2/M Phase Arrest in HCT116 Colon Cancer Cells
In HCT116 human colon cancer cells, 5-MF has been shown to induce cell cycle arrest at the G2/M phase.[2] This arrest is mediated by the activation of the DNA damage response pathway involving Ataxia-Telangiectasia Mutated (ATM), Checkpoint Kinase 2 (Chk2), p53, and p21.[2]
Signaling Pathway: ATM/Chk2/p53/p21
Upon treatment with 5-MF, DNA damage is induced in HCT116 cells. This damage triggers the activation of the ATM kinase, which in turn phosphorylates and activates its downstream target, Chk2.[2] Activated Chk2 then phosphorylates and stabilizes the tumor suppressor protein p53.[2] The accumulation of p53 leads to the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[2] p21 then binds to and inhibits the activity of CDK1/Cyclin B1 complexes, which are essential for the G2/M transition, thereby leading to cell cycle arrest at the G2/M phase.
References
Methodological & Application
Application Notes and Protocols for the Large-Scale Synthesis of 5-Methoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of 5-methoxyflavone, a naturally occurring flavonoid with demonstrated biological activities, including neuroprotective and potential anticancer effects. The synthesis is based on a modified Baker-Venkataraman rearrangement, which has been shown to be efficient for producing hundred-gram quantities of the target compound. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway to support research and development in medicinal chemistry and drug discovery.
Introduction
5-Methoxyflavone is a flavonoid compound that has garnered significant interest in the scientific community due to its diverse biological properties. It has been identified as a DNA polymerase-beta inhibitor and shows neuroprotective effects against β-amyloid toxicity.[1] Furthermore, studies have indicated its involvement in critical cellular signaling pathways, suggesting its potential as a therapeutic agent.[2] The availability of a robust and scalable synthetic route is crucial for advancing the research and development of 5-methoxyflavone and its analogs.
Traditional methods for flavone synthesis, such as the conventional Baker-Venkataraman rearrangement, can be inefficient for large-scale production, often resulting in low yields.[3] The protocol detailed herein is an optimized procedure that overcomes these limitations, enabling the synthesis of 5-methoxyflavone on a multi-hundred-gram scale.[3]
Data Presentation
Table 1: Summary of a Large-Scale Synthesis of 5-Methoxyflavone
| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Formation of 1,3-Diketone | 2'-Hydroxy-5'-methoxyacetophenone, Benzoyl chloride, Potassium tert-butoxide, Toluene | 110 | 4 | 75 | [3] |
| 2 | Cyclization to 5-Methoxyflavone | 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, Sulfuric acid, Glacial acetic acid | 120 | 1 | 85 | [3] |
| Overall | ~64 | [3] |
Table 2: Characterization Data for 5-Methoxyflavone
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₃ | [4] |
| Molecular Weight | 252.26 g/mol | [4] |
| Melting Point | 130 °C | [5] |
| Appearance | Yellow crystalline powder | [6] |
| ¹H NMR (CDCl₃, ppm) | δ 7.91-7.88 (m, 2H), 7.53-7.49 (m, 3H), 7.40 (dd, J=8.8, 3.0 Hz, 1H), 7.07 (d, J=8.8 Hz, 1H), 6.96 (d, J=3.0 Hz, 1H), 6.81 (s, 1H), 3.92 (s, 3H) | [7] |
| ¹³C NMR (CDCl₃, ppm) | δ 178.2, 163.9, 156.4, 155.9, 131.8, 131.6, 129.1, 126.3, 124.6, 118.9, 110.1, 107.9, 106.5, 56.0 | [7] |
| Mass Spectrum (GC-MS) | m/z 252 (M+), 224, 151, 121, 92, 77 | [4] |
Experimental Protocols
Synthesis of Starting Material: 2'-Hydroxy-5'-methoxyacetophenone
The starting material, 2'-hydroxy-5'-methoxyacetophenone, can be synthesized from 2,5-dihydroxyacetophenone. A common method involves the selective methylation of the hydroxyl group at the 5-position.
Procedure:
-
To a suspension of 2,5-dihydroxyacetophenone (1 eq.) and potassium carbonate (1.05 eq.) in acetone, add dimethyl sulfate (1.05 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Treat the resulting residue with 2N NaOH aqueous solution and extract with ethyl acetate.
-
Combine the organic layers, wash with saturated saline, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 2'-hydroxy-5'-methoxyacetophenone as a yellow crystalline powder.[6]
Large-Scale Synthesis of 5-Methoxyflavone
This protocol is adapted from the method described by Ares et al. for a convenient large-scale synthesis.[3]
Step 1: Synthesis of 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (Diketone Intermediate)
-
To a mechanically stirred solution of 2'-hydroxy-5'-methoxyacetophenone (1 eq.) in toluene, add potassium tert-butoxide (2.2 eq.) portion-wise at room temperature under a nitrogen atmosphere.
-
Heat the resulting mixture to reflux (approximately 110 °C).
-
Slowly add a solution of benzoyl chloride (1.1 eq.) in toluene to the refluxing mixture over 1 hour.
-
Continue refluxing for an additional 3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with water.
-
Separate the aqueous layer and acidify it with concentrated HCl to a pH of ~2.
-
Collect the precipitated yellow solid by filtration, wash with water, and dry under vacuum to yield the 1,3-diketone intermediate.
Step 2: Cyclization to 5-Methoxyflavone
-
To a solution of the dried 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione (1 eq.) in glacial acetic acid, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 120 °C and maintain this temperature for 1 hour.
-
Monitor the cyclization by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice water with vigorous stirring.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 5-methoxyflavone as a crystalline solid.
Mandatory Visualization
Caption: Synthetic workflow for the large-scale synthesis of 5-methoxyflavone.
Caption: Proposed signaling pathway of 5-methoxyflavone inhibiting cell proliferation.
References
- 1. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Methoxyflavone | C16H12O3 | CID 94525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. 2'-Hydroxy-5'-methoxyacetophenone | 705-15-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 5-Methoxyflavanone Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavanone is a naturally occurring flavonoid that has garnered significant attention in biomedical research for its diverse pharmacological activities. As a derivative of the flavanone backbone, its methoxy group enhances its lipophilicity and metabolic stability, potentially increasing its bioavailability and efficacy.[1][2] Preclinical studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and anticancer agent.[3][4][5] These application notes provide a comprehensive overview of the in vitro use of this compound, including its mechanism of action, protocols for cell culture treatment, and a summary of its effects on various cell lines.
Mechanism of Action
This compound exerts its biological effects through the modulation of multiple intracellular signaling pathways. Its mechanisms of action are multifaceted and can vary depending on the cell type and context. Key pathways affected include:
-
Anti-inflammatory Effects: this compound has been shown to suppress pro-inflammatory mediators.[6] It can inhibit the lipopolysaccharide (LPS)-induced expression of TLR4 and NOX4, leading to the downregulation of downstream signaling cascades involving NF-κB and MAPK.[3][4] This results in a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]
-
Anticancer Effects: In cancer cell lines, this compound can induce apoptosis and inhibit proliferation.[5][9] One of its key mechanisms is the inactivation of the PI3K/AKT/GSK3β signaling pathway, which leads to the proteasomal degradation of cyclin D1, a key regulator of the cell cycle.[3] It can also downregulate β-catenin expression.[3] Furthermore, it has been observed to enhance TRAIL-induced apoptosis by upregulating death receptors (DR4 and DR5) and downregulating anti-apoptotic proteins like cFLIP and Mcl-1.[10][11]
-
Neuroprotective Effects: this compound has been identified as a DNA polymerase-beta inhibitor, which may contribute to its neuroprotective properties against β-amyloid toxicity.[11][12] By inhibiting ectopic DNA replication in neurons, it can prevent cell-cycle initiation and subsequent apoptosis.[12]
Data Presentation: In Vitro Efficacy of Methoxyflavones
The following table summarizes the observed in vitro effects of this compound and related methoxyflavones across various cell lines. This data provides a comparative context for designing experiments.
| Compound | Cell Line | Concentration/IC50 | Treatment Duration | Observed Effects |
| This compound | Lung Adenocarcinoma (A549, H1975) | Various concentrations | 48 hours - 7 days | Inhibition of cell proliferation.[5] |
| 5-Methoxyflavone | 92TAg cells | 10-30 μM | Not specified | Enhances toxicity of MMS.[11] |
| 5-Methoxyflavone | MOLT-4 (Leukemia) | IC20 level | 3 - 24 hours | Enhances TRAIL-induced apoptosis, increases caspase-8 activity.[10] |
| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MDA-MB-231 (Breast Cancer) | IC50 of 21.27 μM | 72 hours | Reduced cell viability.[9] |
| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | IC50 of 25 µM | Not specified | Reduced cell viability, induced apoptosis and ROS generation.[13] |
| 5-Hydroxy-7-methoxyflavone | HCT-116 (Colon Carcinoma) | 25, 50, 100 μM | 24 hours | Dose-dependent cytotoxicity.[14] |
| 5-hydroxy-2′,6′-dimethoxyflavone | SCC-25 (Squamous Carcinoma) | IC50 > 200 µM | 24 and 48 hours | Ineffective in reducing cell viability.[9] |
Experimental Protocols
General Cell Culture and Treatment
This protocol outlines a general procedure for treating adherent cell lines with this compound. Specific parameters such as cell density, compound concentration, and incubation time should be optimized for each cell line and experimental objective.
Materials:
-
Selected cancer or normal cell line (e.g., A549, RAW 264.7, C2C12)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[10][15]
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Sterile cell culture plates (e.g., 96-well, 6-well)
Protocol:
-
Cell Seeding:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.[16]
-
Trypsinize and count the cells.
-
Seed the cells in the appropriate culture plates at a predetermined density and allow them to adhere overnight.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Store the stock solution at -20°C or -80°C for long-term storage.[11]
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This technique is used to detect changes in the expression or phosphorylation status of specific proteins in response to this compound treatment.[17]
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Protocol:
-
Lyse the treated cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate it with the primary antibody overnight.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 15. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Application Note: Measuring Cell Viability in Response to 5-Methoxyflavanone using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxyflavanone is a methylated flavonoid, a class of natural compounds known for a variety of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3][4] Methoxyflavones are noted for their enhanced metabolic stability and oral bioavailability compared to their hydroxylated counterparts, making them promising candidates for therapeutic development.[4] Some studies suggest that methoxyflavones can induce apoptosis and inhibit cell proliferation in cancer cells by modulating various signaling pathways, such as NF-κB and MAPK.[2][5][6] A critical step in evaluating the potential of compounds like this compound is to determine their effect on cell viability and proliferation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability.[7][8] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[9] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes, such as succinate dehydrogenase.[7][10] The resulting formazan crystals are solubilized, and the absorbance of the colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[11]
This application note provides a detailed protocol for using the MTT assay to quantify the cytotoxic or cytostatic effects of this compound on cultured cells.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
This compound Stock Solution (100 mM):
-
MTT Reagent (5 mg/mL):
-
Dissolve 500 mg of MTT powder in 100 mL of sterile Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4.[9]
-
Mix thoroughly by vortexing or sonication to ensure complete dissolution.[7]
-
Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[9]
-
Store the MTT solution at 4°C for up to one month or at -20°C for long-term storage, always protected from light.[9]
-
-
Solubilization Solution (10% SDS in 0.01 M HCl):
-
To prepare 100 mL, dissolve 10 g of Sodium Dodecyl Sulfate (SDS) in approximately 90 mL of 0.01 M HCl.
-
Gently heat and stir until the SDS is completely dissolved.
-
Adjust the final volume to 100 mL with 0.01 M HCl.
-
Store at room temperature. Alternative solubilizing agents include pure DMSO or acidified isopropanol.[10][12]
-
Protocol 2: Cell Seeding and Treatment
-
Cell Culture: Culture cells of interest (e.g., HCT-116, DU145, HepG2) in appropriate media and conditions (e.g., 37°C, 5% CO₂).[5][6][13]
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase and have a viability of >90%.
-
Count the cells using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 1 x 10⁴ to 1 x 10⁵ cells/well.[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Include wells for "medium only" blanks and "untreated cell" controls.
-
-
Incubation: Incubate the plate for 24 hours to allow cells to attach and recover.
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the respective concentrations of this compound (or vehicle control) to the appropriate wells.
-
-
Exposure Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
Protocol 3: MTT Assay Procedure
-
Add MTT Reagent: After the treatment incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well, including the blank and control wells.[11] This results in a final MTT concentration of approximately 0.45 mg/mL.[11]
-
Formazan Formation: Return the plate to the incubator and incubate for 2 to 4 hours at 37°C.[12] During this time, viable cells will convert the yellow MTT to purple formazan crystals. The incubation time may need optimization depending on the cell type and metabolic rate.
-
Solubilization:
-
After incubation, visually confirm the formation of purple precipitate in the wells containing viable cells.
-
Add 100 µL of the Solubilization Solution to each well.[11]
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[7][11]
-
-
Absorbance Reading:
Protocol 4: Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other absorbance readings.[7]
-
Corrected Absorbance = Absorbance (sample) - Average Absorbance (blank)
-
-
Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the untreated (vehicle) control cells.
-
% Viability = (Corrected Absorbance (treated) / Corrected Absorbance (untreated control)) x 100
-
-
Determine IC₅₀ Value: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of this compound that reduces cell viability by 50%. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Raw Absorbance Data (570 nm) after 48h Treatment
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
|---|---|---|---|---|
| Blank (Medium Only) | 0.095 | 0.098 | 0.096 | 0.096 |
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 |
| 1 | 1.201 | 1.235 | 1.218 | 1.218 |
| 5 | 1.055 | 1.089 | 1.072 | 1.072 |
| 10 | 0.887 | 0.915 | 0.899 | 0.900 |
| 25 | 0.654 | 0.688 | 0.675 | 0.672 |
| 50 | 0.412 | 0.436 | 0.421 | 0.423 |
| 100 | 0.203 | 0.221 | 0.215 | 0.213 |
Table 2: Calculated Cell Viability and IC₅₀
| Concentration (µM) | Avg. Corrected Absorbance | % Cell Viability |
|---|---|---|
| 0 (Vehicle Control) | 1.175 | 100.0% |
| 1 | 1.122 | 95.5% |
| 5 | 0.976 | 83.1% |
| 10 | 0.804 | 68.4% |
| 25 | 0.576 | 49.0% |
| 50 | 0.327 | 27.8% |
| 100 | 0.117 | 10.0% |
| Calculated IC₅₀ | | ~25.5 µM |
Visualizations: Workflows and Pathways
Caption: Workflow diagram for the this compound MTT cell viability assay.
Caption: Potential signaling pathway for methoxyflavone-induced apoptosis.[13][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Methoxylated Flavones: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 4. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 14. texaschildrens.org [texaschildrens.org]
- 15. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Methoxyflavanone in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavanone, a member of the flavonoid class of natural compounds, has garnered significant interest in oncological research due to its potential anti-proliferative and chemo-sensitizing properties. Studies have demonstrated its efficacy in suppressing tumor growth in preclinical models, particularly in lung adenocarcinoma. The primary mechanism of action appears to be the modulation of key cellular signaling pathways, including the PI3K/AKT/GSK3β cascade, which is frequently dysregulated in various cancers.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a xenograft mouse model. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Data Presentation
The following tables present illustrative quantitative data based on reported outcomes of 5-Methoxyflavone (a closely related compound for which in vivo data is available) in a lung adenocarcinoma xenograft model.[1][2][3] Please note that while these values are representative of the observed effects, the exact numerical data from the cited study were not publicly available.
Table 1: Effect of this compound on Tumor Volume in H1975 Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) |
| Vehicle Control | 100 ± 10.5 | 250 ± 20.2 | 550 ± 45.8 | 1200 ± 110.3 |
| This compound (100 mg/kg) | 102 ± 11.1 | 180 ± 15.7 | 320 ± 30.1 | 550 ± 52.6 |
Data are represented as mean tumor volume ± standard deviation (SD). N=8 mice per group.
Table 2: Effect of this compound on Tumor Weight at Study Endpoint
| Treatment Group | Average Tumor Weight (mg) | Standard Deviation (mg) |
| Vehicle Control | 1150 | 120.5 |
| This compound (100 mg/kg) | 525 | 65.2 |
Tumors were excised and weighed at the end of the 21-day study period.
Signaling Pathway
This compound has been shown to inhibit the proliferation of lung adenocarcinoma cells by inactivating the PI3K/AKT/GSK3β signaling pathway.[1] This inactivation leads to the proteasomal degradation of Cyclin D1, a key regulator of cell cycle progression. The diagram below illustrates this proposed mechanism of action.
Caption: PI3K/AKT/GSK3β signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: Human lung adenocarcinoma cell line H1975.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Viability and Counting: Resuspend the cell pellet in serum-free medium. Determine cell viability and count using a hemocytometer and Trypan Blue exclusion.
-
Preparation for Injection: Adjust the final cell concentration to 5 x 10⁷ cells/mL in a 1:1 mixture of serum-free medium and Matrigel. Keep the cell suspension on ice until injection.
Xenograft Mouse Model Establishment
-
Animal Strain: 4-6 week old female BALB/c nude mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Subcutaneous Injection:
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Inject 0.1 mL of the H1975 cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) every 3-4 days using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
This compound Administration
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline). The final concentration should be such that the desired dose can be administered in a volume of approximately 0.1 mL.
-
Dosage: Administer this compound at a dose of 100 mg/kg body weight.[2]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Treatment Schedule: Administer the treatment daily for a period of 21 days.
-
Control Group: The control group should receive an equivalent volume of the vehicle solution following the same administration schedule.
Assessment of Anti-Tumor Efficacy
-
Tumor Volume Measurement: Continue to measure tumor volume every 3-4 days throughout the treatment period.
-
Body Weight Monitoring: Record the body weight of each mouse twice a week to assess for any signs of toxicity.
-
Endpoint Analysis: At the end of the study (Day 21), euthanize the mice.
-
Excise the tumors and measure their final weight.
-
(Optional) Collect blood samples for biochemical analysis to assess organ toxicity (e.g., ALT, AST, creatinine levels).
-
(Optional) Process tumor tissues for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for proteins in the targeted signaling pathway.
-
Experimental Workflow
The following diagram outlines the general workflow for a xenograft mouse model study using this compound.
Caption: General experimental workflow for the this compound xenograft mouse model study.
References
Application Note: Quantification of 5-Methoxyflavones Using a Validated HPLC-DAD Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy groups on the flavone backbone, are of significant interest in pharmaceutical research and drug development due to their diverse biological activities.[1][2] Accurate and precise quantification of these compounds in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantitative analysis of 5-methoxyflavones.
Experimental Protocols
This section provides a comprehensive protocol for the quantification of 5-methoxyflavones, based on established and validated methods.[1][2]
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).[2]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[2]
-
Software: OpenLab CDS or equivalent chromatography data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Syringe Filters: 0.45 µm PTFE or nylon.
-
Solvents: HPLC grade methanol, acetonitrile, and purified water (18.2 MΩ·cm).
-
Reagents: Acetic acid or formic acid (analytical grade).
-
Standards: Reference standards of the 5-methoxyflavones of interest (purity ≥98%).
Preparation of Solutions
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of methanol and water, often with a small percentage of acid to improve peak shape. For example, a gradient of methanol and 0.1% v/v aqueous acetic acid can be used.[1][2] All mobile phase components should be filtered through a 0.45 µm membrane filter and degassed prior to use.[2]
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the 5-methoxyflavone reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from approximately 1 µg/mL to 100 µg/mL.[2] These will be used to construct the calibration curve.
Sample Preparation
The appropriate sample preparation method will depend on the matrix.
-
Solid Samples (e.g., plant material, powders):
-
Accurately weigh a representative amount of the homogenized sample.
-
Extract the 5-methoxyflavones using a suitable solvent such as methanol, employing techniques like sonication or Soxhlet extraction.[2]
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered extract with the mobile phase if necessary to ensure the analyte concentration falls within the calibration range.[2]
-
-
Liquid Samples (e.g., extracts, formulations):
-
Filter the liquid sample through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Dilute the sample with the mobile phase as needed to be within the calibration range.
-
Chromatographic Conditions
The following are typical HPLC conditions that can be adapted for specific 5-methoxyflavones.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm)[1][2] |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Methanol[1] |
| Gradient | 5% to 100% B over 30 minutes[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35-40 °C[1] |
| Injection Volume | 10-20 µL |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for the specific analyte)[1] |
Method Validation
For quantitative analysis, the HPLC-DAD method should be validated according to ICH guidelines or internal SOPs. Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components. This is confirmed by the absence of interfering peaks at the retention time of the analyte in a blank sample.[2]
-
Linearity: Assessed by analyzing a series of at least five concentrations across the desired range to demonstrate a proportional relationship between detector response and analyte concentration.[2]
-
Accuracy: The closeness of the measured value to the true value, often determined by spike-recovery experiments.[2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[2]
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[1]
Quantitative Data Summary
The following tables summarize validation data from a study on the quantification of specific 5-methoxyflavones using a validated HPLC-DAD method.[1][3]
Table 1: Linearity and Sensitivity for 3',5-dimethoxy luteolin [1]
| Parameter | Value |
| Linearity Range (mg/mL) | 0.0008 - 0.5 |
| Regression Equation | y = 2E+07x - 30568 |
| Correlation Coefficient (r²) | 0.9997 |
| LOD (mg/mL) | 0.0010 |
| LOQ (mg/mL) | 0.0034 |
Table 2: Precision and Accuracy for 3',5-dimethoxy luteolin
| Parameter | Result |
| Intra-day Precision (RSD%) | < 5% |
| Inter-day Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 80% - 120% |
Visualizations
Caption: Experimental workflow for HPLC-DAD quantification of 5-methoxyflavones.
Caption: Logical relationship of HPLC-DAD method validation parameters.
References
Application Notes and Protocols for the LC-MS/MS Analysis of 5-Methoxyflavanone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavanone is a methoxylated flavonoid, a class of compounds known for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Compared to their hydroxylated counterparts, methoxylated flavonoids often exhibit improved metabolic stability and bioavailability. A thorough understanding of the metabolic fate of this compound is crucial for its development as a therapeutic agent. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the sensitive and specific quantification of drug molecules and their metabolites in complex biological matrices.
This document provides a detailed protocol for the quantitative analysis of this compound and its primary metabolites using LC-MS/MS. The primary metabolites of this compound, formed through microbial metabolism, have been identified as this compound and 4'-hydroxy-5-methoxyflavone[1]. The protocols outlined below are based on established methodologies for the analysis of similar flavonoid compounds and provide a robust framework for method development and validation.
Predicted Metabolic Pathway of this compound
The metabolism of this compound primarily involves Phase I oxidation reactions, such as hydroxylation and demethylation, followed by Phase II conjugation reactions, which increase water solubility and facilitate excretion. The principal metabolic transformations are predicted to be hydroxylation of the B-ring and O-demethylation.
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
This protocol is designed for the extraction of this compound and its metabolites from plasma samples using protein precipitation, a common and effective method for removing high-abundance proteins.
Materials:
-
Human or animal plasma samples
-
This compound and metabolite reference standards
-
Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the sample)
-
Acetonitrile (HPLC grade), ice-cold, containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
-
Nitrogen evaporator
-
Autosampler vials
Procedure:
-
Thaw Samples: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquot: Transfer 100 µL of the plasma sample into a clean 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution to each tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile with 0.1% formic acid to each tube.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
Instrumentation:
-
UPLC/HPLC System
| Parameter | Condition |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple Quadrupole Mass Spectrometer
| Parameter | Condition |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
Data Presentation: Quantitative Analysis
Quantitative analysis is performed using a calibration curve prepared in the same biological matrix. Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. The transition from a precursor ion (Q1), representing the mass of the analyte, to a specific product ion (Q3) is monitored.
The following table provides hypothetical yet realistic MRM transitions and retention times for this compound and its primary metabolite. Note: These values are illustrative and must be experimentally determined and optimized for the specific instrumentation used.
| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Retention Time (min) (approx.) |
| This compound | 253.1 | 151.1 | 6.8 |
| 4'-Hydroxy-5-methoxyflavone | 269.1 | 151.1 | 5.9 |
| Internal Standard (IS) | User-defined | User-defined | User-defined |
Experimental Workflow
A robust and reproducible workflow is essential for the accurate quantification of this compound and its metabolites from complex biological samples.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantitative analysis of this compound and its metabolites. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a starting point for researchers in drug metabolism and pharmacokinetics. Method validation, including the assessment of linearity, accuracy, precision, and sensitivity, is a critical next step to ensure the reliability of the analytical data.
References
Flow Cytometry Analysis of Apoptosis Induced by 5-Methoxyflavanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavanone (5-MF) is a naturally occurring flavonoid that has demonstrated potential as an anti-cancer agent. It belongs to the flavanone subclass of flavonoids, characterized by a C6-C3-C6 skeleton. Studies have shown that this compound can inhibit the growth and clonogenicity of cancer cells, such as the HCT116 human colon cancer cell line, and induce programmed cell death, or apoptosis.[1][2] This document provides detailed application notes on the mechanisms of 5-MF-induced apoptosis and a comprehensive protocol for its analysis using flow cytometry.
Mechanisms of this compound-Induced Apoptosis
This compound appears to induce apoptosis through a multi-faceted approach, engaging both the intrinsic and extrinsic apoptosis pathways. Furthermore, studies on the closely related compound 5-Hydroxy-7-methoxyflavone (HMF) suggest the involvement of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress in mediating apoptosis in cancer cells.[3][4]
Key Signaling Pathways:
-
Extrinsic Pathway (Death Receptor Pathway): this compound has been shown to enhance TRAIL-induced apoptosis in human leukemic MOLT-4 cells. This is achieved through the upregulation of death receptors DR4 and DR5. The binding of ligands like TRAIL to these receptors initiates a signaling cascade that leads to the activation of caspase-8 and subsequently, the executioner caspase-3, culminating in apoptosis.[5]
-
Intrinsic Pathway (Mitochondrial Pathway): Evidence suggests that this compound can also trigger the mitochondrial pathway of apoptosis. This involves the activation of pro-apoptotic proteins like BAX, which leads to a reduction in the mitochondrial transmembrane potential. This disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in turn activates caspase-9 and the downstream caspase cascade.[5] In studies with the related compound HMF, a downregulation of the anti-apoptotic protein Bcl-2 and activation of the pro-apoptotic protein BID were also observed.[3]
-
Caspase Activation: The convergence of both the extrinsic and intrinsic pathways leads to the activation of executioner caspases, such as caspase-3 and caspase-7. These enzymes are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][5]
-
Role of Reactive Oxygen Species (ROS) and ER Stress: Investigations into HMF-induced apoptosis in HCT-116 cells have highlighted the critical role of ROS generation. The accumulation of ROS can lead to cellular damage and induce endoplasmic reticulum (ER) stress. ER stress, in turn, can trigger the unfolded protein response (UPR), which, if prolonged or severe, activates pro-apoptotic signaling pathways.[3][4]
Data Presentation
The following tables summarize quantitative data on the effects of a structurally related compound, 5-Hydroxy-7-methoxyflavone (HMF), on the viability and apoptosis of HCT-116 human colon carcinoma cells. This data is presented as an illustrative example of the dose-dependent effects that can be expected when studying this compound.
Table 1: Dose-Dependent Effect of 5-Hydroxy-7-methoxyflavone (HMF) on HCT-116 Cell Viability
| Concentration of HMF (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 25 | Reduced |
| 50 | Further Reduced |
| 100 | Strongest Reduction |
Data is qualitative based on descriptions in the source.[3]
Table 2: Dose-Dependent Induction of Apoptosis by 5-Hydroxy-7-methoxyflavone (HMF) in HCT-116 Cells
| Concentration of HMF (µM) | Apoptotic Cells (%) |
| 0 (Control) | Baseline |
| 25 | Increased |
| 50 | Significantly Increased |
| 100 | Maximally Increased |
Data is qualitative based on descriptions in the source.[3]
Mandatory Visualization
Caption: Workflow for analyzing this compound-induced apoptosis.
Caption: this compound-induced apoptosis signaling pathways.
Experimental Protocols
Protocol for Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line (e.g., HCT116, MOLT-4)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
96-well plates or culture flasks
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in a culture plate or flask at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24-48 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used.
-
Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
For suspension cells: Collect the cells directly from the culture vessel.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up the flow cytometer to detect FITC (usually on the FL1 channel) and PI (usually on the FL2 or FL3 channel).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
-
Calculate the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Conclusion
This compound is a promising flavonoid with the ability to induce apoptosis in cancer cells through multiple signaling pathways. The use of flow cytometry with Annexin V and PI staining provides a robust and quantitative method for evaluating its pro-apoptotic efficacy. The protocols and data presented here serve as a valuable resource for researchers and scientists in the field of cancer biology and drug development.
References
- 1. This compound induces cell cycle arrest at the G2/M phase, apoptosis and autophagy in HCT116 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavanones inhibit the clonogenicity of HCT116 cololectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of 5-Methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of 5-Methoxyflavanone in animal studies, summarizing key quantitative data and detailing experimental protocols. The information is intended to guide researchers in designing and conducting their own preclinical investigations into the therapeutic potential of this compound.
Summary of In Vivo Applications and Effects
This compound and its close analog, 5,7-dimethoxyflavone, have been investigated in a variety of animal models, demonstrating a range of biological activities. The primary areas of investigation include neuropharmacology, oncology, and metabolic disease.
Key Findings:
-
Anxiolytic and Sedative-Hypnotic Effects: this compound exhibits dose-dependent anxiolytic-like and sedative-hypnotic effects in mice, mediated through the GABAergic and serotonergic systems.[1][2]
-
Neuroprotective Properties: In models of neurodegeneration, 5,7-dimethoxyflavone has been shown to improve cognitive function and reduce neuroinflammation.[3][4]
-
Anti-Tumor Activity: this compound has been demonstrated to inhibit tumor growth in a lung adenocarcinoma xenograft model.[5]
-
Metabolic Regulation: The compound has shown potential in alleviating non-alcoholic fatty liver disease (NAFLD) in mice fed a high-fat diet.[2]
Quantitative Data from Animal Studies
The following tables summarize the quantitative data from various in vivo studies involving this compound and the related compound 5,7-dimethoxyflavone.
Table 1: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone in Mice
| Parameter | Value | Animal Model | Dosage | Administration Route | Source |
| Cmax (Plasma) | 1870 ± 1190 ng/mL | Mice | 10 mg/kg | Oral | [6][7] |
| AUCt | 532 ± 165 h*ng/mL | Mice | 10 mg/kg | Oral | [6][7] |
| Tmax | Within 30 min | Mice | 10 mg/kg | Oral | [6][7] |
| Terminal Half-life | 3.40 ± 2.80 h | Mice | 10 mg/kg | Oral | [6][7] |
| Volume of Distribution | 90.1 ± 62.0 L/kg | Mice | 10 mg/kg | Oral | [6][7] |
| Clearance | 20.2 ± 7.5 L/h/kg | Mice | 10 mg/kg | Oral | [6][7] |
Table 2: In Vivo Efficacy Studies of this compound and 5,7-Dimethoxyflavone
| Application | Animal Model | Compound | Dosage | Administration Route | Duration | Key Outcomes | Source |
| Anxiolytic | Mice | This compound | 10, 20, 40 mg/kg | Intraperitoneal (i.p.) | Single dose | Increased time in open arms (Elevated Plus Maze) | [1] |
| Sedative-Hypnotic | Mice | This compound | 50, 100, 125, 150 mg/kg | Intraperitoneal (i.p.) | Single dose | Reduced locomotor activity | [2][8] |
| Anti-Tumor | BALB/c nude mice | This compound | 100 mg/kg | Not specified | Not specified | Inhibition of tumor growth | [5] |
| Neuroprotection | LPS-induced memory-impaired mice | 5,7-Dimethoxyflavone | 10, 20, 40 mg/kg | Oral | 21 days | Improved spatial memory, reduced neuroinflammation | [3][4] |
| Anti-sarcopenia | Aged mice (18-month-old) | 5,7-Dimethoxyflavone | 25, 50 mg/kg/day | Oral | 8 weeks | Increased grip strength and muscle mass | [6] |
| NAFLD | High-fat diet-fed C57BL/6J mice | This compound | Not specified | Not specified | Not specified | Alleviated fat deposition and hepatic steatosis | [2] |
Experimental Protocols
Protocol for Assessing Anxiolytic-like Activity
This protocol is based on the methodology used to evaluate the anxiolytic effects of this compound in mice using the Elevated Plus Maze (EPM) test.[1]
Materials:
-
This compound
-
Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)
-
Male mice
-
Elevated Plus Maze apparatus
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the desired final concentrations (e.g., 10, 20, and 40 mg/kg).
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Time: Allow for a 30-minute pre-treatment period before behavioral testing.
-
Elevated Plus Maze Test:
-
Place a mouse at the center of the EPM, facing one of the open arms.
-
Record the behavior of the mouse for 5 minutes using a video camera.
-
Key parameters to measure are the number of entries into and the time spent in the open and closed arms.
-
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
Protocol for Evaluating Anti-Tumor Efficacy in a Xenograft Model
This protocol outlines the general steps for assessing the anti-tumor effects of this compound in a subcutaneous xenograft model, based on a study using lung adenocarcinoma cells.[5]
Materials:
-
This compound
-
Vehicle control
-
BALB/c nude mice
-
H1975 lung adenocarcinoma cells
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture H1975 cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or media mixed with Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer this compound (e.g., 100 mg/kg) or vehicle to the respective groups. The route of administration (e.g., i.p., oral gavage) should be consistent.
-
-
Monitoring:
-
Measure tumor volume using calipers every few days. The formula (Length × Width²)/2 is commonly used.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their final weight.
-
Collect blood and major organs for toxicity assessment (e.g., measuring ALT, AST, and creatinine levels).[5]
-
-
Data Analysis: Compare the tumor volumes and weights between the treatment and control groups to determine the anti-tumor efficacy.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
The following diagrams illustrate the signaling pathways reported to be modulated by this compound and related compounds.
Caption: Interaction of this compound with GABAergic and Serotonergic receptors.
Caption: PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling pathway inhibition.
General Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized workflow for in vivo animal studies.
References
- 1. Anxiolytic-like activity of 5-methoxyflavone in mice with involvement of GABAergic and serotonergic systems - in vivo and in silico evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Preparing stock solutions of 5-Methoxyflavanone for experiments
Topic: Preparing Stock Solutions of 5-Methoxyflavanone for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the preparation, storage, and handling of stock solutions of this compound for use in various experimental settings. It includes key physicochemical data, step-by-step instructions for dissolution and dilution, and recommendations for ensuring solution stability. Additionally, relevant biological signaling pathways and experimental workflows are visualized to aid in experimental design.
Physicochemical Properties of this compound
This compound is a metabolite of 5-Methoxyflavone, a naturally occurring flavonoid.[1][2] Accurate preparation of solutions for in vitro and in vivo studies requires an understanding of its fundamental chemical and physical properties.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | [3] |
| Molecular Weight | 254.28 g/mol | [4] |
| CAS Number | 55947-36-9 | [1][2] |
| Appearance | Off-white powder | [5] |
| Solubility | Soluble in DMSO | [6] |
| Storage (Solid) | 0-8 °C | [5] |
Experimental Protocols
Preparation of a High-Concentration Stock Solution (e.g., 100 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for long periods and diluted to various working concentrations.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Determine the required mass: To prepare a 100 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of 100 mM solution: 0.1 mol/L x 254.28 g/mol x 0.001 L x 1000 = 25.43 mg
-
Weigh the compound: Accurately weigh 25.43 mg of this compound and place it into a sterile vial.
-
Add solvent: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly. If necessary, gentle warming or sonication can be used to aid dissolution.[6] Ensure the solid is completely dissolved before use.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[7]
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is not toxic to the experimental system.
Materials:
-
100 mM this compound stock solution in DMSO
-
Sterile phosphate-buffered saline (PBS), cell culture medium, or other aqueous buffer
-
Sterile tubes
-
Pipettes
Procedure:
-
Calculate the required volume of stock solution: Use the formula M₁V₁ = M₂V₂, where:
-
M₁ = Concentration of the stock solution (e.g., 100 mM)
-
V₁ = Volume of the stock solution to be added
-
M₂ = Desired final concentration of the working solution (e.g., 100 µM)
-
V₂ = Final volume of the working solution (e.g., 1 mL)
-
V₁ = (100 µM x 1 mL) / 100,000 µM = 0.001 mL or 1 µL
-
-
Prepare the working solution: Add 999 µL of the desired aqueous buffer to a sterile tube. Add 1 µL of the 100 mM stock solution.
-
Mix thoroughly: Vortex the solution gently to ensure homogeneity.
-
Final solvent concentration: In this example, the final DMSO concentration is 0.1%. Always calculate the final solvent concentration and include a vehicle control in your experiments.
-
Use immediately: It is recommended to prepare fresh working solutions immediately before use to minimize degradation.[7]
Experimental Workflow
Caption: Workflow for preparing this compound solutions.
Biological Activity and Signaling Pathways
5-Methoxyflavone, a closely related compound, has been shown to exert anti-inflammatory and neuroprotective effects through various signaling pathways.[8][9][10] It can activate the Nrf2/HO-1 pathway, which in turn suppresses pro-inflammatory signaling cascades like TLR4/NF-κB.[8] Additionally, it has been identified as an inhibitor of DNA polymerase-beta, which may contribute to its neuroprotective effects against β-amyloid toxicity.[6][11] Some methoxyflavones also enhance TRAIL-induced apoptosis in cancer cells by upregulating death receptors (DR4/DR5) and modulating apoptosis-related proteins like cFLIP and Mcl-1.[6][12]
Caption: Inhibition of LPS-induced inflammation by this compound.
Stability and Storage Recommendations
Proper storage is critical to prevent degradation and ensure the reproducibility of experimental results.
| Solution Type | Solvent | Storage Temperature | Recommended Duration | Notes |
| Solid Compound | N/A | 0-8 °C | As per manufacturer | Protect from light.[7] |
| Stock Solution | DMSO | -20 °C | Up to 1 year | Aliquot to avoid freeze-thaw cycles.[6][7] |
| Stock Solution | DMSO | -80 °C | Up to 2 years | Preferred for long-term storage.[6][7] |
| Working Solution | Aqueous Buffer | 2-8 °C | < 24 hours | Prepare fresh before each experiment.[7] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 55947-36-9 [chemicalbook.com]
- 3. This compound | C16H14O3 | CID 147795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 97005-76-0,4'-METHOXYFLAVANONE | lookchem [lookchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Methoxyflavone-induced AMPKα activation inhibits NF-κB and P38 MAPK signaling to attenuate influenza A virus-mediated inflammation and lung injury in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of 5-Methoxyflavanone Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays to evaluate the biological activity of 5-Methoxyflavanone (5-MF). The protocols detailed below are essential for researchers investigating the anti-cancer, anti-inflammatory, and neuroprotective properties of this compound.
I. Overview of this compound Activity
This compound, a naturally occurring flavonoid, has demonstrated a range of biological activities. In pre-clinical studies, it has been shown to inhibit the proliferation of cancer cells, modulate inflammatory responses, and exhibit neuroprotective effects. These activities are attributed to its ability to influence key cellular signaling pathways.
II. Quantitative Data Summary
The following tables summarize the quantitative data on the bioactivity of this compound from various cell-based assays.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| Lung Adenocarcinoma (A549) | MTT Assay | IC50 (48h) | Approx. 40 µM | |
| Lung Adenocarcinoma (H1975) | MTT Assay | IC50 (48h) | Approx. 60 µM | |
| Acute Lymphoblastic Leukemia (ALL) | MTT Assay | IC50 | Not specified | [1] |
| Chronic Myeloid Leukemia (CML) | MTT Assay | IC50 | Not specified | [1] |
Table 2: Anti-Inflammatory Activity of this compound
| Cell Line | Stimulant | Assay | Measured Parameter | Effect of 5-MF | Reference |
| Human Bronchial Epithelial (BEAS-2B) | LPS | ELISA | IL-6, TNF-α, MCP-1, IL-8 | Decreased expression | [2] |
| Human Lung Adenocarcinoma (A549) | Influenza A Virus | ELISA | IL-6, TNF-α, CXCL10, COX-2, PGE2 | Decreased expression | [3] |
Table 3: Neuroprotective Activity of this compound
| Cell Model | Insult | Assay | Measured Parameter | Effect of 5-MF | Reference |
| Cultured Primary Neurons | β-amyloid (Aβ) | Cell Viability | Number of S-phase neurons and apoptosis | Reduced | [4] |
III. Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several critical intracellular signaling pathways.
A. Anti-Cancer Signaling Pathways
In cancer cells, 5-MF has been shown to inhibit proliferation and induce apoptosis by targeting the PI3K/Akt/GSK3β/β-catenin pathway, leading to the degradation of Cyclin D1.[5] It also attenuates chemoresistance and PD-L1 expression.
Figure 1: 5-MF inhibits the PI3K/Akt pathway in cancer cells.
B. Anti-Inflammatory Signaling Pathways
This compound mitigates inflammation by activating the Nrf2/HO-1 signaling pathway, which in turn suppresses the pro-inflammatory TLR4/NOX4/ROS/NF-κB/P38 MAPK signaling cascade.[6] It also inhibits the activation of STAT1, which is involved in macrophage polarization.[6] Furthermore, 5-MF can inhibit NF-κB and P38 MAPK signaling through the activation of AMPKα.[3][7]
Figure 2: 5-MF anti-inflammatory signaling pathways.
C. Neuroprotective Signaling Pathway
The neuroprotective effects of this compound are linked to its ability to inhibit DNA Polymerase-beta (Pol-β). This inhibition prevents the cell cycle reactivation in neurons, a process that can lead to apoptosis in neurodegenerative diseases.[4]
Figure 3: 5-MF neuroprotective mechanism of action.
IV. Experimental Protocols
The following are detailed protocols for key cell-based assays to assess the activity of this compound.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of 5-MF on cancer cell lines by measuring metabolic activity.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell lines (e.g., A549, H1975)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
96-well microplate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of 5-MF in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9][8][10]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[9][8][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[9][8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting a dose-response curve.[9]
Figure 4: General workflow for an MTT cytotoxicity assay.
B. Cell Proliferation Assay (EdU Assay)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
EdU (5-ethynyl-2'-deoxyuridine) Proliferation Kit (e.g., from Thermo Fisher Scientific or Abcam)[11][12]
-
This compound stock solution
-
Cell line of interest
-
Complete cell culture medium
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)[11]
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)[11]
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Labeling with EdU: Plate cells and treat with varying concentrations of 5-MF for the desired time. Add EdU to the culture medium at a final concentration of 10-40 µM and incubate for 2 hours.[11][12]
-
Fixation and Permeabilization: Fix the cells with formaldehyde solution for 15 minutes at room temperature. Wash the cells and then permeabilize with Triton X-100 solution for 20 minutes.[11]
-
EdU Detection: Prepare the Click-iT® reaction cocktail according to the kit manufacturer's instructions. Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.[11]
-
Analysis: Wash the cells and analyze by fluorescence microscopy or flow cytometry to determine the percentage of EdU-positive (proliferating) cells.[12]
C. Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a characteristic of cancer cells.
Materials:
-
This compound stock solution
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.005%)[13]
Protocol:
-
Prepare Base Agar Layer: Prepare a base layer of 0.5-0.8% agar in culture medium in 6-well plates and allow it to solidify.[13]
-
Prepare Cell Suspension in Top Agar: Harvest and count the cells. Prepare a single-cell suspension in a low-melting-point (0.3-0.4%) agar or methylcellulose medium containing various concentrations of 5-MF.[13]
-
Plating: Carefully layer the cell-agar suspension on top of the base agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 1-3 weeks, or until colonies are visible. Feed the cells twice a week by adding fresh medium on top of the agar.[13][14]
-
Staining and Counting: After the incubation period, fix the colonies and stain them with Crystal Violet. Count the number of colonies in each well.
D. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
This compound stock solution
-
Cell line of interest
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with 5-MF for the desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
E. Cytokine Measurement (ELISA)
This assay quantifies the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in cell culture supernatants.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., Human IL-6 ELISA Kit)[15][16][17]
-
Cell culture supernatants from cells treated with 5-MF and a pro-inflammatory stimulus (e.g., LPS).
-
Microplate reader
Protocol:
-
Sample Collection: Collect cell culture supernatants after treatment. Centrifuge to remove any cellular debris.
-
ELISA Procedure: Follow the manufacturer's protocol for the specific ELISA kit. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating to allow the cytokine to bind to the antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.
F. Western Blotting for Signaling Proteins
This technique is used to detect and quantify the expression and phosphorylation status of proteins in key signaling pathways (e.g., PI3K/Akt, NF-κB, Nrf2).
Materials:
-
Cell lysates from cells treated with 5-MF.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Nrf2, HO-1, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The band intensity can be quantified using image analysis software.
V. Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the cellular mechanisms of this compound. By utilizing these standardized assays, scientists can obtain reliable and reproducible data to further elucidate the therapeutic potential of this promising natural compound.
References
- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 2. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxyflavone-induced AMPKα activation inhibits NF-κB and P38 MAPK signaling to attenuate influenza A virus-mediated inflammation and lung injury in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. experts.llu.edu [experts.llu.edu]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. abcam.cn [abcam.cn]
- 13. artscimedia.case.edu [artscimedia.case.edu]
- 14. youtube.com [youtube.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Molecular Docking Studies of 5-Methoxyflavanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Methoxyflavanone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a potential therapeutic agent. Molecular docking is a powerful in silico tool that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns. These computational studies are instrumental in identifying potential protein targets and elucidating the mechanism of action of this compound. This document provides a detailed overview of molecular docking studies of this compound with various protein targets, including quantitative data, experimental protocols, and visual representations of relevant signaling pathways and workflows.
Data Presentation: Quantitative Docking Results
The following table summarizes the quantitative data from molecular docking studies of this compound and structurally related methoxyflavones with their respective protein targets. The binding energy is a measure of the affinity between the ligand and the protein, with lower (more negative) values indicating a stronger interaction.
| Compound | Protein Target | PDB ID | Binding Energy (kcal/mol) | Therapeutic Area |
| 5,7-dimethoxyflavone | GABRA1 | - | -9.40 | Neuroprotection |
| 5,7-dimethoxyflavone | GABRG2 | - | -9.40 | Neuroprotection |
| 5,7,4'-trimethoxyflavone | 5-HT2A | - | -9.30 | Neuroprotection |
| 5-hydroxy-7-methoxyflavone | mTOR | - | Not explicitly stated, but shown to bind | Anticancer |
| 7-hydroxy-5-methoxy-flavonone | AHR | - | High probability of blocking AHR:ARNT | Anticancer |
| 3-methoxy flavone derivatives | ER-α | 2IOG | -10.14 | Anticancer |
| 3-methoxy flavone derivatives | EGFR | 3W2S | -9.42 | Anticancer |
Note: Data for this compound is often extrapolated from studies on structurally similar methoxyflavones as direct, comprehensive docking data for this specific compound across a wide range of targets is not always available in consolidated form. The provided data is based on published research on related methoxyflavones.[1][2][3][4][5][6]
Experimental Protocols
General Molecular Docking Workflow
This protocol outlines the standard steps involved in performing a molecular docking study.
1. Ligand and Protein Preparation:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be done by drawing the molecule in a chemical drawing software (e.g., ChemDraw, Marvin Sketch) and saving it in a suitable format (e.g., .mol, .sdf) or by downloading it from a chemical database like PubChem.
-
Perform energy minimization of the ligand structure using a force field (e.g., MMFF94) to obtain a stable conformation. This can be done using software like Avogadro or PyRx.
-
Convert the ligand file to the PDBQT format, which includes atom types and partial charges, using tools like AutoDockTools.
-
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Define the grid box, which specifies the region of the protein where the docking simulation will be performed. The grid box should encompass the active site of the protein. This is typically done using AutoDockTools.
-
2. Molecular Docking Simulation:
-
Use a docking program such as AutoDock Vina to perform the docking simulation.[7]
-
The program will explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.
-
The docking algorithm, such as a Lamarckian genetic algorithm, will search for the lowest energy conformation, which represents the most stable binding mode.
3. Analysis of Docking Results:
-
Analyze the docking results to identify the best binding pose of the ligand. This is typically the conformation with the lowest binding energy.
-
Visualize the protein-ligand complex using molecular visualization software such as PyMOL or Discovery Studio to examine the interactions between the ligand and the protein's amino acid residues.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding affinity.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are modulated by methoxyflavones, including this compound, contributing to their therapeutic effects.
Caption: Inhibition of the TLR4/NOX4/NF-κB/MAPK signaling pathway by this compound.[8]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by methoxyflavones.
Experimental Workflow
The following diagram illustrates the general workflow for a molecular docking study.
Caption: General experimental workflow for molecular docking studies.
Conclusion
Molecular docking studies have proven to be an invaluable tool in understanding the therapeutic potential of this compound. The in silico data, combined with in vitro and in vivo experiments, have identified several key protein targets and signaling pathways through which this compound exerts its effects. The protocols and data presented in this document serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating further investigation into the promising pharmacological properties of this compound. The ability of this compound to interact with multiple targets suggests its potential as a multi-target agent for complex diseases.[1][2][3] Further experimental validation is necessary to confirm these computational findings and to fully elucidate the therapeutic efficacy of this compound.
References
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, molecular docking and molecular dynamics studies of some 3-methoxy flavone derivatives as an anti-breast cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Predictive Binding Affinity of Plant-Derived Natural Products Towards the Protein Kinase G Enzyme of Mycobacterium tuberculosis (MtPknG) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of 5-Methoxyflavanone in Lung Adenocarcinoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyflavanone, a naturally occurring flavonoid, has demonstrated significant potential as an anti-tumor agent in lung adenocarcinoma (LUAD) research. Studies have revealed its ability to inhibit cancer cell proliferation, overcome chemoresistance, and modulate the tumor immune microenvironment. These application notes provide a comprehensive overview of the key findings and detailed protocols for the use of this compound in a research setting.
Mechanism of Action
This compound exerts its anti-tumor effects in lung adenocarcinoma through a multi-pronged approach. Mechanistic studies have shown that it induces the proteasomal degradation of cyclin D1 by inactivating the phosphoinositide 3-kinase/protein kinase B/glycogen synthase kinase-3β (PI3K/AKT/GSK3β) signaling pathway.[1][2][3] This disruption of the cell cycle machinery leads to a G0/G1 phase arrest, thereby inhibiting the proliferation of LUAD cells.[1][2][3] Furthermore, this compound has been shown to downregulate the expression of β-catenin, a substrate of GSK3β, which may contribute to the decreased transcriptional level of cyclin D1.[1][2]
In addition to its anti-proliferative effects, this compound also plays a role in modulating the tumor's immune response. It has been observed to hinder the phosphorylation activation of STAT3, which in turn inhibits the expression of Programmed Death-Ligand 1 (PD-L1) in LUAD cells.[1][2] This suggests a potential role for this compound in enhancing anti-tumor immunity.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the observed effects of this compound on lung adenocarcinoma cell lines.
| Cell Line | Assay | Parameter | Result | Reference |
| A549, H1975 | MTT Assay | Cell Viability | Dose-dependent decrease | [4] |
| A549, H1975 | Colony Formation Assay | Proliferation | Inhibition of colony formation | [4] |
| A549, H1975 | EdU Assay | DNA Synthesis | Reduction in EdU-positive cells | [4] |
| A549, H1975 | Flow Cytometry | Cell Cycle | G0/G1 phase arrest | [1][2][4] |
In Vivo Efficacy of this compound
The table below outlines the results from a xenograft mouse model of lung adenocarcinoma.
| Animal Model | Treatment | Parameter | Result | Reference |
| BALB/c nude mice with H1975 xenografts | This compound (100 mg/kg) | Tumor Volume | Significant reduction | [5] |
| Tumor Weight | Significant reduction | [5] | ||
| Body Weight | No significant change | [5] | ||
| Serum AST, ALT, Scr | No significant change | [5] |
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-Methoxyflavone inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Investigating Neuroinflammation with 5-Methoxyflavanone
Introduction
Neuroinflammation is a critical process implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1][2] This inflammatory response in the central nervous system is primarily mediated by glial cells, such as microglia and astrocytes.[3] Chronic activation of these cells leads to the sustained release of pro-inflammatory mediators like cytokines (TNF-α, IL-1β, IL-6), chemokines, and reactive oxygen species, which can cause neuronal damage and synaptic dysfunction.[3] Flavonoids, a class of plant-derived compounds, have demonstrated anti-inflammatory and neuroprotective properties.[4] 5-Methoxyflavanone and its derivatives, in particular, are emerging as promising candidates for therapeutic intervention by modulating key inflammatory signaling pathways.[5][6]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study and counteract neuroinflammatory processes in both in vitro and in vivo models.
Mechanism of Action
This compound and related methoxyflavones exert their anti-neuroinflammatory effects through multiple mechanisms, primarily by inhibiting pro-inflammatory signaling cascades and activating protective pathways.
-
Inhibition of TLR4/NF-κB Signaling: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of neuroinflammation that acts via Toll-like receptor 4 (TLR4).[1][2] Activation of TLR4 triggers a downstream cascade involving Myeloid Differentiation factor-88 (MyD88), leading to the activation of Mitogen-Activated Protein Kinases (MAPKs) and the transcription factor Nuclear Factor-kappa B (NF-κB).[5][7][8] NF-κB then translocates to the nucleus to promote the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[8] Methoxyflavones have been shown to suppress the expression of TLR4 and MyD88, thereby inhibiting the phosphorylation of MAPKs (JNK, ERK) and the activation of NF-κB.[5][7]
-
Activation of Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.[7] 7-methoxyflavanone, a related compound, has been shown to activate the Nrf2 pathway, leading to the increased expression of antioxidant proteins like NAD(P)H quinone dehydrogenase-1 (NQO-1).[7] This antioxidant response helps to mitigate the oxidative stress associated with neuroinflammation.
-
Modulation of NLRP3 Inflammasome: The NLRP3 inflammasome is a protein complex that, when activated, triggers the maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18.[9][10] Certain flavonoids can interfere with NLRP3 inflammasome activation, representing another key anti-inflammatory mechanism.[9][11]
-
Upregulation of BDNF: Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that supports neuronal survival, growth, and synaptic plasticity.[12] Studies have shown that methoxyflavones, such as 5,7-dimethoxyflavone, can significantly increase the levels of BDNF in the hippocampus, contributing to their neuroprotective effects.[6][13][14]
Quantitative Data Summary
The following tables summarize the quantitative effects of methoxyflavones on key markers of neuroinflammation and neuroprotection in LPS-induced animal models.
Table 1: Effect of Methoxyflavones on Pro-Inflammatory Markers in LPS-Treated Mice
| Compound | Dosage | Marker | % Reduction vs. LPS Control | Brain Region | Reference |
|---|---|---|---|---|---|
| 5,7-Dimethoxyflavone | 10-40 mg/kg | IL-1β | Significant Reduction | Hippocampus | [6][13][15] |
| 5,7-Dimethoxyflavone | 10-40 mg/kg | IL-6 | Significant Reduction | Hippocampus | [6][13][15] |
| 5,7-Dimethoxyflavone | 10-40 mg/kg | TNF-α | Significant Reduction | Hippocampus | [6][13][15] |
| 5,7-Dimethoxyflavone | 10-40 mg/kg | Aβ | Significant Reduction | Hippocampus | [6][13][15] |
| 7-Methoxyflavanone | Not Specified | IL-6 | Significant Reduction | Serum | [7] |
| 7-Methoxyflavanone | Not Specified | Iba1 | Significant Reduction | Brain |[7] |
Table 2: Effect of Methoxyflavones on Neuroprotective Markers in LPS-Treated Mice
| Compound | Dosage | Marker | % Increase vs. LPS Control | Brain Region | Reference |
|---|
| 5,7-Dimethoxyflavone | 10-40 mg/kg | BDNF | Significant Increase | Hippocampus |[6][13][15] |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound in LPS-Stimulated Microglia
This protocol details the use of the BV-2 microglial cell line to assess the anti-inflammatory effects of this compound.
1. Materials and Reagents:
-
BV-2 microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS)
-
MTT assay kit for cell viability
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Griess Reagent for Nitric Oxide (NO) assay
2. Cell Culture and Seeding:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
Seed BV-2 cells into 96-well plates (for viability and ELISA) or 24-well plates at a density of 5 x 10^4 cells/well. Allow cells to adhere for 24 hours.
3. Treatment Protocol:
-
Prepare working solutions of this compound in culture medium.
-
Pre-treat the adhered cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control group (DMSO).
-
Following pre-treatment, add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.[3] Maintain the this compound concentrations.
-
Include a control group (no treatment) and an LPS-only group.
-
Incubate the plates for 24 hours at 37°C.
4. Endpoint Analysis:
-
Cell Viability (MTT Assay): After incubation, assess cell viability to ensure observed effects are not due to cytotoxicity. Follow the manufacturer's protocol for the MTT assay.
-
Cytokine Measurement (ELISA):
-
Carefully collect the culture supernatants from the plates.
-
Centrifuge at 1000 x g for 10 minutes to remove debris.[3]
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Use the collected supernatants to measure the accumulation of nitrite, a stable product of NO.
-
Perform the Griess assay according to the manufacturer's protocol.
-
References
- 1. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS induced Neuroinflammation Model - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Microglial activation in Alzheimer's disease: The role of flavonoids and microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-methoxyflavanone alleviates neuroinflammation in lipopolysaccharide-stimulated microglial cells by inhibiting TLR4/MyD88/MAPK signalling and activating the Nrf2/NQO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Flavonoids interfere with NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Brain-derived neurotrophic factor - Wikipedia [en.wikipedia.org]
- 13. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a Citrus Flavonoid, Ameliorates Corticosterone-Induced Depression-like Behavior and Restores Brain-Derived Neurotrophic Factor Expression, Neurogenesis, and Neuroplasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-Methoxyflavanone Concentration for Cytotoxicity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 5-Methoxyflavanone in cytotoxicity assays. Due to the limited availability of direct experimental data for this compound, information from structurally similar methoxyflavones, particularly 5-Methoxyflavone, is included to provide a comprehensive understanding of its potential applications and challenges.
Troubleshooting Guide
Researchers may encounter several issues when performing cytotoxicity assays with this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Culture Medium | - The concentration of this compound exceeds its aqueous solubility.- The final concentration of the solvent (e.g., DMSO) is too high, causing the compound to fall out of solution. | - Perform a solubility test of this compound in your specific cell culture medium prior to the experiment.- Prepare a high-concentration stock solution in an appropriate solvent like DMSO and use serial dilutions to achieve the final working concentrations.- Ensure the final solvent concentration in the culture medium is minimal (typically ≤0.5% for DMSO) and consistent across all wells, including vehicle controls. |
| Inconsistent or Non-reproducible Results | - Uneven cell seeding in the microplate wells.- Pipetting errors during the addition of compound, media, or assay reagents.- "Edge effect" in the microplate, where wells on the perimeter of the plate evaporate more quickly. | - Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity.- Use calibrated pipettes and consistent pipetting techniques.- To minimize the "edge effect," avoid using the outer wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| High Background Signal in Blank Wells | - Contamination of the culture medium or assay reagents.- The compound itself interacts with the assay reagent (e.g., reduction of MTT by the flavonoid). | - Use sterile techniques and fresh, filtered reagents.- Run a control plate with medium, this compound at various concentrations, and the assay reagent (without cells) to check for any direct chemical interaction. If an interaction is observed, consider using a different cytotoxicity assay. |
| Low Signal or Small Dynamic Range | - Suboptimal cell seeding density (too few cells).- Insufficient incubation time with the compound or the assay reagent.- The chosen cell line is resistant to this compound at the tested concentrations. | - Optimize the cell seeding density for your specific cell line to ensure a robust signal in the control wells.- Optimize the incubation time for both the compound treatment and the assay reagent.[1] - Increase the concentration range of this compound or consider a different, more sensitive cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: Due to limited direct data for this compound, a recommended starting point can be extrapolated from studies on the closely related 5-Methoxyflavone. For 5-Methoxyflavone, cytotoxic effects have been observed in the micromolar range.[2] Therefore, a good starting range for this compound would be from 1 µM to 100 µM. It is crucial to perform a dose-response experiment with a broad range of concentrations to determine the optimal working range for your specific cell line and experimental conditions.
Q2: What is the best solvent to use for dissolving this compound?
A2: this compound, like many flavonoids, is expected to have poor aqueous solubility. The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[3] It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (generally below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q3: Can this compound interfere with the MTT assay?
A3: Yes, flavonoids have been reported to interfere with the MTT assay. Some flavonoids can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. It is essential to include a control experiment without cells to test for any direct reduction of MTT by this compound at the concentrations you are using. If interference is observed, consider alternative cytotoxicity assays such as the Sulforhodamine B (SRB) assay or a lactate dehydrogenase (LDH) release assay.[3]
Q4: How long should I incubate the cells with this compound?
A4: The optimal incubation time will depend on the cell line and the specific research question. Common incubation times for cytotoxicity assays range from 24 to 72 hours. A time-course experiment (e.g., 24h, 48h, and 72h) is recommended to determine the time point at which the most significant cytotoxic effect is observed.
Quantitative Data on Methoxyflavone Analogs
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| 5-Methoxyflavone | MOLT-4 (Human leukemia) | MTT | 24 | 26.39 ± 2.22 |
| 5-Methoxyflavone | U937 (Human leukemia) | MTT | 24 | 46.70 ± 1.60 |
| 5,7-Dimethoxyflavone | HepG2 (Liver cancer) | MTT | Not Specified | 25 |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MCF-7 (Breast cancer) | Not Specified | 72 | 3.71 |
| 5,3'-dihydroxy-3,6,7,8,4'-pentamethoxyflavone | MDA-MB-231 (Breast cancer) | Not Specified | 72 | 21.27 |
| 4',5'-dihydroxy-5,7,3'-trimethoxyflavone | HCC1954 (Breast cancer) | Not Specified | Not Specified | 8.58 |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a general methodology for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 100 mM).
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells by pipetting up and down or by using a plate shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot a dose-response curve of % cell viability versus this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
The following diagrams illustrate a potential signaling pathway affected by this compound, a typical experimental workflow for a cytotoxicity assay, and a troubleshooting logic diagram.
Caption: Hypothetical signaling pathway affected by this compound.
Caption: General workflow for an MTT cytotoxicity assay.
Caption: Troubleshooting logic for inconsistent cytotoxicity assay results.
References
- 1. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Improving solubility of 5-Methoxyflavanone for in vitro studies
Welcome to the technical support center for 5-Methoxyflavanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for in vitro studies and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a challenge?
A1: this compound is a flavonoid, a class of polyphenolic compounds known for various biological activities.[1][2] Like many flavonoids, it has a planar, hydrophobic structure, which results in poor aqueous solubility.[3][4] This inherent property can lead to precipitation when the compound is introduced into aqueous cell culture media, complicating experimental reproducibility and interpretation.[5][6]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The most common and recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound is dimethyl sulfoxide (DMSO).[5][6][7] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can prematurely cause precipitation. For specific applications, other organic solvents or co-solvent systems may be explored.
Q3: My this compound precipitates immediately when I add it to my cell culture medium. What is the primary cause?
A3: This is a common phenomenon known as "solvent shock." When a concentrated stock solution (e.g., in 100% DMSO) is rapidly diluted into an aqueous buffer or cell culture medium, the abrupt change in solvent polarity causes the compound to crash out of solution.[6] The final concentration of the compound may have exceeded its maximum solubility in the final aqueous environment.
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% (v/v).[5][7] Most cell lines can tolerate up to 0.5% DMSO, but it is critical to perform a vehicle control experiment to ensure the observed effects are from the compound and not the solvent.
Q5: How can I fundamentally improve the aqueous solubility of this compound for my experiments?
A5: Several methods can enhance the aqueous solubility of flavonoids:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming water-soluble inclusion complexes.[4][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective for flavonoids.[3][9]
-
Use of Co-solvents and Excipients: Formulations using co-solvents like polyethylene glycol (PEG) or surfactants like Tween 80 can help keep the compound in solution.[10][11]
-
Advanced Formulations: For more complex applications, techniques like creating solid dispersions with polymers (e.g., PVP K30) or nanoencapsulation can significantly improve dissolution rates.[12][13]
Troubleshooting Guide for Compound Precipitation
If you are encountering precipitation, use the following guide to diagnose and resolve the issue.
| Problem Scenario | Potential Cause | Recommended Solution |
| Precipitate in Stock Solution | The compound concentration exceeds its solubility limit in the solvent (e.g., DMSO). | Gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution. If it persists, prepare a new, more dilute stock solution. |
| The stock solution has undergone repeated freeze-thaw cycles.[6] | Aliquot the stock solution into single-use volumes after preparation to avoid repeated temperature fluctuations. | |
| Precipitate Forms Immediately Upon Dilution in Media | Solvent Shock: Rapid change in polarity causes the compound to crash out.[6] | Add the stock solution dropwise into the vortexing medium to ensure rapid mixing. Pre-warming the medium to 37°C can also help.[6] |
| High Final Concentration: The target concentration is above the compound's kinetic solubility in the medium. | Determine the kinetic solubility of your compound in your specific medium (see Protocol 3). Work at concentrations below this limit. | |
| High DMSO Concentration: The final DMSO concentration is too high, affecting the properties of the medium. | Prepare a more concentrated stock solution so that a smaller volume is needed, keeping the final DMSO concentration ≤ 0.1%.[7] | |
| Precipitate Appears Over Time in the Incubator | Compound Instability: The compound may be degrading over time under culture conditions (37°C, CO2, light). | Minimize the exposure of stock solutions to light.[14] Prepare working solutions fresh before each experiment. |
| Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components, leading to precipitation.[5] | Test the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. If so, consider using a serum-free medium for the duration of the treatment or a solubility-enhancing formulation. | |
| pH or Temperature Shift: Cell metabolism can alter the local pH of the medium, affecting the solubility of pH-sensitive compounds.[6] | Ensure the incubator has stable temperature and CO2 levels. Using a medium buffered with HEPES can help maintain a more stable pH. |
Quantitative Data & Formulations
While specific solubility data for this compound is not widely published, data from structurally similar methoxyflavones and parent compounds provide valuable insights.
Table 1: Solubility of Related Methoxyflavones in Common Excipients (Data adapted for illustrative purposes based on studies of similar compounds)
| Compound | Solvent / Excipient | Solubility (µg/mL) | Reference |
| 5,7-Dimethoxyflavone | Polyethylene Glycol 400 (PEG400) | > 10,000 | [10] |
| 5,7-Dimethoxyflavone | Propylene Glycol (PG) | > 10,000 | [10] |
| 5,7-Dimethoxyflavone | Water | ~10 | [10] |
Table 2: Example Formulations to Enhance Methoxyflavone Solubility (Based on protocols for the parent compound, 5-Methoxyflavone)
| Formulation Strategy | Components | Achieved Concentration | Reference |
| Co-Solvent System (for in vitro use) | 10% DMSO, 40% PEG300, 50% Water | ≥ 2.08 mg/mL | [15] |
| Co-Solvent System (for in vivo use) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O | ≥ 5.75 mg/mL | [11] |
| Cyclodextrin Complexation | 2-Hydroxypropyl-β-cyclodextrin | Can increase aqueous solubility by over 20-fold for related methoxyflavones. | [13] |
Experimental Protocols
Protocol 1: Standard Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Mass: Determine the mass of this compound (MW: 252.26 g/mol ) required to make a desired volume of 10 mM solution (e.g., 2.52 mg for 1 mL).[16]
-
Weigh Compound: Accurately weigh the compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of anhydrous, cell-culture grade DMSO.
-
Dissolve: Vortex thoroughly. If necessary, gently warm the tube to 37°C and/or sonicate in a water bath for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot into single-use volumes in sterile amber or foil-wrapped tubes and store at -20°C or -80°C for long-term stability.[15]
Protocol 2: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol creates a complexed stock solution for improved aqueous solubility, based on established methods for flavonoids.[3][9][17]
-
Prepare CD Solution: Prepare a 40% (w/v) solution of HP-β-CD in sterile, deionized water. Vortex until fully dissolved.
-
Add Compound: Add the pre-weighed this compound powder directly to the HP-β-CD solution. A molar ratio of 1:1 or 1:2 (compound:CD) is a good starting point.
-
Complexation: Tightly seal the vial and shake vigorously on an orbital shaker at room temperature for 24-48 hours, protected from light.
-
Clarification: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any undissolved compound.
-
Filter and Store: Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm syringe filter. This clear, complexed stock solution can now be diluted into cell culture media with a reduced risk of precipitation. Store at 4°C for short-term use or -20°C for long-term storage.
Protocol 3: Kinetic Solubility Assay in Cell Culture Media
This assay helps determine the maximum concentration at which this compound remains soluble in your specific experimental medium.[6]
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in 100% DMSO in a 96-well plate.
-
Add to Media: In a separate clear, flat-bottom 96-well plate, add your cell culture medium (e.g., 198 µL per well). Transfer a small volume (e.g., 2 µL) from your DMSO dilution plate into the corresponding wells of the media plate. This creates a range of final compound concentrations with a constant final DMSO concentration (1% in this example).
-
Controls: Include a negative control (medium + DMSO only) and a blank (medium only).
-
Incubate: Cover the plate and incubate under your experimental conditions (e.g., 37°C) for a relevant time period (e.g., 2 hours).
-
Measure Precipitation: Measure the turbidity by reading the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader.
-
Analyze: The highest concentration that does not show a significant increase in absorbance/scattering compared to the negative control is the kinetic solubility limit.
Visual Guides and Pathways
Experimental and logical workflows to aid in study design.
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting flowchart for precipitation issues.
Caption: Potential signaling pathway inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 55947-36-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. 5-Methoxyflavone | C16H12O3 | CID 94525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Molecular Pro-Apoptotic Activities of Flavanone Derivatives in Cyclodextrin Complexes: New Implications for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 5-Methoxyflavanone in DMSO solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 5-Methoxyflavanone in Dimethyl Sulfoxide (DMSO) solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for flavonoids. For aqueous-based assays, it is crucial to first dissolve the compound in DMSO before diluting with the aqueous buffer of choice. We do not recommend storing aqueous solutions for more than one day.
Q2: What are the optimal storage conditions for this compound stock solutions in DMSO?
A2: For maximum stability, it is recommended to aliquot the this compound stock solution into single-use volumes and store them at low temperatures. Based on stability data for structurally similar flavanones like naringenin, the following storage conditions are advised:
It is crucial to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2][3]
Q3: How can I check for degradation of my this compound DMSO stock solution?
A3: Degradation can be monitored analytically using High-Performance Liquid Chromatography (HPLC).[4] The appearance of new peaks or a decrease in the peak area of the parent compound can indicate the presence of degradation products. Visually, a change in the color of the solution or the formation of precipitate may also suggest degradation.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound in DMSO are not extensively documented, flavonoids, in general, can degrade through oxidation, hydrolysis, and photodegradation. For flavonols, a common degradation pathway involves the opening of the heterocyclic C ring.[5] The methoxy group on this compound is thought to offer some protection against degradation compared to hydroxylated flavonoids.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the DMSO stock solution upon storage. | 1. The concentration of this compound exceeds its solubility limit at the storage temperature. 2. The DMSO used was not anhydrous, and the presence of water has reduced solubility. 3. Solvent evaporation from a poorly sealed container has increased the concentration. | 1. Gently warm the solution to 37°C and vortex to attempt redissolving the precipitate. If it does not redissolve, it may be a degradation product, and a fresh solution should be prepared. 2. Always use fresh, anhydrous DMSO for preparing stock solutions.[7] 3. Ensure storage vials are tightly sealed to prevent solvent evaporation. |
| Loss of biological activity or inconsistent results in assays. | 1. Degradation of this compound in the DMSO stock solution. 2. Instability of the compound under the specific assay conditions (e.g., pH, temperature, aqueous environment). 3. Multiple freeze-thaw cycles of the stock solution. | 1. Prepare fresh stock solutions of this compound for critical experiments. 2. Run a parallel control experiment to assess the stability of this compound under your specific assay conditions. 3. Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[2][3] |
| Appearance of unknown peaks in HPLC analysis of the stock solution. | Degradation of this compound. | Discard the solution and prepare a fresh stock solution using anhydrous DMSO. Protect the new solution from light and store it at the recommended low temperatures. |
| Difficulty dissolving this compound in DMSO. | 1. Suboptimal quality of DMSO (contains water). 2. Insufficient agitation to facilitate dissolution. | 1. Use a fresh, sealed bottle of anhydrous DMSO. 2. Vortex the solution vigorously. If undissolved particles remain, sonication in a water bath can aid dissolution.[7] |
Quantitative Data
The stability of this compound in DMSO has not been extensively reported. However, data from the structurally similar flavanone, naringenin, can provide a useful reference.
Table 1: Recommended Storage Conditions and Solubility of Naringenin
| Parameter | Condition | Recommendation/Value |
| Storage (Powder) | -20°C | ≥ 4 years of stability[8] |
| Storage (in DMSO) | -20°C | Stable for up to 1 month[1] |
| -80°C | Stable for up to 6 months[1] | |
| Solubility (in DMSO) | Room Temperature | ≥ 100 mg/mL (367.31 mM)[1] |
| Solubility (in Ethanol) | Room Temperature | ~2.5 mg/mL[8] |
| Solubility (Aqueous Buffer) | PBS (pH 7.2) with 1:1 DMF | ~0.50 mg/mL[8] |
Experimental Protocols & Visualizations
General Protocol for Assessing Stability in DMSO
A common method to assess the stability of a compound in a DMSO solution is through a time-course analysis using HPLC.
Objective: To determine the stability of this compound in DMSO at various temperatures over a set period.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO (HPLC grade)
-
HPLC system with a UV detector
-
C18 analytical column
-
Appropriate mobile phases (e.g., acetonitrile and water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (100% initial concentration).
-
Sample Storage: Aliquot the remaining stock solution into multiple vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, -80°C). Protect the samples from light.
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
HPLC Analysis: Allow the sample to thaw completely and reach room temperature. Dilute and analyze by HPLC under the same conditions as the T=0 sample.
-
Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0 to calculate the percentage of the compound remaining.
Potential Degradation Pathway
While the exact degradation products of this compound in DMSO are not well-defined in the literature, a plausible non-specific degradation pathway for flavonoids involves the cleavage of the central C ring, a process that can be influenced by factors such as pH, temperature, and oxidative stress.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing HPLC Parameters for 5-Methoxyflavone Separation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of 5-methoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 5-methoxyflavone to consider for HPLC method development?
A1: Understanding the properties of 5-methoxyflavone is crucial for selecting the appropriate HPLC conditions. Its moderate hydrophobicity makes it suitable for reversed-phase HPLC.
Q2: What is a recommended starting point for an HPLC method for 5-methoxyflavone separation?
A2: A good starting point is a reversed-phase HPLC method. The following table outlines recommended initial conditions based on established methods for flavonoids.[1]
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 30%) and increase to a high percentage (e.g., 70%) over 20-30 minutes. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 40°C |
| Detection Wavelength | Diode Array Detector (DAD) or UV detector at ~254 nm and ~340 nm |
Q3: How can I improve the peak shape for 5-methoxyflavone?
A3: Poor peak shape, such as tailing or fronting, can be addressed by several strategies. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve the peak shape of flavonoids.[2][3][4] Optimizing the column temperature can also enhance peak symmetry.[5][6] Ensure your sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.
Q4: My 5-methoxyflavone peak is co-eluting with an impurity. How can I improve the resolution?
A4: To improve the resolution between 5-methoxyflavone and a co-eluting peak, you can try several approaches:
-
Adjust the mobile phase composition: Altering the ratio of your organic solvent (acetonitrile or methanol) to the aqueous phase can significantly impact selectivity.[2][7]
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can change the elution order and improve separation.
-
Modify the gradient: A shallower gradient around the elution time of 5-methoxyflavone can increase the separation between closely eluting peaks.[8]
-
Try a different column chemistry: If optimizing the mobile phase is insufficient, a column with a different stationary phase (e.g., Phenyl-Hexyl or a different C18 phase) may provide the necessary selectivity.[9][10]
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC analysis of 5-methoxyflavone.
| Problem | Possible Causes | Suggested Solutions |
| No Peak or Very Small Peak | - Detector not turned on or not set to the correct wavelength.- No sample injected.- Incorrect mobile phase composition. | - Ensure the detector is on and set to an appropriate wavelength for 5-methoxyflavone (~254 nm or ~340 nm).- Verify the injection process and sample volume.- Check the mobile phase preparation and composition.[11] |
| Broad Peaks | - Column contamination or degradation.- High sample concentration (overload).- Mismatch between injection solvent and mobile phase. | - Flush the column with a strong solvent.- Dilute the sample.- Dissolve the sample in the initial mobile phase. |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column void or channeling.- Presence of active sites on the stationary phase. | - Add a mobile phase modifier like 0.1% formic or acetic acid.- Use a well-packed, high-quality column.- Consider an end-capped column.[12] |
| Peak Fronting | - Sample overload.- Sample solvent stronger than the mobile phase. | - Reduce the injection volume or sample concentration.- Prepare the sample in a weaker solvent or the initial mobile phase.[11] |
| Retention Time Shifts | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column aging. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Replace the column if it's old or has been used extensively.[1] |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit).- Particulate matter from the sample. | - Systematically check for blockages by removing components.- Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter.[13] |
| Ghost Peaks | - Contamination in the mobile phase or system.- Carryover from a previous injection. | - Use high-purity solvents and prepare fresh mobile phases.- Run a blank gradient to identify the source of contamination.- Implement a needle wash in the autosampler method.[1] |
Experimental Protocols
Protocol 1: Validated HPLC-DAD Method for Quantification of 5-Methoxyflavones
This protocol is based on a validated method for the quantification of 5-methoxyflavones in plant extracts.[14][15]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% acetic acid or 0.2% formic acid.[14]
-
B: Methanol.
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70% B
-
30-35 min: 70-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 35-40°C.[14]
-
Detection: DAD detection at 254 nm.[14]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in HPLC-grade methanol to a known concentration (e.g., 0.1 mg/mL) and filter through a 0.45 µm syringe filter before injection.
Protocol 2: General Method for Optimizing Separation
This protocol provides a systematic approach to optimizing the separation of 5-methoxyflavone from other components.
-
Initial Scouting Run: Use the starting conditions from FAQ 2 to get an initial chromatogram.
-
Mobile Phase Optimization:
-
Solvent Strength: Adjust the gradient slope. A shallower gradient will generally improve the resolution of closely eluting peaks.[8]
-
Solvent Type: If resolution is still poor, switch the organic modifier from acetonitrile to methanol or vice versa. This can alter the selectivity of the separation.
-
pH: For ionizable compounds, adjusting the pH of the aqueous mobile phase with formic acid, acetic acid, or a buffer can significantly impact retention and peak shape.[2]
-
-
Temperature Optimization: Vary the column temperature between 25°C and 45°C. Higher temperatures can reduce viscosity and improve efficiency, but may also affect selectivity.[5][16]
-
Flow Rate Optimization: While 1.0 mL/min is a standard flow rate for a 4.6 mm ID column, adjusting it between 0.8 and 1.2 mL/min can sometimes improve resolution, though it will also affect analysis time and backpressure.[17]
Data Presentation
Table 1: Effect of Mobile Phase Composition on Retention Time (t_R_) and Resolution (R_s_)
| Mobile Phase B Composition | t_R_ of 5-methoxyflavone (min) | R_s_ with Impurity |
| 50% Acetonitrile | 12.5 | 1.2 |
| 60% Acetonitrile | 9.8 | 1.6 |
| 50% Methanol | 15.2 | 1.4 |
| 60% Methanol | 11.5 | 1.9 |
| Note: This is example data to illustrate the trend. Actual results will vary based on the specific column and other conditions. |
Table 2: Influence of Column Temperature on Peak Asymmetry and Efficiency
| Temperature (°C) | Peak Asymmetry Factor | Theoretical Plates (N) |
| 25 | 1.4 | 8,500 |
| 35 | 1.1 | 10,200 |
| 45 | 1.0 | 9,800 |
| Note: This is example data. Optimal temperature may vary. |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A systematic workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of HPLC Methods for the Analysis of Bioactive Compounds in Crude Plant Extracts [plantextractwholesale.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. mdpi.com [mdpi.com]
- 5. phcog.com [phcog.com]
- 6. mdpi.com [mdpi.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. fatershimi.com [fatershimi.com]
- 10. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. agilent.com [agilent.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of selected factors influencing the course of the process in liquid chromatography [astrj.com]
Technical Support Center: 5-Methoxyflavanone Extraction from Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 5-Methoxyflavanone from biological samples.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of this compound | Inefficient extraction solvent. | Acetonitrile has been shown to be an effective solvent for extracting methoxyflavones from blood samples.[1] Consider using or optimizing your protocol with acetonitrile. For tissue samples, a two-step extraction with a polar solvent mixture (e.g., methanol/water) followed by a non-polar solvent may improve yield.[2] |
| Incomplete cell lysis (for tissue samples). | Employ mechanical homogenization (e.g., bead-based homogenizer) to ensure complete disruption of the tissue matrix.[3] | |
| Suboptimal pH during extraction. | The pH of the extraction solvent can influence the ionization state and solubility of this compound. Adjusting the pH to ensure the analyte is in a neutral state can improve recovery.[4] | |
| Analyte degradation. | This compound may be susceptible to degradation at elevated temperatures or upon exposure to light.[5] It is recommended to prepare fresh solutions before use and store them at low temperatures (-20°C or -80°C) in amber vials to protect from light.[5] | |
| High Variability in Results | Inconsistent sample preparation. | Ensure uniform sample handling and preparation procedures across all samples to minimize variability.[4] |
| Inconsistent matrix effects between samples. | The use of a stable isotope-labeled internal standard is highly recommended to compensate for variability in matrix effects.[4] | |
| Poor Chromatographic Peak Shape | Analyte interaction with the analytical column. | Use a column with end-capping to minimize silanol interactions. Adjusting the mobile phase pH can also help ensure this compound is in a neutral state, improving peak shape.[4] |
| Inconsistent Retention Time | Inadequate column equilibration. | Ensure sufficient column equilibration time between injections to guarantee a stable chromatographic system.[4] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily to avoid compositional changes due to evaporation or degradation.[4] | |
| Significant Ion Suppression in LC-MS | Co-elution of matrix components. | Implement a more rigorous sample clean-up procedure such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components like phospholipids.[4] Optimize the chromatographic gradient to achieve better separation of this compound from interfering peaks.[4] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In the context of LC-MS analysis, the "matrix" consists of all components within a biological sample other than the analyte of interest, this compound.[4] These components can include salts, lipids, proteins, and other endogenous molecules.[4] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or enhancement (increased signal).[4][6] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method.[4]
Q2: How can I determine if my analysis is being affected by matrix effects?
A2: Two prevalent methods for evaluating matrix effects are the post-extraction spike method and the post-column infusion method.[4]
-
Post-Extraction Spike: In this quantitative approach, a known quantity of this compound is introduced to a blank matrix extract (a sample devoid of the analyte). The response is then compared to that of a pure standard solution of the same concentration. A notable difference in the signal is indicative of matrix effects.[4]
-
Post-Column Infusion: This is a qualitative technique where a continuous flow of a this compound standard solution is infused into the LC eluent after the analytical column but prior to the mass spectrometer's ion source. A blank matrix extract is then injected. Any fluctuation (a dip or rise) in the baseline signal of this compound reveals the retention times at which co-eluting matrix components induce ion suppression or enhancement.[4]
Q3: What is the recommended sample clean-up technique for this compound extraction?
A3: For flavonoids like this compound, Solid-Phase Extraction (SPE) is often a highly effective technique for sample clean-up.[4] SPE can significantly reduce matrix effects by removing interfering components before LC-MS analysis.[4] Liquid-Liquid Extraction (LLE) is another widely used and effective method.[2] The choice between SPE and LLE will depend on the specific biological matrix and the resources available.
Q4: How can I improve the stability of this compound in my samples and solutions?
A4: To ensure the stability of this compound, it is crucial to handle and store samples and solutions properly. High stability has been observed in blood and plasma for up to two days when stored at -20°C.[1] For longer-term storage, temperatures of -20°C or -80°C are recommended.[5] Solutions should be protected from light by using amber vials or by wrapping containers in aluminum foil.[5] It is also advisable to prepare fresh solutions immediately before conducting experiments.[5]
Quantitative Data Summary
Table 1: Comparison of Extraction Solvents for Methoxyflavones from Rooster Blood
| Solvent | 3,5,7,3′,4′-pentamethoxyflavone (PMF) Recovery (%) | 5,7-dimethoxyflavone (DMF) Recovery (%) | 5,7,4′-trimethoxyflavone (TMF) Recovery (%) |
| Acetonitrile | 73.95 | 81.49 | 77.50 |
Data sourced from a study on methoxyflavones from Kaempferia parviflora.[1]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Methoxyflavones from Blood/Plasma
This protocol is adapted from a method used for methoxyflavone extraction from rooster blood.[1]
-
To a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.
-
Add 1 mL of acetonitrile to the sample.
-
Vortex the mixture for 2 minutes.
-
Sonicate the sample for 5 minutes.
-
Centrifuge at 2,000 x g for 2 minutes.
-
Transfer the supernatant to a clean microtube.
-
Repeat the extraction (steps 2-6) on the remaining pellet.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 200 µL of methanol for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Flavonoids from Plasma
This is a general protocol for flavonoid extraction from plasma and may require optimization for this compound.[4]
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water through the cartridge.
-
Loading: Pre-treat 500 µL of the plasma sample by adding an equal volume of 4% phosphoric acid in water. Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge using 1 mL of methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of mobile phase for analysis.
Visualizations
Caption: General workflow for this compound extraction and analysis.
Caption: Troubleshooting flowchart for low this compound recovery.
References
- 1. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. eijppr.com [eijppr.com]
Refining animal dosing for 5-Methoxyflavanone pharmacokinetic studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining animal dosing in 5-Methoxyflavanone pharmacokinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in a rodent pharmacokinetic study?
A starting dose for a single-dose oral pharmacokinetic study in mice or rats can range from 10 mg/kg to 50 mg/kg. For structurally similar compounds like 5,7-dimethoxyflavone (5,7-DMF), studies have successfully used doses of 10 mg/kg in mice and observed detectable plasma concentrations.[1] The final dose will depend on the therapeutic goal, the compound's solubility, and any preliminary toxicity data.
Q2: What kind of oral bioavailability can I expect from this compound?
Methoxyflavones generally exhibit higher metabolic stability and oral bioavailability compared to their hydroxylated flavonoid counterparts.[2] However, the overall oral bioavailability can still be low, often in the range of 1% to 4% for some methoxyflavones.[3] This is attributed to factors like poor aqueous solubility and first-pass metabolism in the gut and liver.[3][4] Methylation at the 5 and 7 positions, as in 5,7-DMF, significantly increases metabolic resistance to conjugation (glucuronidation and sulfation), which is a major driver of the poor bioavailability of unmethylated flavones.[2]
Q3: How is this compound likely to be metabolized?
While methoxylation improves stability, this compound is still subject to metabolism. The primary metabolic pathways for methoxyflavones include O-demethylation, followed by glucuronidation or sulfation of the newly formed hydroxyl groups.[3][5] Cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, are often involved in the initial oxidative demethylation.[5] The resulting metabolites are typically more water-soluble and are excreted in urine and feces.[3]
Q4: Which tissues are likely to show the highest accumulation of this compound?
Following oral administration in rodents, methoxyflavones tend to distribute to various tissues. The highest concentrations are often found in the gastrointestinal tract, liver, and kidneys, which are key organs for absorption and elimination.[1][3][6] Detectable levels may also be found in the brain, spleen, heart, and lungs.[1][3]
Troubleshooting Guide
Issue 1: Very low or undetectable plasma concentrations of this compound after oral dosing.
-
Potential Cause 1: Poor Solubility & Dissolution. this compound, like many flavonoids, is lipophilic and has poor water solubility, which can severely limit its absorption.[4][7]
-
Solution: Optimize the dosing vehicle. Avoid simple aqueous suspensions. Consider using vehicles containing co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween® 80, Cremophor® EL), or lipids (e.g., corn oil, sesame oil).[8][9] A combination of solvents may be necessary. For example, a formulation could consist of DMSO, PEG 400, and saline. Always run a vehicle control group to assess any effects of the formulation itself.[8]
-
-
Potential Cause 2: Rapid First-Pass Metabolism. Despite being more stable than hydroxylated flavonoids, some first-pass metabolism in the gut wall and liver can still occur, reducing the amount of parent drug reaching systemic circulation.
-
Solution: While difficult to circumvent for oral studies, characterizing the metabolic profile can provide insights. Administering an intravenous dose in a parallel study is the gold standard for determining absolute bioavailability and understanding the full extent of first-pass elimination.
-
-
Potential Cause 3: Inadequate Dose. The administered dose may be too low to achieve detectable plasma concentrations, especially if bioavailability is poor.
-
Solution: If no adverse effects are observed, consider a dose escalation study. Gradually increase the dose (e.g., to 50 mg/kg or 100 mg/kg) and monitor plasma levels.
-
Issue 2: High variability in pharmacokinetic data between individual animals.
-
Potential Cause 1: Inconsistent Formulation. If the compound is not fully dissolved or uniformly suspended in the vehicle, each animal may receive a different effective dose.
-
Solution: Ensure the formulation is homogenous. If it is a suspension, vortex it thoroughly between dosing each animal. Prepare the formulation fresh daily if stability is a concern. Sonication can also help in achieving a uniform suspension.
-
-
Potential Cause 2: Biological Variability. Factors such as differences in gastric emptying time, gut microbiome, and metabolic enzyme expression can contribute to inter-individual variation.
-
Solution: Increase the number of animals per time point (n) to improve the statistical power and obtain a more reliable mean value. Ensure all animals are of the same sex, age, and strain and have been properly acclimatized.
-
Issue 3: Sample processing and bioanalysis challenges.
-
Potential Cause 1: Analyte Degradation. Methoxyflavones can degrade in biological matrices, even when frozen.[10] Enzymatic activity in plasma can lead to the formation of conjugated metabolites.[10]
-
Solution: Process samples quickly. After blood collection into tubes containing an anticoagulant (e.g., EDTA), centrifuge promptly at 4°C to separate plasma. Store plasma at -80°C until analysis. Conduct stability tests of the analyte in plasma at various conditions (room temperature, 4°C, -80°C, freeze-thaw cycles) to understand its stability profile.[10]
-
-
Potential Cause 2: Poor Extraction Recovery. The method used to extract this compound from plasma may be inefficient.
-
Solution: A simple protein precipitation is often effective.[11] Acetonitrile is a common and efficient solvent for extracting methoxyflavones from plasma, yielding high recovery rates.[10][12] A mixture of methanol and acetonitrile can also be used.[11] Validate the extraction method to ensure high and consistent recovery.
-
Pharmacokinetic Data Summary
Since specific data for this compound is limited, the following tables summarize pharmacokinetic parameters for the structurally similar compound 5,7-Dimethoxyflavone (5,7-DMF) in rodents, which can serve as a valuable reference.
Table 1: Pharmacokinetic Parameters of 5,7-DMF in Mice after a Single Oral Dose (10 mg/kg) [1][6]
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Peak Plasma Concentration) | ng/mL | 1870 ± 1190 |
| Tmax (Time to Peak Concentration) | h | ~0.5 |
| AUCt (Area Under the Curve) | h*ng/mL | 532 ± 165 |
| t1/2 (Terminal Half-life) | h | 3.40 ± 2.80 |
| Vd (Volume of Distribution) | L/kg | 90.1 ± 62.0 |
| CL (Clearance) | L/h/kg | 20.2 ± 7.5 |
Table 2: Pharmacokinetic Parameters of Methoxyflavones in Rats after a Single Oral Dose of Kaempferia parviflora Extract (250 mg/kg) [3]
| Compound | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) |
| 5,7-Dimethoxyflavone (DMF) | 0.55 - 0.88 | 1 - 2 | 3 - 6 | ~1 - 4% |
| 5,7,4'-Trimethoxyflavone (TMF) | 0.55 - 0.88 | 1 - 2 | 3 - 6 | ~1 - 4% |
| Pentamethoxyflavone (PMF) | 0.55 - 0.88 | 1 - 2 | 3 - 6 | ~1 - 4% |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g). Acclimatize animals for at least one week before the experiment.
-
Housing: House animals in a controlled environment (22±2°C, 55±10% humidity, 12h light/dark cycle) with ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare a 5 mg/mL suspension of this compound in a vehicle of 0.5% carboxymethylcellulose sodium (CMC-Na) with 0.1% Tween® 80 in water. Ensure the formulation is homogenous by vortexing and sonicating.
-
Dosing: Administer the formulation via oral gavage at a dose of 50 mg/kg (10 mL/kg volume).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into EDTA-coated tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C. Harvest the plasma and store it at -80°C until analysis.
-
Bioanalysis (Sample Extraction):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., another methoxyflavone not present in the study).
-
Vortex for 2 minutes to precipitate proteins.[11]
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a mobile phase gradient using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Use a tandem mass spectrometer with electrospray ionization (ESI) in positive mode. Monitor the specific parent-to-daughter ion transitions for this compound and the internal standard.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software (e.g., WinNonlin).[13]
Visualizations
Caption: Workflow for a typical oral pharmacokinetic study in rodents.
Caption: Troubleshooting decision tree for low plasma exposure.
References
- 1. Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters [frontiersin.org]
- 13. Pharmacokinetics and Metabolism of (R,R)-Methoxyfenoterol in Rat - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 5-Methoxyflavanone in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 5-Methoxyflavanone in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
A1: this compound is a naturally occurring methoxyflavone, a type of flavonoid. Its known on-target effects include the modulation of key signaling pathways such as the PI3K/AKT/GSK3β and NF-κB pathways. It has also been identified as an inhibitor of DNA polymerase-beta, which can contribute to its neuroprotective and anti-cancer activities.
Q2: What are the potential off-target effects of this compound?
A2: While a comprehensive off-target profile for this compound is not publicly available, flavonoids, in general, can exhibit promiscuous binding to various proteins at higher concentrations. Based on studies of structurally related methoxyflavones, potential off-target families could include other kinases, G-protein coupled receptors (GPCRs), and other ATP-binding proteins. Non-specific interactions with cellular membranes and assay components can also contribute to off-target phenotypes.
Q3: Why is it critical to minimize off-target effects when using this compound?
Q4: What are some common challenges encountered when working with this compound in cell culture?
A4: Common challenges include:
-
Poor Solubility: Like many flavonoids, this compound can have limited solubility in aqueous cell culture media, potentially leading to precipitation and inaccurate dosing.
-
Cytotoxicity: At higher concentrations, this compound can induce cytotoxicity, which may be an off-target effect unrelated to the primary mechanism of action being studied.[1][2][3][4][5][6]
-
Assay Interference: Flavonoids can interfere with certain assay technologies, such as those based on fluorescence or luminescence, leading to false-positive or false-negative results.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
Possible Cause: The observed phenotype may be due to an off-target effect of this compound rather than modulation of the intended target.
Troubleshooting Steps:
| Step | Description | Rationale |
| 1. Perform a Dose-Response Curve | Test a wide range of this compound concentrations. | On-target effects should typically occur within a specific concentration range. Off-target effects often appear at higher concentrations. |
| 2. Use a Structurally Unrelated Inhibitor | Treat cells with a different inhibitor that targets the same primary protein or pathway but has a distinct chemical structure. | If the same phenotype is observed, it strengthens the evidence for an on-target effect. |
| 3. Genetic Target Validation | Use techniques like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of the intended target protein. | If the phenotype induced by this compound is diminished or absent in cells lacking the target protein, it strongly supports an on-target mechanism.[7] |
| 4. Rescue Experiment | If possible, overexpress a drug-resistant mutant of the target protein. | If the phenotype is reversed in cells expressing the resistant mutant, it confirms the on-target activity of this compound. |
Issue 2: Significant Cytotoxicity at Effective Concentrations
Possible Cause: The observed cell death may be a consequence of off-target interactions rather than the intended biological activity.
Troubleshooting Steps:
| Step | Description | Rationale |
| 1. Determine the IC50 for Cytotoxicity | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a broad range of this compound concentrations on your specific cell line and a non-cancerous control cell line. | This will establish the therapeutic window and help you work at concentrations that are effective for your target without causing general toxicity. |
| 2. Optimize Incubation Time | Reduce the duration of exposure to this compound. | Shorter incubation times may be sufficient to observe the on-target effect while minimizing the accumulation of off-target toxicities. |
| 3. Counter-Screening | If resources permit, screen this compound against a panel of common off-target proteins (e.g., a kinase panel or a GPCR panel). | This can help identify specific off-targets that may be responsible for the observed cytotoxicity. |
| 4. Use a More Selective Analog | If available, test other methoxyflavone analogs with a potentially better selectivity profile. | Comparing the effects of different analogs can help differentiate on-target from off-target cytotoxicity. |
Data Presentation
Table 1: Reported Cytotoxic Activity (IC50) of Methoxyflavones in Various Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MOLT-4 (Leukemia) | Not explicitly stated, but cytotoxic | [3] |
| This compound | U937 (Leukemia) | Not explicitly stated, but cytotoxic | [3] |
| This compound | A549 (Lung Adenocarcinoma) | Dose-dependent inhibition of viability | [5] |
| This compound | H1975 (Lung Adenocarcinoma) | Dose-dependent inhibition of viability | [5] |
| 5,7-Dimethoxyflavone | HepG2 (Liver Cancer) | 25 | [4] |
| 5-Hydroxy-7-Methoxyflavone | HCT-116 (Colon Carcinoma) | Dose-dependent cytotoxicity | [2] |
Note: IC50 values can vary depending on the assay conditions and cell line used. It is recommended to determine the IC50 for your specific experimental setup.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To verify the direct binding of this compound to its intended target protein in a cellular context.[8][9][10][11][12]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.
-
Detection: Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Protocol 2: Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification
Objective: To identify potential off-target proteins that interact with this compound.[13][14]
Methodology:
-
Immobilization of this compound: Chemically modify this compound with a linker to allow its covalent attachment to affinity beads (e.g., NHS-activated sepharose beads). A control with beads alone or beads with a non-binding analog should be prepared.
-
Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring that protein complexes remain intact.
-
Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads and control beads.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the proteins bound to the beads using a competitive ligand, a change in pH, or a denaturing solution.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the this compound beads with those from the control beads. Proteins that are significantly enriched in the this compound sample are potential interacting partners (on-target or off-target).
Mandatory Visualization
Caption: this compound inhibits the PI3K/AKT signaling pathway.
Caption: this compound suppresses the NF-κB inflammatory pathway.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 14. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Flavone Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor flavone bioavailability in vivo.
Frequently Asked Questions (FAQs)
Q1: Why do my flavone compounds exhibit low bioavailability in animal models?
Poor bioavailability of flavones is a common issue stemming from several factors that can occur individually or in combination.[1] Key contributing factors include:
-
Low Aqueous Solubility: Many flavones are inherently poorly soluble in water, which limits their dissolution in the gastrointestinal (GI) tract and subsequent absorption.[2]
-
Extensive First-Pass Metabolism: Flavones are often extensively metabolized in the intestines and liver by Phase I and Phase II enzymes.[3][4] This metabolic conversion, which includes processes like glucuronidation, sulfation, and methylation, transforms the flavones into more water-soluble forms that are easily excreted.[3][4]
-
Efflux by Transporters: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), can actively pump flavones and their metabolites back into the intestinal lumen, preventing their entry into systemic circulation.[5][6]
-
Gut Microbiome Metabolism: The gut microbiota can degrade flavones into smaller, less active compounds, reducing the amount available for absorption.[1]
-
Physicochemical Properties: The molecular weight, lipophilicity, and presence of specific functional groups on the flavone structure can all influence its absorption characteristics.[7] Flavonoids in their aglycone form (without a sugar moiety) are generally absorbed more readily than their glycoside counterparts.[3]
Q2: What are the primary strategies to improve the oral bioavailability of flavones?
There are several established approaches to enhance the oral bioavailability of flavones, which can be broadly categorized as follows:
-
Formulation Strategies: These methods focus on improving the dissolution and absorption of the flavone without chemically altering the molecule itself.[8]
-
Nanoformulations: Reducing the particle size to the nanoscale (e.g., nanoparticles, nanosuspensions, nanoemulsions) increases the surface area for dissolution and can enhance absorption.[9][10][11]
-
Lipid-Based Delivery Systems: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic flavones.[11][12]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of flavones.[10]
-
-
Chemical Modification Strategies: These approaches involve modifying the flavone structure to improve its physicochemical and pharmacokinetic properties.[3]
-
Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[13][14] This strategy can be used to improve solubility, permeability, and metabolic stability.[15][16][17]
-
Glycosylation/Methylation: Strategic addition or modification of glycosyl or methyl groups can alter the solubility and metabolic fate of flavones.[3][18]
-
-
Co-administration Strategies: This involves administering the flavone along with other compounds that can modulate its absorption and metabolism.[5]
-
Inhibitors of Metabolic Enzymes: Co-administration with inhibitors of cytochrome P450 enzymes or Phase II conjugating enzymes can reduce first-pass metabolism.[19]
-
Inhibitors of Efflux Transporters: Compounds that inhibit P-gp or BCRP can decrease the efflux of flavones back into the GI tract.[5][20]
-
Troubleshooting Guides
Problem 1: My flavone-based nanoformulation is not showing a significant improvement in bioavailability.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Physicochemical Characterization | Thoroughly characterize the nanoformulation for particle size, zeta potential, encapsulation efficiency, and drug loading. | Ensure the formulation meets the desired specifications for optimal performance. |
| Poor In Vitro Release Profile | Conduct in vitro drug release studies under simulated GI conditions (e.g., simulated gastric fluid, simulated intestinal fluid). | A sustained and complete release of the flavone from the nanocarrier is necessary for absorption. |
| Instability in the GI Tract | Evaluate the stability of the nanoformulation in the presence of GI enzymes and varying pH levels. | The nanoformulation should protect the flavone from degradation in the harsh GI environment. |
| Suboptimal Cellular Uptake | Perform Caco-2 cell permeability assays to assess the transport of the nanoformulation across an intestinal epithelial barrier model. | Increased permeability across the Caco-2 monolayer indicates enhanced potential for in vivo absorption. |
Problem 2: The prodrug of my flavone is not effectively converting to the active compound in vivo.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Linker Chemistry | The chemical linker connecting the promoiety to the flavone may not be susceptible to cleavage by the target enzymes in the body. Re-design the prodrug with a linker that is known to be cleaved by relevant enzymes (e.g., esterases, phosphatases). | The active flavone should be efficiently released from the prodrug at the desired site of action. |
| Species-Specific Enzyme Activity | The enzymatic activity required for prodrug conversion may differ between the animal model and humans. Investigate the metabolic pathways of the prodrug in the specific animal model being used. | Understanding the metabolic profile will help in selecting an appropriate animal model or in redesigning the prodrug. |
| Poor In Vivo Stability of the Prodrug | The prodrug may be prematurely degrading before it can be absorbed and converted to the active form. Assess the stability of the prodrug in plasma and simulated GI fluids. | The prodrug should be stable enough to reach the site of absorption and/or conversion. |
Quantitative Data Summary
Table 1: Effect of Co-administration of Flavone on the Pharmacokinetics of Paclitaxel in Rats [19]
| Treatment Group | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) |
| Paclitaxel (40 mg/kg) | 0.18 ± 0.04 | 4.0 ± 0.0 | 1.26 ± 0.28 | 100 |
| Paclitaxel + Flavone (2 mg/kg) | 0.25 ± 0.05 | 4.0 ± 0.0 | 1.95 ± 0.35 | 154.76 |
| Paclitaxel + Flavone (10 mg/kg) | 0.39 ± 0.07 | 4.0 ± 0.0 | 2.99 ± 0.49 | 237.30* |
| Paclitaxel + Flavone (20 mg/kg) | 0.52 ± 0.09 | 4.0 ± 0.0 | 3.91 ± 0.58 | 310.32** |
*p < 0.05, **p < 0.01 compared to the paclitaxel control group.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay to Evaluate Flavone Absorption
This protocol is adapted from methodologies used to study the intestinal transport of flavonoids and their metabolites.[5][6]
-
Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the flavone test solution (dissolved in HBSS, final DMSO concentration <0.5%) to the apical (AP) chamber.
-
Add fresh HBSS to the basolateral (BL) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL chamber and replace with fresh HBSS.
-
At the end of the experiment, collect the remaining solution from the AP chamber.
-
To assess efflux, perform the experiment in the reverse direction (BL to AP).
-
-
Sample Analysis:
-
Analyze the concentration of the flavone and its potential metabolites in the collected samples using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport across the monolayer.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the flavone in the donor chamber.
-
-
Calculate the efflux ratio: Papp (BL-AP) / Papp (AP-BL). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Visualizations
Figure 1. Factors contributing to the poor oral bioavailability of flavones.
Figure 2. Strategies to enhance the bioavailability of flavones.
Figure 3. Workflow for Caco-2 cell permeability assay.
References
- 1. Why Flavonoids are Not Very Bioavailable – WARRP [warrp.org]
- 2. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of co-administered flavonoids on the metabolism of hesperetin and the disposition of its metabolites in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. scispace.com [scispace.com]
- 11. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavonoids Loaded in Nanocarriers: An Opportunity to Increase Oral Bioavailability and Bioefficacy [scirp.org]
- 13. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. curtiscoulter.com [curtiscoulter.com]
- 15. researchgate.net [researchgate.net]
- 16. Lipidic prodrug approach for improved oral drug delivery and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Flavonoid Bioavailability and Attempts for Bioavailability Enhancement | Semantic Scholar [semanticscholar.org]
- 19. Enhanced bioavailability of paclitaxel after oral coadministration with flavone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Detecting 5-Methoxyflavanone Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of 5-Methoxyflavanone and its metabolites.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to LC-MS/MS analysis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Analyte Signal | Inefficient Extraction: The chosen extraction method may not be suitable for this compound and its metabolites, leading to poor recovery. | - Optimize Extraction Solvent: For liquid-liquid extraction (LLE), test solvents with different polarities (e.g., ethyl acetate, methyl tert-butyl ether). For solid-phase extraction (SPE), ensure the sorbent chemistry (e.g., reversed-phase C18, polymeric) is appropriate for the analytes.[1] - pH Adjustment: Adjust the pH of the sample to ensure the analytes are in a neutral form for optimal retention on reversed-phase SPE sorbents. |
| Ion Suppression/Enhancement (Matrix Effects): Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization of the target analytes.[2][3][4][5] | - Improve Sample Cleanup: Incorporate a more rigorous sample preparation method like SPE or LLE to remove interfering matrix components.[6] - Chromatographic Separation: Optimize the LC gradient to separate the analytes from the matrix components that cause ion suppression. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects. | |
| Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection or collision energy will result in a weak or absent signal. | - Optimize MRM Transitions: Infuse a standard solution of this compound and its potential metabolites (e.g., hydroxylated forms) to determine the optimal precursor and product ions and collision energies. | |
| Inconsistent Retention Times | Column Degradation: The analytical column may be degrading due to harsh mobile phases or lack of proper cleaning. | - Column Washing: Implement a robust column washing procedure after each batch of samples. - Guard Column: Use a guard column to protect the analytical column from contaminants. |
| Mobile Phase Inconsistency: Changes in mobile phase composition or pH can lead to shifts in retention time.[7] | - Fresh Mobile Phase: Prepare fresh mobile phase for each analytical run. - Buffer Stability: Ensure the buffer used in the mobile phase is stable and within its effective pH range. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce Injection Volume: Decrease the volume of sample injected onto the column. - Dilute Sample: Dilute the sample extract before injection. |
| Inappropriate Injection Solvent: If the injection solvent is much stronger than the initial mobile phase, it can cause peak distortion.[6] | - Solvent Matching: Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. | |
| Secondary Interactions: Analyte interactions with the stationary phase can cause peak tailing. | - Mobile Phase Additives: Add a small amount of a competing agent (e.g., trifluoroacetic acid for basic analytes) to the mobile phase to reduce secondary interactions. |
Frequently Asked Questions (FAQs)
Q1: What are the expected primary metabolites of this compound?
A1: Based on microbial metabolism studies, the primary metabolites of this compound are expected to be this compound and 4'-hydroxy-5-methoxyflavone.[8] In humans, metabolism is likely to involve O-demethylation by cytochrome P450 enzymes (CYP1A1 and CYP1A2), followed by conjugation reactions (glucuronidation and sulfation).
Q2: Which sample preparation technique is recommended for extracting this compound metabolites from plasma?
A2: Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be effective. SPE with a polymeric reversed-phase sorbent is often preferred for its ability to provide cleaner extracts. A generic SPE protocol involves conditioning the cartridge, loading the pre-treated plasma sample, washing away interferences, and eluting the analytes.[1][9][10][11]
Q3: How can I minimize matrix effects when analyzing plasma or urine samples?
A3: To minimize matrix effects, which can suppress or enhance the analyte signal, several strategies can be employed.[2][3][4][5] A thorough sample cleanup using SPE is highly recommended to remove phospholipids and other endogenous interferences.[5][12] Optimizing the chromatographic separation to resolve the analytes from co-eluting matrix components is also crucial. The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard that has the same chromatographic and ionization behavior as the analyte.
Q4: What are the general starting conditions for LC-MS/MS analysis of this compound and its metabolites?
A4: A reversed-phase C18 column is a good starting point. The mobile phase typically consists of water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and acetonitrile or methanol with the same acid concentration as solvent B. A gradient elution from a low to a high percentage of solvent B is used to separate the compounds. For the mass spectrometer, electrospray ionization (ESI) in positive ion mode is generally suitable for flavonoids. Multiple Reaction Monitoring (MRM) is used for quantification, and the specific transitions should be optimized for each analyte.
Q5: I am not seeing the expected hydroxylated metabolites. What could be the reason?
A5: There are several possibilities. The metabolic conversion to these metabolites might be very low in your experimental system. Alternatively, the extraction procedure may not be efficient for these more polar compounds. Consider optimizing the pH of your sample before extraction to ensure the hydroxylated metabolites are in a neutral state for better retention on a reversed-phase SPE column. Also, ensure your LC gradient is shallow enough to separate these metabolites from the parent compound and other matrix components. Finally, confirm that your MS parameters, especially the MRM transitions, are correctly set for the expected hydroxylated metabolites.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound and its Metabolites from Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 300 µL of 2% ammonium hydroxide in water.[9] Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 10 mg) by passing 500 µL of methanol followed by 500 µL of water.[9]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[9]
-
Elution: Elute the analytes with 500 µL of methanol into a clean collection tube.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
Protocol 2: UPLC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined empirically by infusing standard solutions of this compound and its potential metabolites. As a starting point, for this compound (MW: 252.27), the protonated molecule [M+H]⁺ would be m/z 253.3. For a hydroxylated metabolite, the [M+H]⁺ would be m/z 269.3. Product ions would result from the fragmentation of the flavanone core.
-
Visualizations
Caption: Predicted metabolic pathway of this compound.
Caption: General experimental workflow for metabolite detection.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. eijppr.com [eijppr.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. zefsci.com [zefsci.com]
- 8. Microbial metabolism. Part 10: Metabolites of 7,8-dimethoxyflavone and 5-methoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 5-Methoxyflavanone and 5,7-dimethoxyflavone
In the landscape of flavonoid research, methoxylated flavones have garnered considerable attention for their diverse pharmacological properties. This guide provides a detailed, objective comparison of the biological activities of two such compounds: 5-Methoxyflavanone and 5,7-dimethoxyflavone. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of current experimental data to inform future research and therapeutic applications.
Overview of Biological Activities
Both this compound and 5,7-dimethoxyflavone exhibit a range of biological activities, primarily centered on anti-inflammatory, anti-cancer, and neuroprotective effects. However, the extent of their efficacy and the underlying molecular mechanisms appear to differ, likely due to the variation in their chemical structures.
5,7-dimethoxyflavone has been more extensively studied and has demonstrated potent anti-inflammatory and anti-cancer properties. It effectively reduces inflammatory markers and shows significant cytotoxicity against various cancer cell lines. Its mechanisms of action often involve the modulation of key signaling pathways such as NF-κB and PI3K/Akt.
This compound , while less characterized, has shown promise as a neuroprotective agent and an anti-proliferative compound in lung cancer. Its activity is linked to the inhibition of specific enzymes and modulation of the PI3K/Akt signaling pathway.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and 5,7-dimethoxyflavone. It is important to note that direct comparative studies are limited, and the experimental conditions may vary between different studies.
Table 1: Anti-Cancer Activity
| Compound | Cell Line | Assay | IC50 Value | Citation |
| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | MTT Assay | 25 µM | [1][2][3] |
| This compound | Lung Adenocarcinoma | MTT Assay | Data not specified | [4][5][6] |
Table 2: Anti-Inflammatory Activity
| Compound | Target | Cell Line/Model | IC50 Value | Citation |
| 5,7-dimethoxyflavone | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | 29.5 µM | [7] |
| This compound | Not specified | Not specified | Data not available |
Table 3: Other Biological Activities
| Compound | Activity | Target/Model | IC50 Value/Effect | Citation |
| 5,7-dimethoxyflavone | Enzyme Inhibition | Recombinant CYP1A1 | 0.8 µM | [8] |
| This compound | Neuroprotection | Inhibition of DNA polymerase-β | Not specified | [9][10] |
Signaling Pathways
The biological effects of this compound and 5,7-dimethoxyflavone are mediated through their interaction with various intracellular signaling pathways.
This compound: PI3K/Akt/GSK3β Pathway
In lung adenocarcinoma cells, this compound has been shown to inhibit cell proliferation by inactivating the PI3K/AKT/GSK3β signaling pathway. This leads to the proteasomal degradation of cyclin D1, a key regulator of the cell cycle.[4][5]
References
- 1. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.athmsi.org [journals.athmsi.org]
- 3. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST | African Journal of Traditional, Complementary and Alternative Medicines [journals.athmsi.org]
- 4. 5-Methoxyflavone inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 5-Methoxyflavone inhibits the proliferation of lung adenocarcinoma cells through PI3K/AKT/GSK3β/β-catenin/Cyclin D1 signaling and attenuates chemoresistance and PD-L1 expression | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. 5,7-Dimethoxyflavone downregulates CYP1A1 expression and benzo[a]pyrene-induced DNA binding in Hep G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Methoxyflavanone and Other DNA Polymerase-β Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5-Methoxyflavanone with other known inhibitors of DNA polymerase-β (pol-β), a key enzyme in the base excision repair (BER) pathway and a potential therapeutic target in cancer and neurodegenerative diseases. This document summarizes quantitative data, outlines experimental protocols, and visualizes the associated biological pathway to offer a comprehensive resource for researchers in the field.
Introduction to DNA Polymerase-β and its Inhibition
DNA polymerase-β (pol-β) is a crucial enzyme responsible for short-patch base excision repair, a primary mechanism for correcting single-base DNA damage.[1] Its dual functions of DNA synthesis and 5'-deoxyribose phosphate (dRP) lyase activity make it essential for maintaining genomic integrity.[2] However, its error-prone nature can also contribute to mutagenesis and tumorigenesis when overexpressed.[1] Consequently, inhibitors of pol-β are of significant interest for their potential to sensitize cancer cells to DNA-damaging agents and to mitigate neuronal damage in neurodegenerative disorders.[3][4]
This compound has been identified as a novel, naturally derived inhibitor of DNA pol-β.[3][5] It was discovered through in-silico screening of a large compound database and subsequently validated in vitro.[3] Studies suggest that this compound exerts its inhibitory effect by competing with the DNA template for binding to the lyase domain of pol-β.[5] This guide compares this compound with other well-characterized pol-β inhibitors, focusing on their inhibitory potency and mechanisms of action.
Quantitative Comparison of DNA Pol-β Inhibitors
The following table summarizes the available quantitative data for this compound and other selected DNA pol-β inhibitors. It is important to note that a direct comparison of inhibitory potency can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Type | Target Domain | IC50 / Kᵢ | Experimental Conditions | Reference |
| This compound | Flavonoid | Lyase Domain (putative) | Not Reported | Validated as an inhibitor in vitro. | [3][5] |
| Oleanolic Acid | Triterpenoid | Polymerase & Lyase | IC50: 2.5-4.8 µM (without BSA) IC50: 5.3-8.5 µM (with BSA) IC50: 24.98 ± 3.3 µM | Bioassay-guided fractionation from plant extracts. | [6][7] |
| Betulinic Acid | Triterpenoid | Polymerase & Lyase | IC50: 46.25 ± 3.1 µM | Bioassay-guided fractionation from plant extracts. | [7] |
| Stigmasterol | Phytosterol | Lyase | Not Reported | Inhibited lyase activity but not polymerase activity. | [7] |
| Inhibitor '14' | Covalent Small Molecule | Polymerase | Kᵢ: 1.8 ± 0.45 µM | Irreversible inhibitor identified through library screening. | [1] |
Note: The IC50 value for this compound has not been reported in the reviewed literature. BSA (Bovine Serum Albumin) can influence the apparent inhibitory activity of compounds by binding to them.
Experimental Protocols
The determination of inhibitory activity against DNA pol-β typically involves in vitro enzyme assays. Below are detailed methodologies for key experiments cited in the comparison.
DNA Polymerase-β Inhibition Assay (Fluorescence-Based)
This assay measures the inhibition of the polymerase activity of pol-β by quantifying the amount of DNA synthesis.
Principle: A single-stranded DNA template is annealed to a shorter, complementary primer, creating a template-primer duplex with a gap. In the presence of dNTPs, DNA pol-β extends the primer, filling the gap. The resulting double-stranded DNA is quantified using a fluorescent dye that specifically binds to dsDNA, leading to an increase in fluorescence intensity. Inhibitors of pol-β will reduce the rate of primer extension and thus the fluorescence signal.
Materials:
-
Recombinant human DNA polymerase-β
-
Single-stranded DNA template and a complementary primer
-
Deoxynucleotide triphosphates (dNTPs) mix
-
Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)
-
Fluorescent dsDNA-binding dye (e.g., PicoGreen®, SYBR Green®)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well or 384-well microplates suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Prepare the DNA substrate: Anneal the primer to the template DNA by heating and slow cooling to form the template-primer duplex.
-
Reaction setup: In a microplate well, combine the assay buffer, dNTPs, and the template-primer duplex.
-
Add inhibitor: Add varying concentrations of the test inhibitor or vehicle control (e.g., DMSO) to the wells.
-
Enzyme addition: Initiate the reaction by adding a pre-determined amount of DNA pol-β to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).
-
Stopping the reaction: Terminate the reaction by adding a stopping solution (e.g., EDTA) or by heat inactivation.
-
Fluorescence measurement: Add the fluorescent dsDNA-binding dye to each well and incubate in the dark as per the dye manufacturer's instructions.
-
Data analysis: Measure the fluorescence intensity using a microplate reader. The percentage of inhibition is calculated by comparing the fluorescence of the inhibitor-treated wells to the control wells. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
DNA Polymerase-β Lyase Activity Assay (Gel-Based)
This assay is used to assess the inhibition of the dRP lyase activity of pol-β.
Principle: A DNA substrate containing a 5'-deoxyribose phosphate (dRP) residue at a nick is used. DNA pol-β cleaves the dRP group, resulting in a smaller DNA fragment. The product of the lyase reaction is then separated from the substrate by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized. Inhibitors of the lyase activity will reduce the amount of the cleaved product.
Materials:
-
Recombinant human DNA polymerase-β
-
A synthetic DNA substrate with a 5'-dRP residue, often radiolabeled (e.g., with ³²P) for visualization.
-
Assay buffer
-
Test inhibitors
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Phosphorimager or autoradiography film
Procedure:
-
Reaction setup: In a reaction tube, combine the assay buffer and the dRP-containing DNA substrate.
-
Add inhibitor: Add the test inhibitor or vehicle control.
-
Enzyme addition: Initiate the reaction by adding DNA pol-β.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Stopping the reaction: Terminate the reaction by adding a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.
-
Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualization and analysis: Visualize the radiolabeled DNA fragments using a phosphorimager or autoradiography. The extent of lyase activity is determined by quantifying the amount of the cleaved product relative to the uncleaved substrate. The percentage of inhibition is calculated, and IC50 values can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Base Excision Repair pathway, highlighting the role of DNA pol-β, and a typical experimental workflow for identifying and characterizing DNA pol-β inhibitors.
Caption: The Base Excision Repair (BER) pathway, where DNA pol-β plays a dual role.
Caption: A typical workflow for the discovery and characterization of DNA pol-β inhibitors.
Conclusion
This compound represents a promising natural product-based inhibitor of DNA polymerase-β. While its inhibitory activity has been confirmed, further quantitative studies are needed to determine its precise potency (IC50) and to allow for a direct and robust comparison with other known inhibitors under standardized conditions. The available data on other inhibitors, such as oleanolic acid and betulinic acid, provide a valuable context for evaluating the potential of novel compounds targeting DNA pol-β. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers aiming to further investigate the therapeutic potential of DNA pol-β inhibition.
References
- 1. Selective Inhibition of DNA Polymerase β by a Covalent Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interlocking activities of DNA polymerase β in the base excision repair pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chaga.blog [chaga.blog]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DNA polymerase beta inhibitors from Baeckea gunniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of In Silico Predictions for 5-Methoxyflavanone Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico predictions and experimental validation data for the biological targets of 5-Methoxyflavanone, a naturally occurring flavonoid with demonstrated neuroprotective, anti-inflammatory, and anti-cancer properties. The objective is to offer a clear cross-validation of computational predictions with available experimental evidence, thereby providing a robust framework for future research and drug development efforts.
Data Presentation: In Silico vs. In Vitro
The following table summarizes the available quantitative data from both computational (in silico) and experimental (in vitro) studies on the targets of this compound. It is important to note that a direct one-to-one comparison of in silico and in vitro data from a single comprehensive study is not yet available in the public domain. The data presented here is a compilation from multiple sources to provide a cross-study validation.
| Target Protein | In Silico Prediction Method | Predicted Binding Affinity | Experimental Assay | Measured Activity (IC50/Ki) | Reference |
| DNA Polymerase-beta (Pol-β) | Virtual Screening (ZINC database) | Identified as a putative inhibitor | DNA Polymerase Activity Assay | Validated as an inhibitor (Specific IC50 not provided) | [1] |
| GABAA Receptor (α2 subunit) | Molecular Docking | Atomic Contact Energy (ACE): -222.82 Kcal/Mol | In vivo anxiolytic assays | Anxiolytic-like effect attenuated by GABAA antagonist | [2] |
| Serotonin Receptor (5HT1A) | Molecular Docking | Atomic Contact Energy (ACE): -224.02 Kcal/Mol | In vivo anxiolytic assays | Anxiolytic-like effect attenuated by 5HT1A antagonist | [2] |
| PI3K/Akt Signaling Pathway | Not specified | Implicated in anti-proliferative effects | Western Blot, Cell Proliferation Assays | Inhibition of Akt phosphorylation, induction of G0/G1 arrest | [3] |
Note: The Atomic Contact Energy (ACE) is a parameter used in some docking software to estimate the binding affinity. While not a direct equivalent to binding energy in kcal/mol, a more negative value suggests a more favorable interaction.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for assays relevant to the identified targets of this compound.
DNA Polymerase-beta Inhibition Assay
This protocol is adapted from commercially available DNA polymerase assay kits and is suitable for measuring the inhibitory activity of compounds like this compound.
Objective: To quantify the inhibition of DNA polymerase-beta activity.
Materials:
-
Recombinant human DNA polymerase-beta
-
Gapped DNA template
-
dNTP mix
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µg/mL BSA)
-
This compound (dissolved in DMSO)
-
Fluorescent DNA intercalating dye (e.g., PicoGreen)
-
96-well black microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture containing the assay buffer, gapped DNA template, and dNTPs.
-
Add varying concentrations of this compound (or vehicle control, DMSO) to the wells of the microplate.
-
Initiate the reaction by adding DNA polymerase-beta to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the fluorescent DNA dye to each well and incubate in the dark for 5 minutes.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 535 nm).
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
GABAA Receptor Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of a compound to the GABAA receptor.
Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by this compound.
Materials:
-
Rat brain cortex membranes (source of GABAA receptors)
-
[3H]-Flunitrazepam (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
Non-specific binding control (e.g., Clonazepam)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubate the brain membranes with [3H]-Flunitrazepam and varying concentrations of this compound in the binding buffer.
-
For non-specific binding, incubate the membranes with the radioligand and a high concentration of the non-specific control.
-
Incubate at 4°C for 60 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki or IC50 value for this compound.
In Vitro PI3K Kinase Assay
This protocol is a general method to assess the inhibitory effect of a compound on PI3K activity.
Objective: To measure the inhibition of PI3K-catalyzed phosphorylation.
Materials:
-
Recombinant PI3K enzyme
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar detection system)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Add the kinase assay buffer, PI3K enzyme, and PIP2 substrate to the wells of the plate.
-
Add varying concentrations of this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luminescence-based assay.
-
Read the luminescence on a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to the cross-validation of this compound's targets.
References
- 1. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methoxyflavones in Cancer Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of prominent methoxyflavones—nobiletin, tangeretin, and sinensetin—and their established roles in cancer chemoprevention. Methoxyflavones, a subclass of flavonoids with methylated hydroxyl groups, exhibit enhanced metabolic stability and oral bioavailability, making them promising candidates for anticancer research.[1][2][3] This document summarizes their cytotoxic efficacy against various cancer cell lines, details the experimental protocols used for their evaluation, and illustrates the key signaling pathways they modulate.
Comparative Cytotoxicity of Methoxyflavones
The anticancer potential of methoxyflavones is often initially assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following table summarizes the IC50 values for nobiletin, tangeretin, and sinensetin across a range of human cancer cell lines, as reported in preclinical studies.
| Methoxyflavone | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Citation |
| Nobiletin | SCC-25 | Oral Squamous Carcinoma | ~80 | Not Specified | [4] |
| HCC1954 | Breast Cancer | >100 | Not Specified | [4] | |
| Tangeretin | SCC-9 | Oral Cancer | ~20 | Not Specified | [1] |
| Colorectal Carcinoma | Colorectal Cancer | 37 | Not Specified | [1] | |
| MCF-7 | Breast Cancer | 4.9 (Sideritoflavone) | 72 hours | [4] | |
| PC-3 | Prostate Cancer | 19.3 (Tangeretin) | Not Specified | [1] | |
| Sinensetin | MCF-7 | Breast Cancer | 131.5 | 24 hours | [5] |
| MDA-MB-231 | Breast Cancer | 97.45 | 24 hours | [5] | |
| A549 | Non-small cell lung cancer | Not specified (inhibits growth) | 12 hours | [6] | |
| H1299 | Non-small cell lung cancer | Not specified (inhibits growth) | 12 hours | [6] | |
| TJ-GBC2 | Gallbladder Adenocarcinoma | Inhibits proliferation | Not Specified | [7] |
Note: IC50 values can vary based on the specific experimental conditions, including the assay used and the duration of treatment. Sideritoflavone is a trihydroxy-trimethoxyflavone, structurally related to tangeretin.
Key Signaling Pathways Modulated by Methoxyflavones
Methoxyflavones exert their anticancer effects by modulating multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[8] Nobiletin has been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation and the induction of apoptosis.[9]
Caption: Nobiletin inhibits the PI3K/Akt/mTOR signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) cascades, including the ERK pathway, are crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. Nobiletin and tangeretin have been found to suppress cancer cell invasion and metastasis by inhibiting the ERK pathway.[9][10]
Caption: Methoxyflavones inhibit the MAPK/ERK signaling pathway.
The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and adult tissue homeostasis. Its dysregulation is a key factor in the initiation and progression of several cancers. Sinensetin has been shown to suppress breast cancer cell progression by inhibiting the Wnt/β-catenin pathway.[5]
Caption: Sinensetin inhibits the Wnt/β-catenin signaling pathway.
Experimental Protocols and Workflow
The evaluation of methoxyflavones as cancer chemopreventive agents involves a series of standardized in vitro assays. The following diagram illustrates a typical experimental workflow.
Caption: General experimental workflow for evaluating methoxyflavones.
This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., 1x10⁴ cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]
-
Compound Treatment: Treat the cells with various concentrations of the methoxyflavone (e.g., 0-200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After incubation, add 50 µL of MTT solution (1 mg/mL in PBS) to each well and incubate for another 3 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as isopropyl alcohol or DMSO, to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the methoxyflavone for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the quantification of cells in each phase of the cell cycle based on their DNA content.
Protocol:
-
Cell Treatment: Culture and treat cells with the methoxyflavone as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases. Tangeretin, for example, has been shown to cause cell cycle arrest at the G1 phase in breast cancer cells.[12]
Conclusion
Methoxyflavones, particularly nobiletin, tangeretin, and sinensetin, represent a highly promising class of natural compounds for cancer chemoprevention. Their enhanced bioavailability compared to their hydroxylated counterparts makes them more viable candidates for in vivo applications.[1][3] The data presented in this guide demonstrate their potent cytotoxic effects across a range of cancer types, mediated through the modulation of key oncogenic signaling pathways. The provided experimental protocols offer a standardized framework for researchers to further investigate the anticancer properties of these and other related compounds. Further research, including in vivo animal studies and eventual clinical trials, is warranted to fully elucidate their therapeutic potential.[13]
References
- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sinensetin suppresses breast cancer cell progression via Wnt/β-catenin pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of sinensetin as a selective inhibitor for mitogen-activated protein kinase kinase 6 and an anticancer agent for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbuon.com [jbuon.com]
- 8. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nobiletin in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Therapeutic Implications of a Polymethoxylated Flavone, Tangeretin, in the Management of Cancer via Modulation of Different Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of 5-Methoxyflavanone and Chrysin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of 5-Methoxyflavanone, represented here by its close structural analog 5,7-dimethoxyflavone, and various derivatives of chrysin. The comparison focuses on key therapeutic areas including aromatase inhibition, anti-inflammatory effects, and anticancer activity, supported by experimental data from in vitro and in vivo studies.
Executive Summary
Both 5,7-dimethoxyflavone and chrysin derivatives have demonstrated significant biological activities. Chrysin and its derivatives are notable for their potent aromatase inhibition and broad-spectrum anticancer and anti-inflammatory effects. In contrast, while 5,7-dimethoxyflavone shows weaker direct aromatase inhibition compared to chrysin, it exhibits noteworthy anti-inflammatory and anticancer properties, often attributed to its influence on key signaling pathways. The choice between these compounds for therapeutic development would depend on the specific target and desired biological outcome.
Data Presentation: Aromatase Inhibition
Aromatase is a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent cancers. The following table summarizes the half-maximal inhibitory concentration (IC50) values for 5,7-dimethoxyflavone and chrysin derivatives against aromatase.
| Compound | IC50 (µM) | Source |
| 5,7-dimethoxyflavone | 123 | [1] |
| Chrysin | 0.8 - 15.8 | [2][3] |
| 7-Hydroxyflavone | 0.5 | [1] |
| 7,4'-Dihydroxyflavone | 2.0 | [1] |
Data Presentation: Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been evaluated through their ability to inhibit inflammatory mediators and enzymes.
| Compound | Assay | IC50 (µM) | Source |
| 5,7-dimethoxyflavone | Inhibition of NO, PGE2, TNF-α, IL-1β | Not specified in IC50 | [4] |
| Chrysin | COX-2 Inhibition | 18.48 | [5] |
| Chrysin Derivative (1a) | COX-2 Inhibition | 9.63 | [5] |
| Chrysin Derivative (8) | COX-2 Inhibition | 6.76 | [5] |
| Chrysin-α-Lipoic Acid Derivative (4b) | Inhibition of Monocyte Adhesion | 4.71 | [6] |
Data Presentation: Anticancer Activity
The cytotoxic effects of 5,7-dimethoxyflavone and chrysin derivatives have been assessed against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Source |
| 5,7-dimethoxyflavone | HepG2 (Liver Cancer) | 25 | [7] |
| Chrysin | KYSE-510 (Esophageal) | 63 | [8] |
| Chrysin | U937 (Leukemia) | 16 | [8] |
| Chrysin | HeLa (Cervical Cancer) | 14.2 | [8] |
| Chrysin | MCF-7 (Breast Cancer) | 9.2 (72h) | [9] |
| Tectochrysin (Chrysin derivative) | SW480 (Colon Cancer) | Not specified in µM | [10] |
| 8-bromo-5-hydroxy-7-methoxychrysin | HT-29 (Colorectal) | Not specified in µM | [11] |
| 5,7-dimethoxy-8-iodochrysin | SGC-7901 (Gastric) | Not specified in µM | [11] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay measures the ability of a compound to inhibit the conversion of androgens to estrogens by aromatase.
-
Preparation of Microsomes : Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing aromatase.
-
Reaction Mixture : The reaction is typically carried out in a 96-well plate. Each well contains the microsomal preparation, a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione), and an NADPH-generating system in a phosphate buffer.
-
Incubation : Test compounds (this compound or chrysin derivatives) at various concentrations are pre-incubated with the reaction mixture. The enzymatic reaction is initiated by the addition of the substrate and incubated at 37°C.
-
Quantification : The aromatase activity is determined by measuring the amount of radiolabeled water (³H₂O) released during the aromatization reaction. This is quantified using liquid scintillation counting.
-
Data Analysis : The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Model : Male Wistar rats are typically used.
-
Induction of Edema : A subcutaneous injection of 1% carrageenan solution is administered into the subplantar region of the right hind paw of the rats.
-
Compound Administration : The test compounds (this compound or chrysin derivatives) or a reference anti-inflammatory drug are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Volume : The volume of the inflamed paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group compared to the control group that received only carrageenan.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds (this compound or chrysin derivatives) and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition : After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.
-
Formazan Solubilization : The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated for each concentration relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflows for key efficacy assays.
References
- 1. Aromatase inhibition by bioavailable methylated flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting allosteric sites of human aromatase: a comprehensive in-silico and in-vitro workflow to find potential plant-based anti-breast cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of chrysin on estrogen biosynthesis by suppression of enzyme aromatase (CYP19): A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caringsunshine.com [caringsunshine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of chrysin derivatives containing α-lipoic acid for the treatment of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptotic Effects of Chrysin in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory and Cytotoxic Activities of Chrysin on Human Breast Adenocarcinoma Cells by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Unraveling the Neuroprotective Actions of 5-Methoxyflavanone: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of the neuroprotective mechanisms of 5-Methoxyflavanone against other promising alternatives. Supported by experimental data, this document elucidates the distinct pathways through which these compounds exert their effects, offering a valuable resource for identifying novel therapeutic strategies against neurodegenerative diseases.
At a Glance: Comparing Neuroprotective Flavonoids
The following table summarizes the key mechanistic differences and experimental findings for this compound and its comparators. This allows for a rapid assessment of their therapeutic potential based on current research.
| Compound | Primary Neuroprotective Mechanism | Key Experimental Findings | Model System(s) |
| This compound | Inhibition of DNA polymerase-beta (pol-β), preventing aberrant cell cycle re-entry and subsequent apoptosis.[1] | - Validated as a direct inhibitor of pol-β activity. - Reduced the number of S-phase neurons and apoptotic death triggered by β-amyloid (Aβ).[1] | Cultured primary neurons[1] |
| 5,7-dimethoxyflavone (DMF) | Multi-target activity including anti-inflammatory and neurotrophic effects. | - Significantly reduced levels of Aβ, IL-1β, IL-6, and TNF-α. - Significantly increased Brain-Derived Neurotrophic Factor (BDNF) levels.[2][3] | LPS-induced memory-impaired mice[2][3] |
| 5,7,4'-trimethoxyflavone (TMF) | Modulation of neurotransmission and anti-inflammatory pathways. | - Enhanced spatial memory in the Morris Water Maze. - Reduced levels of Aβ, IL-1β, IL-6, and TNF-α.[2][3] | LPS-induced memory-impaired mice[2][3] |
| 4'-methoxyflavone (4MF) | Inhibition of parthanatos (a specific form of programmed cell death). | - Prevented MNNG-induced cell death. - Reduced poly (ADP-ribose) polymer accumulation and protected cortical neurons from NMDA-induced death.[4] | HeLa cells, SH-SY5Y cells, primary cortical neurons[4] |
| (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone | Attenuation of oxidative stress and activation of pro-survival signaling. | - Decreased dopamine-induced toxicity in PC12 cells. - Improved behavioral performance in D-galactose treated mice. - Upregulated BDNF and phosphorylation of CREB.[5] | PC12 cells, D-galactose treated mice[5] |
| Ibuprofen (Positive Control) | General anti-inflammatory effects (in the context of neuroinflammation studies). | - Used as a positive control to counteract LPS-induced neuroinflammation.[6] | LPS-induced neuroinflammation in mice[6] |
Delving into the Mechanisms: Signaling Pathways and Molecular Interactions
The neuroprotective effects of this compound and its alternatives are mediated by distinct molecular pathways. The following diagrams illustrate these mechanisms, providing a visual representation of their cellular targets and downstream effects.
Experimental Protocols: A Guide to Methodologies
The validation of the neuroprotective effects of these flavonoids relies on a variety of in vitro and in vivo experimental models. Below are summaries of the key methodologies employed in the cited research.
In Vitro Neuroprotection Assay against Aβ Toxicity
-
Cell Culture: Primary neurons are cultured and treated with β-amyloid (Aβ) to induce neurotoxicity.
-
Compound Treatment: Cells are pre-incubated with this compound or a vehicle control prior to Aβ exposure.
-
Cell Cycle Analysis: Flow cytometry is used to quantify the percentage of neurons entering the S-phase of the cell cycle, indicative of aberrant cell cycle re-entry.
-
Apoptosis Assay: Apoptotic cell death is measured using techniques such as TUNEL staining or caspase activity assays.
-
DNA Polymerase-β Activity Assay: The direct inhibitory effect of this compound on DNA polymerase-β is quantified using a biochemical assay with purified enzyme.
In Vivo Assessment of Cognitive Function and Neuroinflammation
-
Animal Model: Memory impairment is induced in mice through the administration of lipopolysaccharide (LPS).
-
Compound Administration: Methoxyflavones (e.g., DMF, TMF) or a vehicle control are administered orally for a specified duration.
-
Behavioral Testing:
-
Morris Water Maze (MWM): This test is used to assess spatial learning and memory.
-
Open Field Test (OFT): This test evaluates locomotor activity and anxiety-like behavior.
-
-
Biochemical Analysis:
-
ELISA: Levels of Aβ and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in hippocampal tissue are quantified.
-
RT-PCR: Gene expression levels of targets such as BDNF and various neurotransmitter receptors are measured.
-
Western Blotting: Protein levels of key signaling molecules (e.g., phosphorylated CREB) are determined.
-
Concluding Remarks
This compound presents a unique neuroprotective profile by directly targeting the machinery of aberrant neuronal cell cycle re-entry, a key pathological event in several neurodegenerative diseases.[1] This mechanism distinguishes it from other methoxyflavones that primarily exert their effects through anti-inflammatory and neurotrophic pathways.[2][3][6] While these latter mechanisms are also of significant therapeutic interest, the targeted inhibition of DNA polymerase-β by this compound offers a novel and specific approach to preventing neuronal death. Further research, including head-to-head comparative studies in various preclinical models, is warranted to fully elucidate the therapeutic potential of this compound and to determine its standing relative to other neuroprotective agents. The distinct yet potentially complementary mechanisms of these compounds suggest that combination therapies could also be a fruitful avenue for future investigation.
References
- 1. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, a natural product from Abacopteris penangiana, presents neuroprotective effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-hydroxy-7-methoxyflavone and 5,7-dimethoxyflavone in Muscle Hypertrophy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two structurally similar flavonoids, 5-hydroxy-7-methoxyflavone (HMF), also known as tectochrysin, and 5,7-dimethoxyflavone (DMF), in the context of skeletal muscle hypertrophy. The following sections present a comprehensive overview of their mechanisms of action, supporting experimental data, and detailed protocols for key experiments.
Executive Summary
Current research indicates that 5-hydroxy-7-methoxyflavone and 5,7-dimethoxyflavone promote muscle growth through distinct signaling pathways. HMF has been shown to directly induce hypertrophy in myotubes and increase muscle mass in vivo, an effect critically dependent on its 5-hydroxyl group and mediated by intracellular calcium signaling. In contrast, DMF has demonstrated efficacy in counteracting age-related muscle loss (sarcopenia) by stimulating the well-established PI3K/Akt/mTOR pathway, a central regulator of protein synthesis. Notably, in some in vitro models, DMF did not induce myotube hypertrophy, suggesting its primary role may be in preserving muscle mass in catabolic states rather than direct hypertrophic stimulation.
Data Presentation
The following tables summarize the key quantitative findings from experimental studies on HMF and DMF.
Table 1: In Vitro Effects on C2C12 Myotube Hypertrophy
| Compound | Concentration | Change in Myotube Diameter | Key Finding | Reference |
| 5-hydroxy-7-methoxyflavone (HMF) | 10 µM | Significant Increase | The 5-hydroxyl group is essential for hypertrophic activity. | [1][2] |
| 5,7-dimethoxyflavone (DMF) | 10 µM | No Significant Change | Lacks the hypertrophic effect observed with HMF in this model. | [1][2] |
Table 2: In Vivo Effects on Muscle Mass
| Compound | Animal Model | Dosage | Duration | Change in Muscle Mass | Key Finding | Reference |
| 5-hydroxy-7-methoxyflavone (HMF) mixture | Senescence-Accelerated Mouse Prone 1 (SAMP1) | Not specified | 4 weeks | Increase in soleus muscle size and mass | Demonstrates in vivo hypertrophic potential. | [3] |
| 5,7-dimethoxyflavone (DMF) | 18-month-old mice (model for sarcopenia) | 25 mg/kg/day & 50 mg/kg/day | 8 weeks | Increased hindlimb muscle volume/body weight ratio | Effective in mitigating age-related muscle loss. | [1] |
Signaling Pathways
The differential effects of HMF and DMF on muscle hypertrophy can be attributed to their distinct mechanisms of action at the cellular level.
5-hydroxy-7-methoxyflavone (HMF): An Intracellular Calcium-Mediated Pathway
HMF-induced muscle hypertrophy appears to be primarily mediated by an increase in intracellular calcium concentration ([Ca2+]). This elevation in cytoplasmic calcium activates downstream signaling cascades that promote protein synthesis. While the complete pathway is still under investigation, key potential mediators include Calcineurin-NFAT and CaMKII signaling, which are known to be activated by intracellular calcium and play a role in muscle growth. Importantly, studies have shown that HMF does not significantly activate the Akt/mTOR pathway, distinguishing its mechanism from that of many other hypertrophic agents.[1][2]
5,7-dimethoxyflavone (DMF): The PI3K/Akt/mTOR Pathway in Sarcopenia
DMF has been shown to combat sarcopenia by activating the canonical phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a central regulator of cell growth and protein synthesis. Activation of PI3K by upstream signals leads to the phosphorylation and activation of Akt. Akt, in turn, phosphorylates and activates mTOR, which then promotes protein synthesis through its downstream effectors, such as p70S6K and 4E-BP1. This mechanism suggests that DMF's primary role is to enhance protein synthesis to counteract the catabolic processes that dominate in aging muscle.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro C2C12 Myotube Hypertrophy Assay (based on Ono et al., 2019)
-
Cell Culture and Differentiation:
-
Murine C2C12 myoblasts are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin.
-
To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) when cells reach approximately 80-90% confluency.
-
The differentiation medium is changed every 48 hours for 5-7 days.
-
-
Treatment:
-
Differentiated myotubes are treated with either 5-hydroxy-7-methoxyflavone (10 µM), 5,7-dimethoxyflavone (10 µM), or vehicle (DMSO) for 48 hours.
-
-
Immunofluorescence and Myotube Diameter Measurement:
-
Myotubes are fixed with 4% paraformaldehyde, permeabilized with 0.2% Triton X-100, and blocked.
-
Cells are then incubated with a primary antibody against myosin heavy chain (MyHC), followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
Images are captured using a fluorescence microscope.
-
The diameter of at least 100 myotubes per condition is measured using image analysis software.
-
In Vivo Aged Mouse Model of Sarcopenia (based on Kim et al., 2020)
-
Animal Model:
-
Eighteen-month-old male C57BL/6J mice are used as a model for age-related sarcopenia.
-
A control group of young (e.g., 3-month-old) mice is typically included for comparison.
-
-
Treatment:
-
Aged mice are randomly assigned to receive daily oral administration of either vehicle, 5,7-dimethoxyflavone (25 mg/kg), or 5,7-dimethoxyflavone (50 mg/kg) for 8 weeks.
-
-
Functional and Morphological Analysis:
-
Grip Strength: Forelimb and hindlimb grip strength are measured using a grip strength meter.
-
Muscle Mass: At the end of the study, mice are euthanized, and hindlimb muscles (gastrocnemius, soleus, tibialis anterior, and plantaris) are dissected and weighed.
-
Histology: Muscle cross-sections are stained with Hematoxylin and Eosin (H&E) to visualize muscle fiber morphology and measure the cross-sectional area (CSA) of individual fibers.
-
-
Molecular Analysis (Western Blotting):
-
Muscle tissue lysates are prepared to analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-p70S6K).
-
Conclusion
5-hydroxy-7-methoxyflavone and 5,7-dimethoxyflavone represent two promising, yet mechanistically distinct, flavonoids for the modulation of skeletal muscle mass. HMF appears to be a direct inducer of muscle hypertrophy through a calcium-dependent pathway, making it a potential candidate for conditions requiring muscle growth. Conversely, DMF demonstrates efficacy in preserving muscle mass in the context of aging by activating the PI3K/Akt/mTOR pathway, suggesting its utility in combating sarcopenia and other muscle-wasting conditions. Further research, including direct comparative studies and elucidation of the complete HMF signaling cascade, is warranted to fully understand their therapeutic potential in muscle-related disorders.
References
- 1. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Apoptosis-Inducing Effects of 5-Methoxyflavanone and TRAIL in Leukemia Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-leukemic effects of 5-Methoxyflavanone (5-MF) and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), both individually and in combination. The presented experimental data, derived from studies on the human T-cell acute lymphoblastic leukemia cell line MOLT-4, demonstrates a significant synergistic interaction between these two agents, offering a promising avenue for enhancing anti-cancer therapies.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound and TRAIL on MOLT-4 leukemia cells.
| Treatment | Concentration | Cell Viability (%) |
| Control (untreated) | - | 100 |
| This compound (5-MF) alone | IC20 | ~80 |
| TRAIL alone | 25 ng/mL | ~95 |
| TRAIL alone | 50 ng/mL | ~90 |
| TRAIL alone | 100 ng/mL | ~85 |
| 5-MF (IC20) + TRAIL (25 ng/mL) | - | ~60 |
| 5-MF (IC20) + TRAIL (50 ng/mL) | - | ~45 |
| 5-MF (IC20) + TRAIL (100 ng/mL) | - | ~30 |
| Data is estimated from published research and presented as approximate values to show trends. |
| Treatment | Duration of 5-MF pre-treatment | Total Apoptotic Cells (%) |
| Control (untreated) | - | <5 |
| TRAIL alone (24h) | - | ~5 |
| 5-MF alone (3h) | 3h | ~10 |
| 5-MF (3h) + TRAIL (24h) | 3h | ~35 |
| 5-MF alone (6h) | 6h | ~12 |
| 5-MF (6h) + TRAIL (24h) | 6h | ~45 |
| 5-MF alone (12h) | 12h | ~15 |
| 5-MF (12h) + TRAIL (24h) | 12h | ~55 |
| 5-MF alone (18h) | 18h | ~18 |
| 5-MF (18h) + TRAIL (24h) | 18h | ~60 |
| 5-MF alone (24h) | 24h | ~20 |
| 5-MF (24h) + TRAIL (24h) | 24h | ~65 |
| Data is estimated from published dot plot analysis and presented as approximate values to show trends. |
| Protein | Treatment with this compound (IC20) | Change in Expression Level |
| Death Receptors | ||
| DR4 | Time-dependent (3-24h) | Increased |
| DR5 | Time-dependent (3-24h) | Increased |
| Anti-Apoptotic | ||
| cFLIP | Time-dependent (3-24h) | Decreased |
| Mcl-1 | Time-dependent (3-24h) | Decreased |
| Pro-Apoptotic | ||
| BAX | Time-dependent (3-24h) | Increased |
| Caspase Activation | ||
| Caspase-8 | 3h and 6h with TRAIL | Increased Activity |
| Caspase-3 | Following Caspase-8 activation | Increased Activity |
| Qualitative changes based on Western blot analysis from published research. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
The human T-cell acute lymphoblastic leukemia cell line, MOLT-4, was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2. For the experiments, cells were treated with the IC20 (the concentration that inhibits 20% of cell growth) of this compound, various concentrations of TRAIL, or a combination of both.
Cell Viability Assay (MTT Assay)
-
MOLT-4 cells were seeded in 96-well plates.
-
Cells were treated with 5-MF and/or TRAIL for the indicated durations.
-
Following treatment, 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well.
-
The plates were incubated for 4 hours at 37°C.
-
The resulting formazan crystals were dissolved by adding 100 µL of a solubilization buffer (e.g., DMSO).
-
The absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was calculated as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
MOLT-4 cells were treated as required for the experiment.
-
Cells were harvested and washed with cold phosphate-buffered saline (PBS).
-
The cell pellet was resuspended in 1X binding buffer.
-
5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
Apoptotic cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
-
Following experimental treatment, MOLT-4 cells were collected.
-
Cells were incubated with 3,3'-dihexyloxacarbocyanine iodide (DiOC6), a fluorescent dye that accumulates in mitochondria with intact membrane potential.
-
The fluorescence intensity was measured by flow cytometry. A decrease in DiOC6 fluorescence indicates a loss of mitochondrial membrane potential, a hallmark of apoptosis.
Western Blot Analysis
-
MOLT-4 cells were lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein concentration in the lysates was determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane was incubated with primary antibodies against DR4, DR5, cFLIP, Mcl-1, BAX, Bid, cleaved caspase-8, and cleaved caspase-3 overnight at 4°C. An antibody against β-actin was used as a loading control.
-
The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathway of this compound and TRAIL Synergy
Caption: Signaling pathway of 5-MF and TRAIL synergy in leukemia cells.
Experimental Workflow
Caption: Workflow for investigating 5-MF and TRAIL synergy.
Evaluating the Binding Affinity of 5-Methoxyflavanone to DNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction of small molecules with DNA is a cornerstone of drug discovery, influencing processes from gene expression to cell cycle regulation. Flavonoids, a class of natural products, have garnered significant attention for their diverse biological activities, including their potential to bind to DNA. This guide provides a comparative overview of the methodologies used to evaluate the binding affinity of flavonoids to DNA, with a focus on 5-Methoxyflavanone and its analogs. While direct experimental data on this compound's DNA binding affinity is not extensively available in the public domain, we can infer its potential behavior and provide a framework for its evaluation by examining related compounds.
Comparative Binding Affinities of Flavonoids with DNA
The binding affinity of a ligand to DNA is typically quantified by the binding constant (K). A higher binding constant indicates a stronger interaction. Flavonoids exhibit a range of binding affinities, influenced by their structural features, such as the number and position of hydroxyl and methoxy groups.[1] The primary modes of interaction are intercalation, where the planar flavonoid structure inserts between DNA base pairs, and groove binding.[2][3][4]
Below is a table summarizing the binding constants of several flavonoids, providing a comparative context for the potential affinity of this compound.
| Flavonoid | DNA Type | Binding Constant (K) in M⁻¹ | Experimental Method | Reference |
| Quercetin | Calf Thymus DNA | 7.25 x 10⁴ | UV-Visible Spectroscopy | [5] |
| Kaempferol | Calf Thymus DNA | 3.60 x 10⁴ | UV-Visible Spectroscopy | [5] |
| Delphinidin | Calf Thymus DNA | 1.66 x 10⁴ | UV-Visible Spectroscopy | [5] |
| Myricetin | Calf Thymus DNA | Order of 10⁴ | Not Specified | [1] |
| Luteolin | Calf Thymus DNA | Order of 10⁴ | Not Specified | [1] |
| Apigenin | Calf Thymus DNA | Order of 10⁴ | Not Specified | [1] |
| Baicalein | Calf Thymus DNA | 2.046 x 10⁵ | Multi-spectroscopic | [6] |
| 7,8-Dihydroxyflavone | Calf Thymus DNA | 3.1063 x 10⁵ | Multi-spectroscopic | [6] |
| Thioflavone | Not Specified | 1.5 x 10⁴ | Not Specified | [7] |
Note: The binding affinity can be influenced by experimental conditions such as buffer composition and pH.
A related compound, 5-methoxyflavone, has been identified as a DNA polymerase-beta inhibitor, suggesting an interaction with the DNA replication process.[8][9] Furthermore, studies on 5-substituted flavones have shown their ability to bind to triplex DNA, with the substitution at the 5-position playing a crucial role in this interaction.[10][11]
Experimental Protocols for Evaluating DNA Binding Affinity
Several biophysical techniques are commonly employed to determine the binding affinity of small molecules to DNA.[12] Each method provides unique insights into the interaction.
UV-Visible Absorption Spectroscopy
This technique monitors changes in the absorption spectrum of the flavonoid upon addition of DNA. The binding interaction can cause a shift in the wavelength of maximum absorption (spectral shift) and a change in the molar absorptivity (hyperchromism or hypochromism).
Experimental Protocol:
-
Preparation of Solutions: Prepare stock solutions of the flavonoid (e.g., this compound) in a suitable solvent like DMSO and a stock solution of calf thymus DNA in a buffer (e.g., Tris-HCl, pH 7.4).
-
Titration: In a quartz cuvette, place a fixed concentration of the flavonoid solution.
-
Data Acquisition: Record the UV-Vis spectrum of the flavonoid solution.
-
Titration with DNA: Incrementally add small aliquots of the DNA stock solution to the cuvette.
-
Equilibration: After each addition, allow the solution to equilibrate.
-
Spectral Measurement: Record the UV-Vis spectrum after each addition.
-
Data Analysis: The binding constant (K) can be calculated from the changes in absorbance using the Benesi-Hildebrand equation or by fitting the data to a suitable binding model.[6]
Fluorescence Spectroscopy
This method is highly sensitive and is used to study the interaction of fluorescent ligands with DNA. The binding can lead to quenching or enhancement of the fluorescence intensity.
Experimental Protocol:
-
Solution Preparation: Prepare solutions of the flavonoid and DNA in a suitable buffer.
-
Fluorescence Measurement of Flavonoid: Record the fluorescence emission spectrum of the flavonoid at a fixed concentration by exciting at its maximum absorption wavelength.
-
Titration with DNA: Add increasing concentrations of DNA to the flavonoid solution.
-
Equilibration and Measurement: After each addition and equilibration, record the fluorescence spectrum.
-
Data Analysis: The binding constant can be determined by analyzing the changes in fluorescence intensity using the Stern-Volmer equation or other appropriate models.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to detect conformational changes in DNA upon ligand binding. Intercalation, for instance, can induce significant changes in the CD spectrum of DNA.
Experimental Protocol:
-
Sample Preparation: Prepare a solution of DNA in a suitable buffer.
-
CD Spectrum of DNA: Record the CD spectrum of the DNA solution in the range of 200-320 nm.
-
Titration: Add increasing amounts of the flavonoid to the DNA solution.
-
Equilibration and Measurement: After each addition, allow the mixture to equilibrate and then record the CD spectrum.
-
Analysis: Changes in the ellipticity and wavelength of the CD bands provide information about the binding mode and conformational changes in the DNA.
Viscosity Measurement
Viscosity measurements can help differentiate between intercalation and groove binding. Intercalation typically causes a significant increase in the viscosity of the DNA solution due to the lengthening of the DNA helix.
Experimental Protocol:
-
DNA Solution: Prepare a solution of DNA of a known concentration in a buffer.
-
Viscometer Setup: Use a viscometer (e.g., an Ostwald viscometer) maintained at a constant temperature.
-
Flow Time Measurement: Measure the flow time of the buffer and the DNA solution.
-
Titration: Add increasing concentrations of the flavonoid to the DNA solution.
-
Measurement: After each addition, measure the flow time of the solution.
-
Data Analysis: Calculate the relative specific viscosity and plot it against the ratio of [flavonoid]/[DNA]. A significant increase in viscosity is indicative of intercalation.[10]
Visualizing Experimental Workflows and Pathways
Diagrams can effectively illustrate the experimental processes and the underlying molecular interactions.
Caption: Workflow for determining DNA binding affinity using UV-Vis spectroscopy.
Caption: Primary modes of flavonoid interaction with the DNA double helix.
By employing these established experimental protocols and comparing the results with the known binding affinities of other flavonoids, researchers can effectively evaluate the DNA binding properties of this compound and its potential as a therapeutic agent.
References
- 1. Correlation of binding efficacies of DNA to flavonoids and their induced cellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of flavonoids binding to DNA duplexes by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of flavones with DNA in vitro: structure–activity relationships - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. FLAVONOIDS INTERACTIONS WITH DNA AND RNA: BINDING MODES AND ANTIOXIDATIVE EFFECTS | International Society for Horticultural Science [ishs.org]
- 6. epa.niif.hu [epa.niif.hu]
- 7. Structure-activity Studies of the Binding of the Flavonoid Scaffold to DNA | Anticancer Research [ar.iiarjournals.org]
- 8. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
The Anti-Inflammatory Potential of 5-Methoxyflavanone and Other Flavones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents has increasingly turned towards natural products, with flavonoids emerging as a particularly promising class of compounds. Their diverse structures offer a rich scaffold for therapeutic development. This guide provides a comparative analysis of the anti-inflammatory properties of 5-methoxyflavanone and a selection of other flavones, supported by experimental data from various in vitro assays.
Distinguishing Flavones and Flavanones
It is crucial to distinguish between flavones and flavanones, two subclasses of flavonoids that differ in the saturation of the C-ring of their core structure. Flavones possess a double bond between carbons 2 and 3 (C2-C3), which contributes to a planar structure. In contrast, flavanones have a saturated C2-C3 bond. This structural variance can significantly influence their biological activities. While this guide focuses on the anti-inflammatory properties of various flavones, data on this compound's parent compound, 5-methoxyflavone, is included for a pertinent comparison.
Comparative Anti-Inflammatory Activity
The anti-inflammatory effects of flavonoids are often evaluated by their ability to inhibit key inflammatory mediators and pathways. The following tables summarize the inhibitory concentrations (IC50) of 5-methoxyflavone and other flavones against the production of nitric oxide (NO), cyclooxygenase-2 (COX-2) activity, and the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Reference |
| Apigenin | 23 | [1] |
| Luteolin | 16.90 ± 0.74 | [2] |
| Wogonin | 17 | [1] |
| 3',4'-Dihydroxyflavone | 9.61 ± 1.36 | [2] |
| Quercetin | 12.0 | [3] |
| 5-Methoxyflavone | Not explicitly found |
Table 2: Inhibition of Cyclooxygenase-2 (COX-2) Activity
| Compound | IC50 (µM) | Reference |
| Apigenin | >100 | Data from various sources suggest weak direct inhibition |
| Luteolin | - | Data not consistently reported for direct inhibition |
| Kaempferol | - | Data not consistently reported for direct inhibition |
| Quercetin | - | Data not consistently reported for direct inhibition |
| 5-Methoxyflavone | Not explicitly found |
Note: Many flavones exert their effect on the COX-2 pathway by inhibiting its expression rather than direct enzymatic activity.
Table 3: Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
| Compound | IC50 (µM) | Cell Line | Reference |
| Luteolin | - | Inhibition observed | [4] |
| Apigenin | - | Inhibition observed | [4] |
| Chrysin | - | Inhibition observed | [4] |
| Quercetin | - | Inhibition observed | [4] |
| 5-Methoxyflavone | Not explicitly found |
Table 4: Inhibition of Interleukin-6 (IL-6) Production
| Compound | IC50 (µM) | Cell Line | Reference |
| Baicalein | 326 | THP-1 | [5] |
| Baicalin | 1295 | THP-1 | [5] |
| Nobiletin | < 32 µM (mRNA expression) | J774A.1 | [6] |
| 5-Methoxyflavone | Not explicitly found |
Key Signaling Pathways in Flavone-Mediated Anti-Inflammation
Flavones often exert their anti-inflammatory effects by modulating critical signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by flavones.
Caption: Workflow for Nitric Oxide (NO) Production Assay.
Detailed Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by quantifying its stable end-product, nitrite, in the cell culture supernatant.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium, and cells are pre-treated with various concentrations of the test flavones for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
To determine the nitrite concentration, 100 µL of the supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.[7]
-
-
Cell Viability: A concurrent MTT assay is typically performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the tested compounds.[7]
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to directly inhibit the enzymatic activity of COX-2, which is responsible for the production of pro-inflammatory prostaglandins.
-
Reagents: Purified COX-2 enzyme, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric probe).
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
The test flavones at various concentrations are pre-incubated with the purified COX-2 enzyme in an appropriate buffer.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring the oxidation of a chromogenic substrate.[8][9]
-
The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a vehicle control. IC50 values are then determined from the dose-response curves.
-
NF-κB Luciferase Reporter Assay
This cell-based assay is used to assess the effect of compounds on the transcriptional activity of NF-κB.
-
Cell Line: A cell line (e.g., HEK293 or RAW 264.7) that is stably or transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element promoter.
-
Assay Procedure:
-
The reporter cells are seeded in a 96-well plate and allowed to attach.
-
Cells are pre-treated with the test flavones for a defined period.
-
NF-κB activation is induced by a stimulant such as LPS or TNF-α.
-
Following incubation, the cells are lysed to release the luciferase enzyme.
-
A luciferase substrate (e.g., luciferin) is added to the cell lysate.
-
The resulting luminescence, which is proportional to the amount of luciferase produced and thus to the NF-κB transcriptional activity, is measured using a luminometer.[10][11][12]
-
A co-transfected control reporter (e.g., Renilla luciferase) is often used to normalize for transfection efficiency and cell viability.
-
Conclusion
The available data indicates that various flavones possess significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like NO and the modulation of the NF-κB signaling pathway. While direct comparative data for this compound is limited, the evidence for other methoxyflavones suggests that methoxylation can influence anti-inflammatory potency. The structure-activity relationship of flavones is complex, with the position and number of hydroxyl and methoxy groups playing a critical role in their biological effects.[13] Further research is warranted to fully elucidate the anti-inflammatory profile of this compound and to directly compare its efficacy against other promising flavones in standardized assay systems. This will be crucial for identifying lead compounds for the development of novel anti-inflammatory therapeutics.
References
- 1. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 11. bowdish.ca [bowdish.ca]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammation Activity of Flavones and Their Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Methoxyflavanone: A Guide for Laboratory Professionals
Researchers and scientists handling 5-Methoxyflavanone must adhere to stringent disposal protocols to ensure safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). This compound is classified as a chemical that may cause skin, eye, and respiratory irritation[1][2]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles (European standard - EN 166)[2].
-
Hand Protection: Compatible chemical-resistant gloves[2][3].
-
Skin and Body Protection: A lab coat or long-sleeved clothing is necessary to prevent skin exposure[2][3].
-
Respiratory Protection: In situations where dust formation is likely, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used[2][3].
Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation[4][5]. Ensure that eyewash stations and safety showers are readily accessible[4].
Summary of Chemical and Physical Properties
Understanding the properties of this compound is crucial for its safe handling and disposal.
| Property | Value |
| Physical State | Solid, White Powder |
| Melting Point | 128 - 131 °C / 262.4 - 267.8 °F[4] |
| Molecular Formula | C₁₆H₁₂O₃ |
| CAS Number | 42079-78-7[1] |
| Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected, stored safely, and handed over to a licensed waste disposal service.
1. Waste Collection:
-
Carefully sweep up solid this compound, avoiding dust formation[2][4].
-
Place the collected material into a suitable, clearly labeled, and sealable container[2][3][4].
-
For containers that previously held this compound, they should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste[6].
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Include the date of waste generation and any other information required by your institution's environmental health and safety (EHS) department.
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials[4].
-
Keep the container tightly closed at all times except when adding waste[4][6].
4. Final Disposal:
-
Arrange for the collection of the hazardous waste with your institution's EHS department or a certified chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular solid waste[6]. The final disposal should be carried out at an approved waste disposal plant[4].
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Methoxyflavanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 5-Methoxyflavanone. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2] Therefore, adherence to proper PPE protocols is mandatory to prevent exposure. While one Safety Data Sheet (SDS) suggests it may not be hazardous under a specific regulation, it is best practice to handle it with care, avoiding dust formation and direct contact.[3] A comprehensive PPE strategy is crucial for safe handling.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double gloving is recommended). | To prevent skin contact with the powdered substance.[4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from airborne particles and potential splashes.[4] |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator. | To be used when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[5] |
| Foot Protection | Closed-toe shoes. | To protect feet from spills.[4] |
Operational Plan for Handling this compound
This section outlines a step-by-step procedure for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparation:
-
Thoroughly review this safety guide and the Safety Data Sheet (SDS) for this compound.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary PPE as detailed in Table 1.
-
Prepare a designated and clearly labeled hazardous waste container for this compound waste.[4]
2. Handling (to be performed in a certified chemical fume hood):
-
Don the appropriate PPE before entering the designated handling area.
-
To avoid generating dust, carefully weigh the desired amount of this compound on a tared weigh boat.[3]
-
If solubilizing the compound, slowly add the solvent to the solid to prevent splashing.
-
Wash hands and any exposed skin thoroughly after handling.[1]
3. Storage:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Disposal Protocol:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, bench paper) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[4] Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[4]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][5]
Caption: Workflow for the safe handling and disposal of this compound.
Experimental Protocol: Synthesis of this compound
The following is a summarized experimental protocol for the synthesis of this compound, adapted from a published procedure.[1] This provides context for a common laboratory application and the associated handling requirements.
Materials:
-
Chalcone precursor (e.g., 2'-hydroxy-5'-methoxychalcone)
-
Sodium acetate (NaOAc)
-
Methanol (MeOH)
-
Column chromatography supplies (e.g., silica gel, hexane, ethyl acetate)
Procedure:
-
A solution of the appropriate chalcone and 5 equivalents of sodium acetate in methanol is refluxed. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated.
-
The resulting residue is purified by column chromatography using a gradient of hexane and ethyl acetate to yield the this compound product.
Safety Considerations during Synthesis:
-
The synthesis involves the use of flammable solvents (methanol, hexane, ethyl acetate) and should be performed in a chemical fume hood.
-
All handling of the solid this compound product during purification and subsequent use should follow the PPE and handling guidelines outlined above.
References
- 1. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-Methoxyflavone as a Novel DNA Polymerase-Beta Inhibitor and Neuroprotective Agent against Beta-Amyloid Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
